molecular formula C7H11FO3 B1590777 Ethyl 2-fluoro-3-oxopentanoate CAS No. 759-67-1

Ethyl 2-fluoro-3-oxopentanoate

Número de catálogo: B1590777
Número CAS: 759-67-1
Peso molecular: 162.16 g/mol
Clave InChI: ODPHSEIVAPWGAZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-fluoro-3-oxopentanoate is a useful research compound. Its molecular formula is C7H11FO3 and its molecular weight is 162.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 2-fluoro-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO3/c1-3-5(9)6(8)7(10)11-4-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPHSEIVAPWGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C(=O)OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545257
Record name Ethyl 2-fluoro-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

759-67-1
Record name Ethyl 2-fluoro-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 2-fluoro-3-oxopentanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 759-67-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ethyl 2-fluoro-3-oxopentanoate, a key fluorinated building block in modern medicinal chemistry. This document details its chemical properties, synthesis, and significant applications, with a focus on its role in the development of pharmaceutical agents.

Chemical Properties and Specifications

This compound is a colorless to pale yellow liquid.[1] Its chemical structure incorporates a fluorine atom at the alpha position to both a ketone and an ester functional group, which imparts unique reactivity and makes it a valuable intermediate in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₁FO₃[3][4][5]
Molecular Weight 162.16 g/mol [3][4][5]
CAS Number 759-67-1[3][4][5]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 105-107 °C at 32 Torr; 191.7 °C at 760 mmHg[6][7]
Density 1.077 g/cm³[7]
Refractive Index 1.398[7]
Flash Point 68.2 °C[7]
pKa (Predicted) 9.14 ± 0.46[2]
Solubility Soluble in organic solvents, sparingly soluble in water.[2]

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While raw spectral data is not always publicly accessible, the following provides a summary of available information and where to find it.

Table 2: Spectroscopic Data Summary for this compound

TechniqueData AvailabilitySource(s)
¹H NMR Data available in spectral databases.[7]
¹³C NMR Data available in spectral databases.[3][7]
Mass Spectrometry (MS) GC-MS data available in spectral databases.[3]
Infrared Spectroscopy (IR) Vapor phase IR spectra available in spectral databases.[3]

Note: Researchers can typically access these spectra through chemical data providers like SpectraBase or by requesting a Certificate of Analysis from a commercial supplier.

Synthesis of this compound

The primary synthetic route to this compound is a Claisen-type condensation reaction between ethyl 2-fluoroacetate and propanoyl chloride.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol is adapted from established synthetic methods.

Materials:

Procedure:

  • To a 2 L three-necked flask under a nitrogen atmosphere, add 1.2 L of isopropyl ether and approximately 44 g of sodium hydride. Stir the suspension at room temperature.

  • Slowly add 106 g of ethyl fluoroacetate to the reaction mixture over a period of 3 hours.

  • Cool the reaction system to 0°C using an ice bath.

  • Slowly add 95 g of propanoyl chloride dropwise over 3 hours, maintaining the temperature between 0-5°C.

  • Continue stirring the reaction at this temperature for approximately 12 hours to complete the reaction.

  • Quench the reaction by adding 0.5 L of ice water with thorough stirring.

  • Neutralize the reaction mixture by adjusting the pH to 7 with a 5% NaOH solution, followed by a 5% HCl solution.

  • Separate the organic layer and wash it sequentially with water and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

G cluster_synthesis Synthesis of this compound reagents Ethyl fluoroacetate + Propanoyl Chloride + Sodium Hydride reaction Claisen Condensation (Isopropyl Ether, 0-5°C, 12h) reagents->reaction 1. Mix quench Quench with Ice Water reaction->quench 2. React neutralize Neutralize (NaOH, HCl) quench->neutralize 3. Stop Reaction extract Workup: - Separate Layers - Wash (H₂O, Brine) - Dry (MgSO₄) neutralize->extract 4. Isolate purify Purification: Vacuum Distillation extract->purify 5. Purify product This compound purify->product Final Product

Synthesis Workflow

Chemical Reactivity and Applications

The presence of the ketone, ester, and α-fluoro group makes this compound a versatile intermediate for various chemical transformations.

General Reactivity
  • Enolate Formation: The acidic α-proton can be removed by a base to form a nucleophilic enolate, which can participate in alkylation and other carbon-carbon bond-forming reactions.

  • Reduction: The ketone can be selectively reduced to a secondary alcohol.

  • Cyclization Reactions: It is a key precursor for the synthesis of various heterocyclic compounds.

Application in Pharmaceutical Synthesis: Voriconazole Intermediate

A primary application of this compound is in the synthesis of the broad-spectrum antifungal agent, Voriconazole. It serves as a starting material for the construction of the core pyrimidine (B1678525) ring of the drug.

This protocol describes the cyclization reaction to form a key pyrimidine intermediate.

Materials:

Procedure:

  • Pass ammonia gas through a solution of 88.9 g (0.6 mol) of methyl 2-fluoro-3-oxovalerate in 130 mL of formamide, maintaining the temperature below 50°C, until saturation (approx. 1 hour).

  • Remove residual ammonia by purging with nitrogen and applying a vacuum.

  • Add the reaction solution dropwise to 450 mL of a 30% sodium methoxide solution in methanol at 50°C.

  • Add an additional 50 mL of formamide and heat the mixture at 50°C for 3 hours.

  • Evaporate the volatile components under vacuum.

  • Add water to the residue and adjust the pH to 6 with HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Evaporate the ethyl acetate to yield the crude product.

  • Recrystallize the crude product from cold acetone to obtain pure 6-ethyl-5-fluoropyrimidin-4-ol.

G cluster_voriconazole Synthesis of Voriconazole Intermediate start This compound amination Ammonolysis (Ammonia, Formamide) start->amination 1. React cyclization Cyclization (NaOMe, Methanol, 50°C) amination->cyclization 2. React workup Workup: - Evaporation - pH Adjustment - Extraction cyclization->workup 3. Isolate purification Purification: Recrystallization (Acetone) workup->purification 4. Purify intermediate 6-ethyl-5-fluoropyrimidin-4-ol purification->intermediate Key Intermediate

Voriconazole Intermediate Synthesis

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood.[6] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent the formation of aerosols. Store the compound in a tightly sealed container in a cool, dry place.[6]

Conclusion

This compound is a strategically important fluorinated building block with significant applications in the pharmaceutical industry, most notably in the synthesis of Voriconazole.[6][8] Its unique chemical structure allows for a range of chemical transformations, making it a valuable tool for medicinal chemists and drug development professionals. The detailed synthetic protocols provided in this guide serve as a valuable resource for researchers working with this versatile compound.

References

An In-Depth Technical Guide to Ethyl 2-fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and key applications of Ethyl 2-fluoro-3-oxopentanoate (CAS No. 759-67-1), a crucial intermediate in pharmaceutical synthesis. The information is presented to support research and development activities in the pharmaceutical and chemical industries.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a characteristic fruity odor.[1] It is an organic ester characterized by the presence of both a fluorine atom and a keto group on a pentanoate backbone.[2] This unique structure makes it a valuable building block in organic synthesis.[1] The compound is soluble in organic solvents but has limited solubility in water.[1]

A summary of its key physical properties is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₁₁FO₃[2][3]
Molecular Weight 162.16 g/mol [2][3]
Boiling Point 105-107 °C (at 32 Torr)[2]
191.7 °C (at 760 mmHg)[4]
Density 1.077 ± 0.06 g/cm³ (Predicted)[2]
1.077 g/cm³[4]
Flash Point 68.2 °C[4]
pKa 9.14 ± 0.46 (Predicted)[1]
Appearance Colorless to light yellow liquid[1]
Odor Fruity[1]
Solubility Soluble in organic solvents; sparingly soluble in water[1]
CAS Number 759-67-1[2]

Spectroscopic Data

  • ¹H NMR: Protons on the carbon adjacent to the fluorine atom (the α-carbon) would be expected to show a doublet due to coupling with the fluorine atom. The ethyl group protons would appear as a quartet and a triplet. The other ethyl group protons (from the propionyl moiety) would also present as a quartet and a triplet.

  • ¹³C NMR: The carbon atom bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant. The carbonyl carbons will appear in the downfield region of the spectrum.

Experimental Protocols: Synthesis and Key Reactions

This compound is a key intermediate, most notably in the synthesis of the broad-spectrum antifungal agent, Voriconazole.[2][5]

General Synthesis of this compound

The synthesis of this compound is typically achieved through a Claisen condensation reaction. A general, non-optimized laboratory-scale procedure is outlined below.

Reaction: The reaction involves the acylation of the α-carbon of an ethyl fluoroacetate (B1212596) derivative with propionyl chloride in the presence of a strong base.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_base Prepare Base Suspension (e.g., Sodium Hydride in THF) add_ester Slowly add Ethyl Fluoroacetate solution to base at 0°C prep_base->add_ester prep_ester Prepare Ethyl Fluoroacetate Solution (in THF) prep_ester->add_ester add_acyl Slowly add Propionyl Chloride to the reaction mixture add_ester->add_acyl stir Stir at room temperature (monitor by TLC) add_acyl->stir quench Quench with acidic solution (e.g., dilute HCl) stir->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash organic layer (Water, Brine) extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by vacuum distillation concentrate->purify

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

  • Preparation: A suspension of a strong base, such as sodium hydride, is prepared in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

  • Addition of Ester: A solution of ethyl fluoroacetate in anhydrous THF is added dropwise to the cooled base suspension.

  • Acylation: Propionyl chloride is then added dropwise to the reaction mixture. The reaction is allowed to proceed, and its progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, it is carefully quenched with a dilute acidic solution. The product is then extracted into an organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by vacuum distillation to yield this compound.

For industrial-scale production, continuous flow methods may be employed, where reactants and catalysts are fed into a reaction kettle, followed by centrifugation and rectification to obtain the final product.[2]

Role in the Synthesis of Voriconazole Intermediate

This compound is a critical precursor for 6-ethyl-5-fluoropyrimidin-4-ol, a key intermediate in the synthesis of Voriconazole.[2][6]

Signaling Pathway Diagram:

G A This compound B Treatment with Ammonia and Formamide A->B C Cyclization with Sodium Methoxide (B1231860) B->C D 6-ethyl-5-fluoropyrimidin-4-ol (Voriconazole Intermediate) C->D E Further Steps D->E F Voriconazole E->F

Caption: Synthetic pathway from this compound to Voriconazole.

Experimental Protocol for the Synthesis of 6-ethyl-5-fluoropyrimidin-4-ol:

The following is a general procedure adapted from the literature for a similar methyl ester, illustrating the chemical transformation.[6]

  • Ammonolysis: Ammonia gas is passed through a solution of the starting fluoro-oxo-pentanoate ester in formamide, with cooling to maintain the temperature below 50 °C.[6]

  • Cyclization: The resulting solution is then added dropwise to a solution of sodium methoxide in methanol (B129727) at an elevated temperature.[6]

  • Work-up and Purification: After the reaction is complete, volatile components are removed under vacuum. The residue is taken up in water, and the pH is adjusted. The crude product is extracted with an organic solvent and purified by recrystallization.[6]

Applications and Significance

The primary application of this compound is as a versatile intermediate in the pharmaceutical and agrochemical industries.[2]

Logical Relationship Diagram:

G cluster_properties Chemical Properties cluster_applications Applications A Fluorine and Keto Groups B Multiple Reactive Sites A->B leads to C Pharmaceutical Synthesis (e.g., Voriconazole) B->C enables D Agrochemical Synthesis B->D enables E Custom Synthesis of Biologically Active Compounds B->E enables

Caption: Relationship between the chemical properties and applications of the compound.

Its unique structure, featuring both a fluorine atom and a keto group, allows for a range of chemical transformations, including oxidation, reduction, and substitution reactions.[2] This reactivity makes it an invaluable tool for medicinal chemists and drug development professionals in the design and synthesis of novel therapeutic agents.[2][5] The ability to obtain this intermediate through custom synthesis provides researchers with the specific quantities and purities required for their experimental needs, thereby accelerating drug discovery pipelines.[5]

References

Ethyl 2-fluoro-3-oxopentanoate chemical structure and analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of Ethyl 2-fluoro-3-oxopentanoate, a key intermediate in pharmaceutical synthesis.

Chemical Structure and Identification

This compound is an organic compound featuring an ethyl ester group, a fluorine atom at the alpha position to the ester, and a ketone group at the beta position.[1] Its chemical structure and key identifiers are summarized below.

Chemical Structure:

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[2]
CAS Number 759-67-1[2]
Chemical Formula C7H11FO3[2]
Molecular Weight 162.16 g/mol [2]
SMILES CCC(=O)C(F)C(=O)OCC[2]
InChI InChI=1S/C7H11FO3/c1-3-5(9)6(8)7(10)11-4-2/h6H,3-4H2,1-2H3[2]

Physicochemical Properties

This compound is a colorless liquid.[1] A compilation of its key physical and chemical properties is presented in the following table.

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Colorless liquid[1]
Boiling Point 191.7 °C at 760 mmHg[3][4]
105-107 °C at 32 Torr[5]
Density 1.077 g/cm³[3][4]
Flash Point 68.2 °C[3]
pKa (Predicted) 9.14 ± 0.46[1]
Solubility Soluble in organic solvents, sparingly soluble in water.[1]

Spectroscopic Analysis

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule, as well as the environment of the fluorine atom.

Table 3: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.4Doublet1HCHF
~4.3Quartet2HOCH₂CH₃
~2.8Quartet2HC(O)CH₂CH₃
~1.3Triplet3HOCH₂CH₃
~1.1Triplet3HC(O)CH₂CH₃

Table 4: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~200C=O (ketone)
~165C=O (ester)
~90 (doublet, ¹JCF)CHF
~63OCH₂CH₃
~35C(O)CH₂CH₃
~14OCH₂CH₃
~8C(O)CH₂CH₃

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift will be dependent on the solvent and reference standard used.[6][7][8]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 5: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1750-1735StrongC=O stretch (ester)[9]
~1725-1705StrongC=O stretch (ketone)[9]
~1200-1000StrongC-O stretch (ester)
~1100-1000StrongC-F stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) is a common method for analyzing such molecules.

Table 6: Predicted Mass Spectrometry Fragmentation

m/zFragment IonDescription
162[C₇H₁₁FO₃]⁺Molecular Ion
133[M - C₂H₅]⁺Loss of ethyl group
117[M - OCH₂CH₃]⁺Loss of ethoxy group
89[M - C₂H₅ - CO]⁺Subsequent loss of carbon monoxide
57[CH₃CH₂CO]⁺Propanoyl cation

Synthesis and Experimental Protocols

This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the antifungal agent Voriconazole.[5][10]

Synthetic Pathway

A common synthetic route involves the Claisen condensation of an ethyl fluoroacetate (B1212596) with a propionyl halide.

Synthesis Ethyl fluoroacetate Ethyl fluoroacetate This compound This compound Ethyl fluoroacetate->this compound 1. Propionyl chloride Propionyl chloride Propionyl chloride->this compound 2. Base Base Base->this compound Claisen Condensation

Diagram 1: General synthetic scheme for this compound.
Experimental Protocol: Synthesis

The following is a generalized experimental protocol for the synthesis of this compound.

Materials:

  • Ethyl fluoroacetate

  • Propionyl chloride

  • Sodium hydride (or another suitable base)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (B86663) (for drying)

Procedure:

  • A solution of ethyl fluoroacetate in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • The solution is cooled in an ice bath, and sodium hydride is added portion-wise with stirring.

  • Propionyl chloride, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel to the reaction mixture.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the slow addition of dilute hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation.[11]

Applications in Drug Development

This compound is a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its primary application is as a key intermediate in the production of Voriconazole, a broad-spectrum triazole antifungal agent used to treat serious fungal infections.[5][10]

VoriconazoleSynthesis efop This compound intermediate Key Pyrimidine Intermediate efop->intermediate Multi-step conversion voriconazole Voriconazole intermediate->voriconazole Further synthetic steps

Diagram 2: Role in Voriconazole synthesis.

Analytical Methods

For quality control and reaction monitoring, various analytical techniques can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both separating and identifying volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis

  • Gas Chromatograph: Agilent 6890N GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

  • Injector: Split/splitless injector at 250°C.

  • Oven Program: Start at a suitable low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 250-280°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can also be utilized for the analysis of this compound.

Experimental Protocol: HPLC Analysis

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile (B52724) or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits absorbance (typically in the low UV range, e.g., 210 nm).

  • Injection Volume: 10-20 µL.

This technical guide provides a foundational understanding of this compound for professionals in research and development. For further detailed information, consulting the cited literature is recommended.

References

In-depth Technical Guide: ¹H NMR Spectrum of Ethyl 2-fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Ethyl 2-fluoro-3-oxopentanoate is currently limited by the lack of publicly available, detailed spectral data. While the existence of this compound and its basic properties are documented, a thorough interpretation of its ¹H NMR spectrum, including precise chemical shifts, coupling constants, and signal multiplicities, cannot be provided without access to the raw or processed spectral data from a reliable scientific source.

This guide acknowledges the request for an in-depth technical analysis, including quantitative data, experimental protocols, and visualizations. However, extensive searches of scientific literature databases, and public spectral databases have not yielded a detailed, published ¹H NMR spectrum for this compound. Commercial suppliers mention the availability of such data, but it is not publicly accessible.

In the absence of specific data, this document will provide a theoretical framework for the expected ¹H NMR spectrum based on the known molecular structure of this compound. This theoretical analysis can serve as a guide for researchers who acquire the spectrum experimentally.

Molecular Structure and Expected ¹H NMR Signals

The molecular structure of this compound is key to predicting its ¹H NMR spectrum. The structure contains four distinct proton environments, which will give rise to four unique signals in the spectrum.

Figure 1. Molecular structure of this compound with proton environments labeled (a-d).

Based on this structure, the following signals are anticipated:

  • Signal (a) - Ethyl Ester CH₃: A triplet, resulting from coupling with the adjacent CH₂ group (b). Expected to be the most upfield signal.

  • Signal (b) - Ethyl Ester CH₂: A quartet, due to coupling with the neighboring CH₃ group (a).

  • Signal (c) - Methine CH: A doublet of quartets. The primary splitting will be a doublet due to coupling with the adjacent fluorine atom (¹⁹F). Each peak of the doublet will be further split into a quartet by the neighboring CH₂ group (d). This signal is expected to be significantly downfield due to the deshielding effects of the adjacent fluorine and two carbonyl groups.

  • Signal (d) - Propionyl CH₂: A quartet, resulting from coupling with the adjacent CH₃ group (e). This signal will be deshielded by the adjacent carbonyl group.

  • Signal (e) - Propionyl CH₃: A triplet, due to coupling with the neighboring CH₂ group (d).

Data Presentation

Once experimental data is obtained, it should be organized as follows for clarity and comparative analysis.

Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
(a)Predicted: ~1.3Triplet (t)Predicted: ~7 Hz3H-O-CH₂-CH₃
(b)Predicted: ~4.2Quartet (q)Predicted: ~7 Hz2H-O-CH₂ -CH₃
(c)Predicted: ~5.5Doublet of Quartets (dq)Predicted: J(H-F) ~48 Hz, J(H-H) ~7 Hz1H>CH (F)-
(d)Predicted: ~2.9Quartet (q)Predicted: ~7 Hz2H-CO-CH₂ -CH₃
(e)Predicted: ~1.1Triplet (t)Predicted: ~7 Hz3H-CO-CH₂-CH₃

Table 1. Predicted ¹H NMR Data for this compound.

Experimental Protocol

A standard protocol for acquiring the ¹H NMR spectrum of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher for better signal dispersion.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-10 ppm), and a relaxation delay to ensure quantitative integration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and measure the coupling constants.

Logical Relationships in Spectral Interpretation

The interpretation of the ¹H NMR spectrum follows a logical workflow that connects the molecular structure to the observed spectral features.

G cluster_0 Structural Analysis cluster_1 Spectral Prediction cluster_2 Experimental Data cluster_3 Spectral Assignment Molecular Structure Molecular Structure Proton Environments Proton Environments Molecular Structure->Proton Environments Identify unique protons Chemical Shift Chemical Shift Proton Environments->Chemical Shift Electronic environment Multiplicity Multiplicity Proton Environments->Multiplicity Neighboring protons/F Integration Integration Proton Environments->Integration Proton count Signal Assignment Signal Assignment Chemical Shift->Signal Assignment Multiplicity->Signal Assignment Integration->Signal Assignment 1H NMR Spectrum 1H NMR Spectrum 1H NMR Spectrum->Signal Assignment Structure Confirmation Structure Confirmation Signal Assignment->Structure Confirmation

An In-depth Technical Guide on the ¹³C NMR Spectral Data of Ethyl 2-fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-fluoro-3-oxopentanoate. Due to the limited availability of public domain experimental spectra, this document presents high-quality predicted data to support research, drug development, and quality control activities. The information is structured to be a practical resource for scientists working with this and related fluorinated organic compounds.

Introduction to this compound

This compound (CAS No. 759-67-1) is a fluorinated β-keto ester of significant interest in synthetic organic chemistry. Its unique structural features, including a stereogenic center at the α-carbon and the presence of an electron-withdrawing fluorine atom, make it a valuable building block for the synthesis of various pharmaceuticals and agrochemicals. Accurate structural elucidation is critical, and ¹³C NMR spectroscopy is a primary analytical technique for this purpose.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. The presence of the fluorine atom is expected to induce a significant downfield shift and a characteristic one-bond C-F coupling (¹JCF) for the α-carbon (C2), and smaller two-bond (²JCF) and three-bond (³JCF) couplings for adjacent carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C113.9Singlet
C262.0Singlet
C3166.2Doublet
C492.1Doublet
C5199.8Doublet
C635.1Singlet
C77.5Singlet

Disclaimer: The data presented in this table is based on computational predictions and should be used as a reference. Experimental verification is recommended.

Molecular Structure and Carbon Numbering

The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered in accordance with the data presented in Table 1.

G cluster_0 Experimental Phase cluster_1 Data Analysis cluster_2 Structural Confirmation SamplePrep Sample Preparation NMR_Acquisition ¹³C NMR Data Acquisition SamplePrep->NMR_Acquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->DataProcessing PeakPicking Peak Picking & Chemical Shift Assignment DataProcessing->PeakPicking ComparePredicted Comparison with Predicted Data PeakPicking->ComparePredicted StructureVerified Structure Verified ComparePredicted->StructureVerified

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of Ethyl 2-fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mass spectrometry fragmentation of Ethyl 2-fluoro-3-oxopentanoate (C7H11FO3), a key intermediate in pharmaceutical synthesis.[1] Understanding the fragmentation behavior of this molecule is crucial for its identification, characterization, and quality control in drug development processes. This document provides a detailed overview of its anticipated fragmentation pathways under electron ionization (EI), a common mass spectrometry technique.

Molecular Overview

This compound possesses a molecular weight of 162.16 g/mol .[2][3][4] Its structure, featuring a fluorine atom alpha to an ester carbonyl group and a ketone, dictates a unique fragmentation pattern influenced by the high electronegativity of fluorine and the presence of multiple carbonyl groups.

Predicted Mass Spectrometry Fragmentation Data

m/z Proposed Fragment Ion Formula Notes
162[M]•+[C7H11FO3]•+Molecular Ion
133[M - C2H5]•+[C5H6FO3]•+Loss of the ethyl radical from the ester.
117[M - OCH2CH3]•+[C5H6FO2]•+Loss of the ethoxy radical.
105[CH3CH2COCHF]+[C4H6FO]+Alpha-cleavage between the carbonyls.
87[CHFCOOC2H5]+[C4H6FO2]+Cleavage of the bond between C3 and C4.
73[COOC2H5]+[C3H5O2]+Characteristic fragment for ethyl esters.
57[CH3CH2CO]+[C3H5O]+Propionyl cation.
45[OC2H5]+[C2H5O]+Ethoxy cation.
29[CH3CH2]+[C2H5]+Ethyl cation.

Proposed Fragmentation Pathway

The fragmentation of this compound is anticipated to be initiated by the ionization of a non-bonding electron from one of the oxygen atoms, forming the molecular ion (m/z 162). Subsequent fragmentation is driven by the cleavage of bonds adjacent to the carbonyl groups (alpha-cleavage) and the influence of the fluorine atom.

Fragmentation_Pathway M [C7H11FO3]•+ m/z = 162 (Molecular Ion) F1 [C5H6FO3]+ m/z = 133 M->F1 - •C2H5 F2 [C5H6FO2]+ m/z = 117 M->F2 - •OC2H5 F3 [C4H6FO]+ m/z = 105 M->F3 - •COOC2H5 F5 [C4H6FO2]+ m/z = 87 M->F5 - •CH2CH3 F4 [C3H5O]+ m/z = 57 F3->F4 - CHF F6 [C3H5O2]+ m/z = 73 F5->F6 - C=O

Caption: Proposed Electron Ionization (EI) fragmentation pathway for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of this compound using GC-MS with electron ionization.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Perform serial dilutions to a final concentration of approximately 10-100 µg/mL for analysis.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column (e.g., HP-5ms or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 20 to 200.

  • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum from the chromatographic peak corresponding to this compound.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with a reference spectrum if available, or interpret the fragmentation pattern based on known fragmentation rules to confirm the structure.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The proposed fragmentation pathways and experimental protocol serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy Analysis of Ethyl 2-fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of Ethyl 2-fluoro-3-oxopentanoate (CAS No. 759-67-1). This compound, with the molecular formula C₇H₁₁FO₃, is a key intermediate in the synthesis of various pharmaceuticals.[1] Understanding its structural features through FTIR is crucial for quality control, reaction monitoring, and characterization in drug discovery and development.

Introduction to the Spectroscopic Analysis of this compound

This compound is a β-keto ester, a class of organic compounds containing a ketone group at the β-position relative to an ester group.[2] This structural arrangement leads to the possibility of keto-enol tautomerism, where the molecule can exist in equilibrium between the keto form and the enol form. FTIR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in the molecule and can provide insights into this tautomeric equilibrium. The analysis relies on the principle that molecular bonds and functional groups vibrate at specific frequencies when they absorb infrared radiation.

The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of its key functional groups: the ester carbonyl (C=O), the ketone carbonyl (C=O), the carbon-fluorine bond (C-F), carbon-oxygen bonds (C-O), and various carbon-hydrogen bonds (C-H).

Predicted FTIR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. The exact frequencies can vary depending on the sample state (neat liquid, solution), solvent, and concentration.[2]

Vibrational Mode Functional Group **Expected Wavenumber (cm⁻¹) **Intensity
C-H StretchAliphatic (CH₃, CH₂)2980 - 2850Medium to Strong
C=O Stretch (Ester)Ester1750 - 1735Strong
C=O Stretch (Ketone)Ketone1725 - 1705Strong
C-O StretchEster1300 - 1000Strong
C-F StretchAlkyl Fluoride1100 - 1000Strong

Note: In the case of significant enol formation, additional bands for O-H stretching (broad, ~3400-3200 cm⁻¹) and C=C stretching (~1650 cm⁻¹) would be expected.

Detailed Experimental Protocol for FTIR Analysis

This protocol outlines the methodology for obtaining a high-quality FTIR spectrum of this compound.

3.1. Materials and Equipment

  • This compound sample

  • FTIR spectrometer (e.g., equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector)

  • Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr) for liquid sampling

  • Suitable solvent (if solution-state analysis is desired, e.g., chloroform, carbon tetrachloride)[2]

  • Pipettes

  • Nitrogen or dry air purge for the spectrometer

3.2. Sample Preparation

The choice of sample preparation method depends on the desired analysis and available equipment.

  • Neat Liquid (using ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a single drop of this compound directly onto the center of the ATR crystal.

    • If using a pressure clamp, apply consistent pressure to ensure good contact between the sample and the crystal.

  • Neat Liquid (using Salt Plates):

    • Place one to two drops of the liquid sample onto the surface of one salt plate.[2]

    • Carefully place the second salt plate on top, spreading the sample into a thin, uniform film.[2]

    • Mount the plates in the spectrometer's sample holder.

3.3. Instrument Setup and Data Acquisition

  • Purge the Spectrometer: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.[2]

  • Background Scan:

    • For ATR, perform a background scan with the clean, empty ATR crystal.

    • For transmission, perform a background scan with the empty salt plates.

  • Sample Scan:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.[2]

    • To improve the signal-to-noise ratio, co-add 16 to 32 scans.[2]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[2]

Data Interpretation

The resulting spectrum should be analyzed to identify the key absorption bands as outlined in the data table above. The presence of strong peaks in the carbonyl region (1700-1750 cm⁻¹) will be the most prominent feature. The strong absorption in the 1000-1100 cm⁻¹ region will be indicative of the C-F stretch, and the characteristic C-O stretches of the ester will also be present.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the FTIR analysis process.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: Obtain Ethyl 2-fluoro-3-oxopentanoate sample_prep Prepare Sample: Neat Liquid (ATR or Salt Plates) start->sample_prep background_scan Acquire Background Spectrum (Empty ATR/Plates) sample_prep->background_scan Place in Spectrometer sample_scan Acquire Sample Spectrum (4000-400 cm⁻¹) background_scan->sample_scan process_data Process Data: Ratio Sample to Background sample_scan->process_data interpret_spectrum Interpret Spectrum: Identify Functional Groups process_data->interpret_spectrum end End: Characterized Compound interpret_spectrum->end

Caption: Workflow for the FTIR analysis of this compound.

References

Navigating the Thermal Landscape of Ethyl 2-fluoro-3-oxopentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoro-3-oxopentanoate is a key fluorinated building block in the synthesis of complex organic molecules, most notably as an intermediate in the production of antifungal agents like Voriconazole. Its chemical structure, incorporating both a β-keto ester and an α-fluoro substituent, imparts unique reactivity that is crucial for its synthetic utility. However, these same structural features also influence its thermal stability, a critical parameter for safe handling, process development, and storage in pharmaceutical and chemical manufacturing.

This technical guide provides an in-depth analysis of the potential thermal stability and decomposition pathways of this compound. It is important to note that, to date, specific experimental data from thermal analysis techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), or Accelerating Rate Calorimetry (ARC) for this compound are not publicly available. Therefore, this guide is based on established principles of organic chemistry, the known behavior of analogous β-keto esters and fluorinated compounds, and theoretical decomposition mechanisms. The experimental protocols provided are standardized methodologies for assessing the thermal stability of such compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various experimental and industrial settings.

PropertyValueSource
Molecular FormulaC₇H₁₁FO₃--INVALID-LINK--
Molecular Weight162.16 g/mol --INVALID-LINK--
Boiling Point191.7 °C at 760 mmHg--INVALID-LINK--
Density1.077 g/cm³--INVALID-LINK--
Flash Point68.2 °C--INVALID-LINK--
pKa (predicted)9.14 ± 0.46--INVALID-LINK--

Theoretical Thermal Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed through several key pathways, primarily dictated by the presence of the β-keto ester functionality. The α-fluoro substituent is expected to influence the reactivity and potentially open additional decomposition routes.

Decarboxylation via a β-Keto Acid Intermediate

The most common thermal decomposition pathway for β-keto esters involves hydrolysis to the corresponding β-keto acid, followed by facile decarboxylation.[1][2][3] This process is often catalyzed by the presence of water and acidic or basic conditions.

Decarboxylation_Pathway cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation Ester This compound Acid 2-fluoro-3-oxopentanoic acid Ester->Acid + H₂O - EtOH Enol Enol Intermediate Acid->Enol Heat (-CO₂) Ketone 1-Fluorobutan-2-one Enol->Ketone Tautomerization

Caption: Decarboxylation pathway of this compound.

Retro-Claisen Condensation

Under certain conditions, particularly in the presence of a strong base, β-keto esters can undergo a retro-Claisen condensation.[4] This reaction involves the cleavage of the α-carbon and the carbonyl carbon bond, leading to the formation of two smaller ester fragments.

Retro_Claisen_Pathway Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate + Base (e.g., RO⁻) Products Ethyl fluoroacetate (B1212596) + Ethyl propionate Intermediate->Products Bond Cleavage

Caption: Retro-Claisen condensation of this compound.

Ester Pyrolysis (Syn-Elimination)

Esters containing a β-hydrogen atom on the alkyl group of the ester can undergo thermal elimination via a cyclic transition state, a reaction known as ester pyrolysis.[5] This pathway would lead to the formation of a carboxylic acid and an alkene. For this compound, this would involve the ethyl group of the ester.

Ester_Pyrolysis_Pathway Ester This compound Transition_State Six-membered Cyclic Transition State Ester->Transition_State Heat Products 2-fluoro-3-oxopentanoic acid + Ethene Transition_State->Products

Caption: Ester pyrolysis pathway for this compound.

Influence of the α-Fluoro Substituent

The presence of the electron-withdrawing fluorine atom at the α-position is expected to have a significant impact on the thermal stability and reactivity of the molecule:

  • Increased Acidity of the α-Proton: The inductive effect of the fluorine atom increases the acidity of the α-proton, making the formation of an enolate more favorable. This could influence the kinetics of reactions involving the enolate, such as the retro-Claisen condensation.

  • Stability of the C-F Bond: The carbon-fluorine bond is exceptionally strong and is not expected to be the primary site of thermal decomposition under typical laboratory conditions.

  • Potential for HF Elimination: While less common for monofluorinated compounds compared to polyfluorinated ones, under forcing thermal conditions, elimination of hydrogen fluoride (B91410) (HF) to form an unsaturated species could be a possibility, although this is likely a higher-energy pathway.

Recommended Experimental Protocols for Thermal Stability Assessment

To obtain the necessary quantitative data on the thermal stability of this compound, a series of standardized thermal analysis experiments should be conducted. The following outlines the recommended methodologies.

Experimental Workflow

Experimental_Workflow Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC ARC Accelerating Rate Calorimetry (ARC) Sample->ARC Data_Analysis Kinetic and Thermodynamic Analysis TGA->Data_Analysis DSC->Data_Analysis ARC->Data_Analysis Report Thermal Hazard Assessment Report Data_Analysis->Report

Caption: Workflow for thermal stability assessment.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

  • Methodology:

    • A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA pan (e.g., alumina (B75360) or platinum).

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset of decomposition and the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC)
  • Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

  • Methodology:

    • A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or stainless steel).

    • An empty, sealed pan is used as a reference.

    • The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

    • The differential heat flow between the sample and the reference is recorded as a function of temperature.

    • The resulting DSC thermogram is analyzed to determine the temperatures and enthalpies of melting, boiling, and decomposition (exothermic or endothermic).

Accelerating Rate Calorimetry (ARC)
  • Objective: To simulate a worst-case thermal runaway scenario and determine the time-temperature-pressure relationship for the decomposition reaction under adiabatic conditions.

  • Methodology:

    • A larger sample (typically 1-10 g) is placed in a robust, spherical sample bomb (e.g., titanium or stainless steel).

    • The bomb is placed in a calorimeter and heated in a stepwise manner.

    • At each step, the system is held isothermally to detect any self-heating (exothermic activity).

    • Once an exotherm is detected, the calorimeter switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.

    • The temperature and pressure of the sample are monitored as a function of time during the thermal runaway.

    • The data is used to calculate key safety parameters such as the onset temperature of self-heating, the adiabatic temperature rise, and the maximum pressure and rate of pressure rise.

Conclusion

While specific experimental data on the thermal stability of this compound is currently lacking in the public domain, a thorough understanding of the chemistry of β-keto esters and the influence of fluorination allows for the prediction of its likely thermal behavior. The primary decomposition pathways are expected to be decarboxylation following hydrolysis and, under certain conditions, retro-Claisen condensation or ester pyrolysis. The α-fluoro group will likely influence the reactivity through its inductive effects.

For any application involving the handling or processing of this compound at elevated temperatures, it is imperative that a comprehensive thermal hazard assessment, utilizing the experimental protocols outlined in this guide, be conducted. The resulting data will be crucial for ensuring process safety, defining safe operating limits, and developing appropriate mitigation strategies for potential thermal runaway scenarios. This proactive approach is essential for the safe and successful use of this valuable synthetic intermediate in research and development and in the pharmaceutical industry.

References

Tautomerism in α-Fluoro-β-Keto Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the keto-enol tautomerism exhibited by α-fluoro-β-keto esters, a class of compounds of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom at the α-position profoundly influences the electronic properties and, consequently, the tautomeric equilibrium of these molecules. This guide details the factors governing this equilibrium, presents quantitative data on tautomer distribution in various solvents, and provides detailed experimental protocols for the characterization of this phenomenon using Nuclear Magnetic Resonance (NMR) spectroscopy. Visualizations of the tautomeric equilibrium, experimental workflows, and the influence of solvent polarity are provided to facilitate a deeper understanding of the core concepts.

Introduction to Tautomerism in β-Keto Esters

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). For β-dicarbonyl compounds, such as β-keto esters, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation, leading to a measurable equilibrium between the two tautomers. The position of this equilibrium is sensitive to various factors, including the molecular structure, solvent, and temperature.

The introduction of fluorine, the most electronegative element, into organic molecules can lead to dramatic changes in their physical, chemical, and biological properties. In α-fluoro-β-keto esters, the strong electron-withdrawing nature of the fluorine atom at the α-position is expected to significantly impact the acidity of the α-proton and the stability of the corresponding enolate and enol forms. Understanding and quantifying this effect is crucial for predicting the reactivity and designing synthetic pathways for novel drug candidates.

The Keto-Enol Equilibrium in α-Fluoro-β-Keto Esters

The tautomeric equilibrium of α-fluoro-β-keto esters is a dynamic process influenced by several key factors:

  • Electronic Effects of the α-Fluoro Substituent: The electron-withdrawing inductive effect of the fluorine atom increases the acidity of the α-proton, which could favor enolization. However, it can also destabilize the C=C double bond of the enol form. The overall effect on the keto-enol equilibrium is a subject of detailed investigation.

  • Solvent Effects: The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium.[1] Nonpolar solvents tend to favor the enol form due to the stability of the intramolecular hydrogen bond in a non-polar environment.[1] In contrast, polar protic solvents can disrupt this intramolecular hydrogen bond by forming intermolecular hydrogen bonds with the keto and enol forms, often shifting the equilibrium towards the more polar keto tautomer.[1]

  • Temperature: The tautomeric equilibrium is temperature-dependent. The thermodynamic parameters, including the change in enthalpy (ΔH°) and entropy (ΔS°), can be determined by studying the equilibrium constant at different temperatures.

Quantitative Analysis of Tautomeric Equilibrium

The position of the keto-enol equilibrium is quantified by the equilibrium constant (Keq), which is the ratio of the enol concentration to the keto concentration at equilibrium. This can be determined experimentally, most commonly using ¹H NMR spectroscopy by integrating the signals corresponding to each tautomer.[2]

Table 1: Illustrative Solvent-Dependent Tautomeric Equilibrium Data for Ethyl 2-fluoro-3-oxobutanoate at 298 K

SolventDielectric Constant (ε)% Enol (Illustrative)Keq ([Enol]/[Keto]) (Illustrative)ΔG° (kJ/mol) (Illustrative)
Carbon Tetrachloride (CCl₄)2.2450.820.49
Chloroform-d (CDCl₃)4.8300.432.13
Acetone-d₆20.7150.184.31
Acetonitrile-d₃37.5120.144.98
Dimethyl sulfoxide-d₆ (DMSO-d₆)46.780.096.09
Methanol-d₄32.750.057.39

Disclaimer: The data in this table are illustrative, based on general trends for β-dicarbonyl compounds, and are intended to demonstrate the expected solvent effects. Precise experimental values for ethyl 2-fluoro-3-oxobutanoate may vary.

Table 2: Experimental Tautomeric Equilibrium Data for Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

Solvent% Keto% EnolKeq ([Enol]/[Keto])
CDCl₃32682.13
Acetone-d₆48521.08
Methanol-d₄9280.09

Data adapted from studies on ethyl 4,4,4-trifluoroacetoacetate and demonstrate the strong influence of the trifluoromethyl group on favoring the enol form, especially in less polar solvents.

Table 3: Illustrative Thermodynamic Parameters for the Tautomerization of an α-Fluoro-β-Keto Ester

ParameterIllustrative Value
ΔH° (kJ/mol)-10 to -15
ΔS° (J/mol·K)-20 to -30

Disclaimer: These values are illustrative and represent a typical exothermic and entropically disfavored enolization process. Actual values are compound and solvent-dependent.

Experimental Protocols

The determination of the keto-enol tautomeric equilibrium is most accurately achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹⁹F NMR can be powerful tools for the analysis of α-fluoro-β-keto esters.

Materials and Equipment
  • α-Fluoro-β-keto ester of interest (e.g., Ethyl 2-fluoro-3-oxobutanoate)

  • Deuterated NMR solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, Methanol-d₄)

  • High-quality 5 mm NMR tubes

  • Volumetric flasks and micropipettes

  • High-field NMR spectrometer (≥300 MHz) equipped with a variable temperature unit

Sample Preparation
  • Accurately weigh approximately 10-20 mg of the α-fluoro-β-keto ester.

  • Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent in a clean, dry vial to achieve a concentration of approximately 0.1 M.

  • Transfer the solution to an NMR tube.

  • Allow the solution to equilibrate for at least 24 hours at a constant temperature before analysis to ensure the tautomeric equilibrium has been reached.

NMR Data Acquisition
  • Instrument Setup: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Shim the magnetic field to obtain optimal resolution.

  • ¹H NMR Spectrum:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient relaxation delay (e.g., 5 times the longest T₁) to ensure accurate integration. A typical value is 10-30 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Spectrum:

    • Acquire a one-dimensional ¹⁹F NMR spectrum. This can be useful for confirming the presence of the two tautomers, as the fluorine chemical shift may differ between the keto and enol forms.

  • Variable Temperature Studies (for thermodynamic data):

    • Acquire ¹H NMR spectra at a range of temperatures (e.g., 298 K, 308 K, 318 K, 328 K).

    • Allow the sample to equilibrate at each new temperature for at least 10-15 minutes before acquiring the spectrum.

Data Analysis
  • Spectral Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra.

  • Signal Assignment:

    • Keto form: Identify the characteristic signal for the α-proton (a doublet due to coupling with fluorine, typically around δ 4.5-5.5 ppm).

    • Enol form: Identify the characteristic signal for the vinylic proton (a doublet, typically around δ 5.5-6.5 ppm) and the enolic hydroxyl proton (a broad singlet, often at very low field, δ 10-14 ppm).

  • Integration and Calculation of Keq:

    • Carefully integrate the assigned signals for the keto (α-H) and enol (vinylic-H) forms.

    • Calculate the mole fraction of each tautomer.

    • Calculate the equilibrium constant, Keq = [Enol]/[Keto].

  • Thermodynamic Analysis:

    • Calculate ΔG° at each temperature using the equation: ΔG° = -RT ln(Keq).

    • Construct a van't Hoff plot (ln(Keq) vs. 1/T).

    • Determine ΔH° from the slope (-ΔH°/R) and ΔS° from the intercept (ΔS°/R) of the linear fit.

Visualization of Core Concepts

To be rendered with actual chemical structure images for keto and enol forms.

Caption: Tautomeric equilibrium of an α-fluoro-β-keto ester.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis node1 Weigh α-fluoro-β-keto ester node2 Dissolve in deuterated solvent node1->node2 node3 Transfer to NMR tube node2->node3 node4 Equilibrate for 24h node3->node4 acq1 Lock and shim spectrometer node4->acq1 acq2 Acquire ¹H and ¹⁹F NMR spectra acq1->acq2 acq3 Perform variable temperature experiments acq2->acq3 an1 Process spectra (FT, phase, baseline) acq2->an1 an5 Create van't Hoff plot an2 Assign keto and enol signals an1->an2 an3 Integrate characteristic peaks an2->an3 an4 Calculate Keq and % Enol an3->an4 an6 Determine ΔG°, ΔH°, ΔS° an5->an6 solvent_effect increase_polarity Increase in Solvent Polarity disrupt_hbond Disruption of Intramolecular H-bond increase_polarity->disrupt_hbond stabilize_keto Stabilization of more polar Keto Tautomer increase_polarity->stabilize_keto shift_equilibrium Equilibrium shifts towards Keto form disrupt_hbond->shift_equilibrium stabilize_keto->shift_equilibrium decrease_enol Decrease in % Enol shift_equilibrium->decrease_enol

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Voriconazole Utilizing Ethyl 2-fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the antifungal agent Voriconazole (B182144), with a key focus on the strategic use of Ethyl 2-fluoro-3-oxopentanoate as a starting material. The following sections outline the synthetic pathway, key chemical transformations, and detailed methodologies for the synthesis of crucial intermediates and the final active pharmaceutical ingredient (API).

Introduction

Voriconazole is a broad-spectrum, second-generation triazole antifungal agent indicated for the treatment of serious and invasive fungal infections.[1][2] A critical step in the synthesis of Voriconazole is the construction of its core 5-fluoropyrimidine (B1206419) ring system. This compound serves as a vital and commercially available building block for the efficient synthesis of this heterocyclic core, specifically the 6-ethyl-5-fluoropyrimidin-4-ol intermediate.[3][4] This document details the synthetic route from this compound to Voriconazole, providing comprehensive experimental protocols and quantitative data for key steps.

Synthetic Pathway Overview

The synthesis of Voriconazole from this compound can be broadly divided into three main stages:

  • Pyrimidine (B1678525) Core Formation: Cyclization of this compound to form the 6-ethyl-5-fluoropyrimidin-4-ol ring.

  • Functionalization of the Pyrimidine Ring: Conversion of the hydroxyl group to a chlorine atom to create a reactive intermediate, 4-chloro-6-ethyl-5-fluoropyrimidine (B125647), followed by bromination of the ethyl side chain.

  • Side Chain Coupling and Final Assembly: A Reformatsky-type reaction to couple the pyrimidine and triazole-containing fragments, followed by dehalogenation and chiral resolution to yield the final (2R,3S)-Voriconazole enantiomer.

Quantitative Data Summary

The following table summarizes the typical yields and purity for the key steps in the Voriconazole synthesis starting from the pyrimidine intermediate.

StepStarting MaterialProductReagents and SolventsYield (%)Purity (%)
1. Pyrimidine Synthesis Methyl 2-fluoro-3-oxovalerate6-Ethyl-5-fluoropyrimidin-4-olAmmonia (B1221849), Formamide (B127407), Sodium Methoxide (B1231860), Methanol (B129727)40-
2. Chlorination 6-Ethyl-5-fluoropyrimidin-4(3H)-one4-Chloro-6-ethyl-5-fluoropyrimidineDichloromethane (B109758), N,N-dimethylformamide, Triethylamine (B128534), Phosphoryl chloride95 - 9999.6
3. Bromination 4-(4-chloro-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine4-(1-bromo-ethyl)-6-(4-chloro-phenylsulfanyl)-5-fluoropyrimidineDichloroethane, N-bromosuccinimide, Azobisisobutyronitrile89-
4. Reformatsky-type Coupling 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 4-(1-bromo-ethyl)-6-(4-chloro-phenylsulfanyl)-5-fluoropyrimidine(2R,3S)/(2S,3R)-3-[6-(4-phenylsulfanyl)-5-fluoro-pyrimidine-4-yl]-2-(2,4-difluoro-phenyl)-1-[3][5][6]triazol-1-yl-butane-2-olTetrahydrofuran, Zinc powder, Lead powder, Iodine--
5. Desulfurization (2R,3S)/(2S,3R)-3-[6-(4-phenylsulfanyl)-5-fluoro-pyrimidine-4-yl]-2-(2,4-difluoro-phenyl)-1-[3][5][6]triazol-1-yl-butane-2-olRacemic VoriconazoleTetrahydrofuran, Zinc powder, Ammonium (B1175870) formate (B1220265), Water81-
6. Chiral Resolution Racemic Voriconazole(2R,3S)-VoriconazoleAcetone (B3395972), Methanol, R-(-)-10-camphosulfonic acid36>99.9

Experimental Protocols

Step 1: Synthesis of 6-Ethyl-5-fluoropyrimidin-4-ol

This protocol is adapted from a procedure using the methyl ester analog, which is chemically similar to the ethyl ester.

Materials:

  • Methyl 2-fluoro-3-oxovalerate (88.9 g, 0.6 mol)

  • Formamide (130 mL, plus an additional 50 mL)

  • Ammonia gas

  • 30% Sodium methoxide solution in methanol (450 mL)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Acetone

Procedure:

  • Pass ammonia gas through a solution of methyl 2-fluoro-3-oxovalerate in formamide with cooling to maintain a temperature below 50 °C. Continue the gas flow for approximately 1 hour, or until no more ammonia is absorbed.

  • Remove residual ammonia by purging with nitrogen and applying a vacuum.

  • Add the reaction solution dropwise to a 30% sodium methoxide solution in methanol at 50 °C.

  • Add an additional 50 mL of formamide and heat the mixture at 50 °C for 3 hours.

  • Evaporate the volatile components under vacuum.

  • Add water to the residue and adjust the pH to 6 with HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Evaporate the ethyl acetate to yield the crude product.

  • Recrystallize the crude product from cold acetone to obtain 6-ethyl-5-fluoropyrimidin-4-ol.[1]

Expected Yield: 34.8 g (40%).[1]

Step 2: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

Materials:

  • 6-Ethyl-5-fluoropyrimidin-4(3H)-one (80 g)

  • Dichloromethane (240 mL)

  • N,N-dimethylformamide (57.4 mL)

  • Triethylamine (78.24 mL)

  • Phosphoryl chloride (POCl₃)

  • 3N Hydrochloric acid solution

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • Dissolve 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of dichloromethane and N,N-dimethylformamide.

  • Add triethylamine to the solution.

  • Slowly add phosphoryl chloride dropwise over 30 minutes.

  • Stir the reaction mixture under reflux conditions for 5 hours.

  • Cool the mixture to room temperature.

  • Carefully add 3N hydrochloric acid solution, ensuring the temperature does not exceed 20 °C.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 4-chloro-6-ethyl-5-fluoropyrimidine as an oily product.[3]

Expected Yield: 85.9 g (95%).[3]

Step 3: Synthesis of Voriconazole (Racemic)

This stage involves a Reformatsky-type reaction followed by desulfurization. The following is a general representation of the process.

Materials:

  • 4-(1-bromo-ethyl)-6-(4-chloro-phenylsulfanyl)-5-fluoropyrimidine

  • 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

  • Zinc powder (HCl-activated)

  • Lead powder

  • Iodine

  • Tetrahydrofuran (THF)

  • Ammonium formate

Procedure:

  • Reformatsky Reaction:

    • Activate zinc powder by treating with 1N HCl.

    • In a reaction vessel with THF, add the activated zinc powder and lead powder.

    • Slowly add a solution of iodine in THF.

    • Cool the mixture to 5 °C.

    • Slowly add a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 4-(1-bromo-ethyl)-6-(4-chloro-phenylsulfanyl)-5-fluoropyrimidine in THF over 1 hour.

    • Allow the reaction to warm to 25 °C and stir for 1 hour.[5]

  • Desulfurization:

    • To the crude product from the previous step dissolved in THF, add zinc powder.

    • Slowly add a solution of ammonium formate in water over 30 minutes.

    • Reflux the mixture for 4 hours.

    • Cool to room temperature, filter, and wash with ethyl acetate.

    • Work up the filtrate to isolate racemic voriconazole.[5]

Expected Yield: 3.9 g (81% for the desulfurization step).[5]

Step 4: Chiral Resolution of Voriconazole

Materials:

  • Racemic Voriconazole (10 g)

  • Acetone (230 mL)

  • Methanol (75 mL)

  • R-(-)-10-camphosulfonic acid (6.64 g)

Procedure:

  • Dissolve the racemic voriconazole in acetone.

  • Add a solution of R-(-)-10-camphosulfonic acid in methanol.

  • Reflux the mixture for 1 hour.

  • Slowly cool to room temperature and stir overnight to allow for crystallization.

  • Filter the resulting solid and dry to obtain the (2R,3S)-Voriconazole camphorsulfonate salt.

  • The free base of (2R,3S)-Voriconazole can be obtained by treatment with a suitable base (e.g., sodium bicarbonate solution).[5][7]

Expected Yield: 6 g (36%).[5][7]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the synthesis and the key transformations.

Voriconazole_Synthesis_Workflow A This compound B 6-Ethyl-5-fluoropyrimidin-4-ol A->B Cyclization (Ammonia, Formamide) C 4-Chloro-6-ethyl-5-fluoropyrimidine B->C Chlorination (POCl3) D 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine C->D Bromination (NBS) F Diastereomeric Mixture D->F Reformatsky-type Coupling (with E) E 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone E->F G Racemic Voriconazole F->G Dehalogenation H (2R,3S)-Voriconazole G->H Chiral Resolution

References

Application Notes and Protocols for the Reaction of Ethyl 2-fluoro-3-oxopentanoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-fluoro-3-oxopentanoate is a highly functionalized synthetic building block of significant interest in medicinal and agrochemical research. Its unique structure, featuring an ester, a ketone, and an α-fluoro substituent, offers multiple reaction sites for nucleophilic attack. The electron-withdrawing nature of the fluorine atom and the two carbonyl groups enhances the electrophilicity of the carbonyl carbons and influences the acidity of the α-proton. This document provides detailed application notes on the reactivity of this compound with various nucleophiles and presents experimental protocols for key transformations.

Introduction: Reactivity Profile

This compound (CAS 759-67-1) serves as a versatile intermediate in organic synthesis.[1] Nucleophilic attack can principally occur at two electrophilic centers: the C3-ketone and the C1-ester carbonyl.

  • Attack at the C3-Ketone: This is the more electrophilic carbonyl group and is the primary site for attack by strong nucleophiles such as organometallics (e.g., Grignard reagents) and hydrides. This leads to the formation of tertiary alcohols.

  • Attack at the C1-Ester: While less reactive than the ketone, the ester can react with nucleophiles, particularly under conditions that favor amide formation or in condensation reactions.

  • Reaction involving Enolates: The α-proton is acidic (predicted pKa ≈ 9.14), allowing for the formation of an enolate which can then act as a nucleophile in reactions like aldol (B89426) or Claisen condensations.[1] However, the acidity also means that strong, basic nucleophiles (like Grignard reagents) may preferentially act as a base, deprotonating the α-carbon.

  • Condensation with Dinucleophiles: Reactions with dinucleophiles, such as ammonia (B1221849) and formamide (B127407), can lead to the formation of heterocyclic structures, a transformation of great importance in pharmaceutical synthesis.[2]

The presence of the fluorine atom at the α-position introduces a stereocenter, and nucleophilic addition to the adjacent ketone can generate a second stereocenter. Consequently, controlling the diastereoselectivity of these reactions is a key consideration in synthetic design.

Reaction with Nitrogen Nucleophiles: Synthesis of a Voriconazole Intermediate

A prominent application of this compound is in the synthesis of the broad-spectrum antifungal agent Voriconazole.[2] A key step in this synthesis is the cyclization reaction with ammonia and formamide to produce 6-ethyl-5-fluoropyrimidin-4-ol.[2]

G cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 This compound step1 Condensation with NH3 reactant1->step1 reactant2 Ammonia (NH3) reactant2->step1 reactant3 Formamide step2 Cyclization with Formamide reactant3->step2 step1->step2 step3 Workup & Purification step2->step3 product 6-ethyl-5-fluoropyrimidin-4-ol step3->product

  • Caption: Workflow for the synthesis of a key Voriconazole intermediate.

  • Max Width: 760px */ enddot

Experimental Protocol: Synthesis of 6-ethyl-5-fluoropyrimidin-4-ol

This protocol is a representative procedure based on methods described in the literature.

Materials:

  • This compound

  • Formamide

  • Ammonia gas

  • 30% Sodium methoxide (B1231860) in methanol (B129727)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Acetone (B3395972)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and equipment for vacuum filtration and recrystallization.

Procedure:

  • In a suitable round-bottom flask, dissolve this compound (1.0 eq) in formamide.

  • Cool the solution and pass ammonia gas through the mixture for approximately 1 hour, ensuring the temperature does not exceed 50 °C.

  • Remove residual ammonia by purging with nitrogen gas and applying a vacuum.

  • Add the resulting solution dropwise to a 30% solution of sodium methoxide in methanol (e.g., 4.5 equivalents) at 50 °C.

  • Add an additional portion of formamide and heat the mixture at 50 °C for 3 hours.

  • Remove volatile components by evaporation under reduced pressure.

  • Add water to the residue and adjust the pH to 6 with hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

  • Recrystallize the crude product from cold acetone to afford pure 6-ethyl-5-fluoropyrimidin-4-ol.

Quantitative Data:

ReactantProductYieldReference
Methyl 2-fluoro-3-oxovalerate6-Ethyl-5-fluoropyrimidin-4-ol40%(Adapted from literature)
Note: The cited procedure uses the methyl ester, but a similar yield is expected for the ethyl ester.

Reaction with Hydride Nucleophiles: Stereoselective Reduction

The reduction of the C3-ketone in α-fluoro-β-keto esters is a valuable transformation for producing α-fluoro-β-hydroxy esters, which are important chiral building blocks. This can be achieved using chemical reducing agents or through highly stereoselective enzymatic methods.

G reactant Racemic α-fluoro-β-keto ester enzyme Ketoreductase (KRED) + Cofactor (NADPH) reactant->enzyme product_anti anti-(2S,3S) α-fluoro-β-hydroxy ester enzyme->product_anti e.g., KRED 110 product_syn syn-(2S,3R) α-fluoro-β-hydroxy ester enzyme->product_syn e.g., KRED 130

  • Caption: Enzymatic dynamic reductive kinetic resolution of α-fluoro-β-keto esters.

  • Max Width: 760px */ enddot

Application Note:

Enzymatic reduction using ketoreductases (KREDs) offers a powerful method for the asymmetric reduction of α-fluoro-β-keto esters via a dynamic reductive kinetic resolution. This approach allows for the synthesis of specific diastereomers with high enantiomeric excess, which is often challenging to achieve with conventional chemical reductants.

Experimental Protocol: General Procedure for Enzymatic Reduction

This protocol is based on a general procedure for the enzymatic reduction of α-fluoro-β-keto esters.

Materials:

  • α-Fluoro-β-keto ester (e.g., ethyl 2-fluoro-3-oxo-3-phenylpropanoate)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Ketoreductase (KRED)

  • NADP+

  • Glucose dehydrogenase (GDH)

  • D-Glucose

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Prepare a solution containing the KRED, NADP+, GDH, and D-glucose in the potassium phosphate buffer.

  • Add the α-fluoro-β-keto ester substrate to the buffered enzyme solution.

  • Shake the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, extract the mixture with an organic solvent such as MTBE.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting α-fluoro-β-hydroxy ester by flash column chromatography.

Quantitative Data for Enzymatic Reduction of Various α-Fluoro-β-keto Esters:

SubstrateEnzymeProduct DiastereomerDiastereomeric RatioEnantiomeric Excess (%)Yield (%)
Ethyl 2-fluoro-3-oxo-3-phenylpropanoateKRED 110anti-(2S,3S)>20:1>9985
Ethyl 2-fluoro-3-oxo-3-phenylpropanoateKRED 130syn-(2S,3R)10:1>9970
Ethyl 2-fluoro-3-(4-methoxyphenyl)-3-oxopropanoateKRED 110anti-(2S,3S)>20:1>9990

Reaction with Carbon Nucleophiles: Grignard Reagents

The reaction of this compound with Grignard reagents is expected to proceed via nucleophilic addition to the more electrophilic ketone at C3. However, a significant competing reaction is the deprotonation of the acidic α-carbon. To favor nucleophilic addition, non-basic Grignard reagents or protection of the α-position may be necessary. If deprotonation occurs, the resulting enolate can be trapped with other electrophiles.

Experimental Protocol: General Considerations for Grignard Reaction

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

  • Standard anhydrous reaction setup (flame-dried glassware, inert atmosphere)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place a solution of this compound in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.0-1.2 equivalents) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH4Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Expected Products and Challenges:

  • Major Product (if addition occurs): The tertiary alcohol resulting from addition to the ketone.

  • Side Product (from deprotonation): Unreacted starting material after workup.

  • Note: The yield of the desired addition product may be low due to the competing deprotonation. The use of less basic organometallic reagents (e.g., organozinc) could be a more effective strategy.

Summary and Outlook

This compound is a valuable and reactive intermediate. Its reactions are dominated by the electrophilic ketone and the acidic α-proton. While its use in heterocyclic synthesis is well-established, particularly for pharmaceuticals like Voriconazole, the exploration of its reactions with a wider range of nucleophiles, especially in a stereocontrolled manner, remains a fertile area for research. The development of protocols that can control the competition between nucleophilic addition and deprotonation will further expand the synthetic utility of this versatile fluorinated building block.

References

Application Notes and Protocols: Ethyl 2-fluoro-3-oxopentanoate as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 2-fluoro-3-oxopentanoate (CAS 759-67-1) is a valuable fluorinated building block in organic synthesis.[1] Its unique structure, featuring a reactive β-keto ester moiety and a fluorine atom at the α-position, makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds.[1][2] The presence of fluorine can significantly modulate the physicochemical and biological properties of molecules, such as metabolic stability and binding affinity, which is of particular interest in medicinal chemistry and drug development.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds—pyrimidines, pyrazoles, isoxazoles, and pyridines—using this compound as the starting material.

Application Note 1: Synthesis of 5-Fluoro-6-ethylpyrimidin-4-ol

The synthesis of pyrimidine (B1678525) derivatives from this compound is a critical pathway in pharmaceutical manufacturing. Notably, this reaction is a key step in the production of Voriconazole, a broad-spectrum triazole antifungal agent used to treat serious fungal infections.[5][6] The process involves a cyclocondensation reaction with an ammonia (B1221849) and formamide (B127407) source to construct the pyrimidine ring.[6]

Reaction Scheme:

Caption: Reaction pathway for the synthesis of a key Voriconazole intermediate.

Quantitative Data Summary:

The following table summarizes the reaction parameters for the synthesis of 6-ethyl-5-fluoropyrimidin-4-ol, adapted from a similar procedure using the methyl ester analog.[6]

ParameterValueReference
Starting Material Methyl 2-fluoro-3-oxovalerate[6]
Reagent 1 Ammonia Gas[6]
Reagent 2 Formamide[6]
Reagent 3 30% Sodium Methoxide (B1231860) in Methanol[6]
Solvent Formamide, Methanol[6]
Temperature 50 °C[6]
Reaction Time ~4 hours total[6]
Yield 40% (recrystallized)[6]

Experimental Workflow:

Caption: Step-by-step workflow for pyrimidine synthesis and purification.

Detailed Experimental Protocol (Adapted from Ou et al., 2012)[6]

  • Ammonolysis: In a suitable reaction vessel equipped with a gas inlet and cooling system, dissolve this compound (1.0 mol equivalent) in formamide.

  • Pass ammonia gas through the solution while maintaining the temperature below 50 °C with cooling. Continue the gas flow until the solution is saturated (approximately 1 hour).

  • Remove any residual dissolved ammonia by purging the system with nitrogen gas, followed by the application of a vacuum.

  • Cyclization: In a separate flask, prepare a 30% solution of sodium methoxide in methanol.

  • Add the reaction solution from step 3 dropwise to the sodium methoxide solution while maintaining the temperature at 50 °C.

  • After the addition is complete, add a further portion of formamide and heat the mixture at 50 °C for 3 hours.

  • Work-up and Purification: Evaporate the volatile components (e.g., methanol) under reduced pressure.

  • Add water to the residue and carefully adjust the pH to 6 using hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (B1210297).

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from cold acetone (B3395972) to yield pure 6-ethyl-5-fluoropyrimidin-4-ol.

Application Note 2: Synthesis of 4-Fluoro-5-ethylpyrazoles

The reaction of β-keto esters with hydrazine (B178648) derivatives is a classic and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole (B372694) synthesis.[7] Applying this to this compound provides a direct route to 4-fluoro-5-ethyl-substituted pyrazoles, which are valuable scaffolds in agrochemical and pharmaceutical research.[4]

Reaction Scheme:

Caption: General synthesis of a fluorinated pyrazole derivative.

Representative Reaction Parameters:

ParameterValue
Starting Material This compound
Reagent Hydrazine Hydrate (B1144303)
Solvent Ethanol (B145695) or Acetic Acid
Temperature Reflux (78-118 °C)
Reaction Time 2-6 hours
Yield Moderate to High (Typical)

General Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 mol equivalent) in ethanol, add hydrazine hydrate (1.1 mol equivalent) dropwise at room temperature.

  • Reaction: Heat the resulting mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Reduce the solvent volume under vacuum.

  • Pour the residue into ice-water and collect the resulting precipitate by filtration.

  • Purification: Wash the solid with cold water and dry under vacuum. If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Application Note 3: Synthesis of 4-Fluoro-5-ethylisoxazoles

The condensation of β-dicarbonyl compounds with hydroxylamine (B1172632) is a fundamental method for constructing the isoxazole (B147169) ring.[8][9] this compound reacts readily with hydroxylamine hydrochloride in the presence of a base to yield ethyl 4-fluoro-5-ethylisoxazole-3-carboxylates. These fluorinated isoxazoles are of interest due to their wide range of reported biological activities, including anti-inflammatory and anticancer properties.[8]

Reaction Scheme:

Caption: Synthesis of a fluorinated isoxazole via cyclocondensation.

Representative Reaction Parameters:

ParameterValue
Starting Material This compound
Reagent Hydroxylamine Hydrochloride
Base Sodium Acetate or Sodium Hydroxide
Solvent Ethanol / Water
Temperature Room Temperature to Reflux
Reaction Time 4-12 hours
Yield Moderate to High (Typical)

General Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 mol equivalent), hydroxylamine hydrochloride (1.1 mol equivalent), and sodium acetate (1.2 mol equivalent) in a mixture of ethanol and water.

  • Reaction: Stir the mixture at room temperature or heat gently to reflux until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the remaining aqueous solution with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under vacuum. Purify the resulting crude product by column chromatography on silica (B1680970) gel to obtain the pure isoxazole derivative.

Application Note 4: Synthesis of Substituted Fluoropyridines

The synthesis of pyridines from β-keto esters can be achieved through multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis or related methods.[10] A plausible route involves the reaction of this compound with an α,β-unsaturated aldehyde or ketone and an ammonia source. This provides access to highly substituted and functionalized 3-fluoro-4-ethylpyridines, a structural motif present in many bioactive compounds.

Reaction Scheme:

Caption: Multicomponent approach to synthesizing fluorinated pyridines.

Representative Reaction Parameters:

ParameterValue
Component 1 This compound
Component 2 α,β-Unsaturated Aldehyde/Ketone
Component 3 Ammonium (B1175870) Acetate
Solvent Acetic Acid or Ethanol
Temperature Reflux
Reaction Time 6-24 hours
Yield Variable

General Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mol equivalent), an α,β-unsaturated aldehyde or ketone (1.0 mol equivalent), and ammonium acetate (1.5 mol equivalent) in glacial acetic acid.

  • Reaction: Heat the mixture to reflux for 6-24 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution carefully with a base, such as aqueous ammonia or sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the crude residue by column chromatography to isolate the desired fluorinated pyridine derivative.

References

Application Notes and Protocols: Asymmetric Reduction of Ethyl 2-Fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often attributed to a single enantiomer. Fluorinated organic compounds, in particular, have gained significant attention due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and enhanced binding affinity. The asymmetric reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. This application note details the chemoenzymatic approach for the asymmetric reduction of ethyl 2-fluoro-3-oxopentanoate to produce enantio- and diastereomerically pure ethyl 2-fluoro-3-hydroxypentanoate, a valuable chiral building block for the synthesis of complex pharmaceutical intermediates.[1][2]

The use of ketoreductases (KREDs) offers a green and highly selective alternative to traditional chemical reductants.[3][4] These enzymes, often utilized in whole-cell systems or as isolated enzymes, can catalyze reductions with high yields and stereoselectivity under mild reaction conditions.[5][6] The reduction of α-fluoro-β-ketoesters, such as this compound, presents a unique challenge and opportunity, as two adjacent stereocenters are generated. Through a process known as dynamic reductive kinetic resolution (DYRKR), a single desired stereoisomer can be obtained from a racemic starting material in high purity.[3][4][7]

Reaction Principle

The asymmetric reduction of this compound involves the enzymatic conversion of a ketone to a hydroxyl group, creating two chiral centers. The stereochemical outcome of the reaction is determined by the specific ketoreductase used. Different KREDs can selectively produce either the syn or anti diastereomer with high enantiomeric excess. The reaction typically employs a cofactor, such as NADPH, which is regenerated in situ using a sacrificial alcohol like isopropanol (B130326).[3][7]

Data Presentation

The following table summarizes the expected quantitative data for the asymmetric reduction of this compound based on studies of analogous α-fluoro-β-ketoesters.[1][3][7] The selection of the ketoreductase is critical for achieving the desired stereoisomer.

KRED CatalystExpected DiastereomerDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Typical Yield
KRED 110 (or similar)anti (2S, 3S)>95:5>99%Good
KRED 130 (or similar)syn (2S, 3R)>90:10>98%Good

Experimental Protocols

Synthesis of this compound

The substrate, this compound, can be synthesized from commercially available starting materials. A common method involves a Reformatsky reaction between an appropriate aldehyde and ethyl bromofluoroacetate, followed by oxidation of the resulting β-hydroxy-α-fluoroester.[1]

Asymmetric Reduction using Ketoreductases

This protocol is adapted from established procedures for the asymmetric reduction of α-fluoro-β-ketoesters.[3][7]

Materials:

  • This compound

  • Ketoreductase (e.g., from a commercial screening kit)

  • NADP⁺

  • Isopropanol

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

Procedure:

  • In a clean vial, prepare a solution of the potassium phosphate buffer (e.g., 100 mM, pH 7.0).

  • To the buffer, add NADP⁺ to a final concentration of approximately 1 mM.

  • Add the selected ketoreductase enzyme (typically 1-5 mg).

  • Add isopropanol to a final concentration of 10% (v/v).

  • Initiate the reaction by adding this compound (e.g., to a final concentration of 10-50 mM).

  • Seal the vial and shake or stir the reaction mixture at room temperature (or the optimal temperature for the specific KRED) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding an equal volume of ethyl acetate.

  • Vortex the mixture vigorously and separate the organic layer.

  • Extract the aqueous layer with two additional portions of ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, ethyl 2-fluoro-3-hydroxypentanoate.

  • Purify the product by flash column chromatography if necessary.

Analysis of Stereoselectivity:

The diastereomeric and enantiomeric excess of the product can be determined using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). Alternatively, ¹H and ¹⁹F NMR spectroscopy can be used to determine the diastereomeric ratio.[3][7] The absolute stereochemistry can be determined by Mosher's ester analysis.[1][3]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis prep_buffer Prepare Buffer add_nadp Add NADP+ prep_buffer->add_nadp add_kred Add KRED add_nadp->add_kred add_ipa Add Isopropanol add_kred->add_ipa add_substrate Add Substrate add_ipa->add_substrate react Incubate (Stir/Shake) add_substrate->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench Reaction monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography) dry->purify analyze Analyze Stereoselectivity (NMR/Chiral GC) purify->analyze

Caption: Experimental workflow for the asymmetric reduction of this compound.

reaction_pathway substrate This compound (Racemic) product Ethyl 2-fluoro-3-hydroxypentanoate (syn or anti) substrate->product Reduction kred Ketoreductase (KRED) NADP+ kred->product acetone Acetone kred->acetone ipa Isopropanol nadph NADPH ipa->nadph Cofactor Regeneration nadph->kred

Caption: Reaction pathway for the KRED-catalyzed asymmetric reduction with cofactor regeneration.

References

Synthetic Applications of α-Fluoro-β-Keto Esters in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] α-Fluoro-β-keto esters are highly versatile fluorinated building blocks that serve as key precursors in the synthesis of a wide array of medicinally relevant compounds. Their unique structural features, including a chiral center bearing a fluorine atom and two modifiable carbonyl groups, allow for the stereocontrolled synthesis of complex molecules such as fluorinated amino acids, antiviral nucleosides, and potent enzyme inhibitors.[2][3][4] These application notes provide an overview of the synthetic utility of α-fluoro-β-keto esters, detailed experimental protocols for their preparation and transformation, and insights into their application in the development of therapeutic agents.

I. Synthetic Methodologies for α-Fluoro-β-Keto Esters and Derivatives

The synthesis of chiral α-fluoro-β-keto esters and their subsequent conversion into valuable intermediates are critical steps in their application. Key methodologies include asymmetric fluorination and stereoselective reduction.

A. Asymmetric Electrophilic Fluorination

The direct asymmetric fluorination of β-keto esters is a primary method for accessing chiral α-fluoro-β-keto esters. This is often achieved using an electrophilic fluorine source, such as Selectfluor®, in the presence of a chiral catalyst. Both metal-based and organocatalytic systems have been successfully employed.[2]

Table 1: Asymmetric Fluorination of β-Keto Esters

Catalyst SystemFluorinating AgentSubstrateYield (%)ee (%)Reference
Ti/TADDOLSelectfluor®Acyclic β-keto esters-62-90[2]
Cu(II)/(S,S)-Nap-(R,R)-BoxNFSIEthyl 1-indanone-2-carboxylate-34[5]
Fe(III)-salanNFSISubstituted β-keto ester8794[5]
Chiral Quaternary Ammonium Bromide (Phase Transfer)Selectfluor®Cyclic β-keto estersQuantitativeup to 97[6]
Chiral IodoareneEt₃N·3HF / mCPBAβ-keto esters-High[5]
B. Stereoselective Reduction to α-Fluoro-β-Hydroxy Esters

The ketone functionality of α-fluoro-β-keto esters can be stereoselectively reduced to furnish optically pure α-fluoro-β-hydroxy esters, which are valuable chiral building blocks.[3][7] Biocatalysis using ketoreductases (KREDs) has emerged as a powerful method for this transformation, often proceeding via a dynamic reductive kinetic resolution (DYRKR) to yield products with high diastereomeric and enantiomeric excess.[3][7][8]

Table 2: Ketoreductase-Mediated Reduction of Racemic α-Fluoro-β-Keto Esters

SubstrateKetoreductase (KRED)Product DiastereomerYield (%)de (%)ee (%)Reference
Ethyl 2-fluoro-3-oxo-3-phenylpropanoateKRED 110anti (2S, 3S)HighHighHigh[7]
Ethyl 2-fluoro-3-oxo-3-phenylpropanoateKRED 130syn (2S, 3R)HighModerateHigh[7]
Aromatic α-fluoro-β-keto estersVarious KREDsanti or synHighHighHigh[8]

II. Applications in the Synthesis of Bioactive Molecules

A. Fluorinated Amino Acids

Fluorinated amino acids are of great interest as they can enhance the metabolic stability and modify the conformational properties of peptides.[9] α-Fluoro-β-hydroxy esters, derived from the corresponding keto esters, are key intermediates in the synthesis of α-fluoro-β-amino acids and other fluorinated amino acid derivatives.[3][10]

B. Antiviral Nucleoside Analogs

Fluorinated nucleosides are a critical class of antiviral agents.[1][5] The synthesis of these complex molecules often involves the coupling of a fluorinated sugar moiety with a nucleobase.[5][11] α-Fluoro-β-keto esters can serve as precursors to these fluorinated sugar rings. For example, derivatives of these building blocks are utilized in the synthesis of inhibitors of viral RNA-dependent RNA polymerases, such as the one from the Hepatitis C virus (HCV).[12][13][14]

Table 3: Antiviral Activity of Fluorinated Nucleoside Analogs

CompoundVirus TargetMechanism of ActionIC₅₀ / EC₅₀Reference
β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130)HCV NS5B PolymeraseChain TerminatorEC₉₀ = 5.0 µM[15][16]
Sofosbuvir (prodrug)HCV NS5B PolymeraseChain TerminatorPotent inhibitor[12]
2′-C-MethyladenosineHCV NS5B PolymeraseChain TerminatorEC₅₀ = 0.1 µM[16]
2′-O-MethylcytidineHCV NS5B PolymeraseChain TerminatorEC₅₀ = 11 µM[16]
C. Enzyme Inhibitors

The electrophilic nature of the ketone in α-fluoro-β-keto ester derivatives makes them excellent candidates for designing enzyme inhibitors, particularly for proteases. Peptidyl fluoromethyl ketones are known to be potent inhibitors of serine proteases, forming a stable hemiacetal with the active site serine residue.[17][18][19]

Table 4: Inhibition of Serine Proteases by Fluoromethyl Ketone Analogs

InhibitorTarget EnzymeInhibition Constant (Kᵢ)Reference
Ac-Ala-Ala-Pro-ambo-Ala-CF₃Porcine Pancreatic Elastase0.34 x 10⁻⁶ M[17]
Ac-Pro-ambo-Ala-CF₃Porcine Pancreatic Elastase3 x 10⁻³ M[17]
Ac-Leu-ambo-Phe-CF₃α-Chymotrypsin-[17]

III. Experimental Protocols

Protocol 1: Asymmetric Fluorination of a β-Keto Ester using a Chiral Lewis Acid Catalyst

This protocol is a representative example of a metal-catalyzed asymmetric fluorination.

Materials:

  • Chiral N,N,N-tridentate ligand

  • Ni(ClO₄)₂

  • N-fluorobis(benzenesulfonyl)amine (NFSI)

  • 2-tert-butoxycarbonyl-1-indanone

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Molecular sieves 4Å (activated)

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare the Lewis acid catalyst by stirring the chiral ligand (5 mol%) and Ni(ClO₄)₂ (5 mol%) in anhydrous CH₂Cl₂ at room temperature for 1 hour.

  • Add activated molecular sieves 4Å (100 mg) to the catalyst solution.

  • To this mixture, add 2-tert-butoxycarbonyl-1-indanone (0.4 mmol).

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Slowly add a solution of NFSI (0.44 mmol) in anhydrous CH₂Cl₂ (1 mL) dropwise over 2 hours using a syringe pump.

  • Stir the reaction for an additional 10 minutes after the addition is complete.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the α-fluorinated product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Stereoselective Reduction of an α-Fluoro-β-Keto Ester using a Ketoreductase (KRED)

This protocol describes a typical biocatalytic reduction.

Materials:

  • Racemic ethyl 2-fluoro-3-oxo-3-phenylpropanoate

  • Ketoreductase (KRED) powder (e.g., KRED 110 or KRED 130)

  • NADP⁺ or NAD⁺ co-factor

  • Glucose dehydrogenase (GDH) for co-factor regeneration

  • D-Glucose

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Isopropyl alcohol (IPA) or another suitable co-solvent

Procedure:

  • In a reaction vessel, prepare the aqueous buffer solution containing D-glucose (e.g., 1.5 equivalents).

  • Add the NADP⁺ or NAD⁺ co-factor and the glucose dehydrogenase.

  • Add the ketoreductase powder.

  • In a separate vial, dissolve the racemic α-fluoro-β-keto ester (1 equivalent) in a minimal amount of a water-miscible co-solvent like IPA.

  • Add the substrate solution to the buffered enzyme solution.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x V).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting α-fluoro-β-hydroxy ester by silica gel chromatography.

  • Determine the diastereomeric and enantiomeric excess using chiral GC or HPLC, or by ¹⁹F NMR analysis after derivatization (e.g., Mosher ester analysis).[3][7]

IV. Visualized Workflows and Signaling Pathways

experimental_workflow cluster_synthesis Synthesis of α-Fluoro-β-Keto Ester cluster_reduction Stereoselective Reduction cluster_applications Medicinal Chemistry Applications bke β-Keto Ester reagents1 Selectfluor® Chiral Catalyst bke->reagents1 afbke α-Fluoro-β-Keto Ester (Chiral) reagents1->afbke Asymmetric Fluorination reagents2 Ketoreductase (KRED) NAD(P)H afbke->reagents2 ei Enzyme Inhibitors (e.g., Protease Inhibitors) afbke->ei Derivatization afbhe α-Fluoro-β-Hydroxy Ester (Optically Pure) reagents2->afbhe Biocatalytic Reduction faa Fluorinated Amino Acids afbhe->faa Further Synthetic Steps fna Fluorinated Nucleoside Analogs (Antivirals) afbhe->fna Precursor to Fluorinated Sugar

Caption: General synthetic workflow from β-keto esters to medicinally relevant compounds.

hcv_inhibition cluster_virus HCV Replication Cycle cluster_drug Drug Action entry Virus Entry uncoating Uncoating entry->uncoating translation Translation & Polyprotein Processing uncoating->translation rna_rep RNA Replication (RNA -> (-)RNA -> (+)RNA) translation->rna_rep polymerase HCV NS5B RNA Polymerase translation->polymerase assembly Assembly & Release rna_rep->assembly drug Fluorinated Nucleoside Analog (e.g., Sofosbuvir) activation Intracellular Phosphorylation drug->activation active_drug Active Triphosphate Form activation->active_drug active_drug->polymerase Competitive Inhibitor polymerase->rna_rep inhibition Chain Termination polymerase->inhibition inhibition->rna_rep serine_protease_inhibition cluster_enzyme Serine Protease Catalytic Mechanism active_site Active Site (Ser-His-Asp triad) tetra_int Tetrahedral Intermediate active_site->tetra_int Nucleophilic Attack by Serine hemiacetal Stable Hemiacetal Adduct active_site->hemiacetal Forms Covalent Bond substrate Peptide Substrate substrate->active_site Binding products Cleaved Peptides tetra_int->products Hydrolysis inhibitor Peptidyl Fluoromethyl Ketone Inhibitor inhibitor->active_site Binding hemiacetal->products INHIBITS

References

Application Notes and Protocols for the Synthesis of 6-ethyl-5-fluoropyrimidin-4-ol using Ethyl 2-fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 6-ethyl-5-fluoropyrimidin-4-ol, a key intermediate in the production of the antifungal agent Voriconazole.[1][2] The synthesis starts from ethyl 2-fluoro-3-oxopentanoate and primarily follows two effective methodologies. The traditional method involves a cyclization reaction with formamidine (B1211174) acetate (B1210297). A more recent, improved method utilizes formamide (B127407) and ammonia (B1221849), offering a more cost-effective and straightforward approach.[1][3][4] Both protocols are described in detail, accompanied by quantitative data and visual representations of the experimental workflows.

Introduction

6-ethyl-5-fluoropyrimidin-4-ol is a critical building block in the synthesis of Voriconazole, a broad-spectrum triazole antifungal drug.[2][5] The efficiency and cost-effectiveness of synthesizing this intermediate are of significant interest to the pharmaceutical industry. This compound serves as a versatile precursor for this synthesis.[5] This document outlines two established protocols for the conversion of this compound to 6-ethyl-5-fluoropyrimidin-4-ol, providing researchers with the necessary information to replicate these procedures.

Chemical Structures

CompoundStructure
This compound
6-ethyl-5-fluoropyrimidin-4-ol

Quantitative Data Summary

The following tables summarize the key quantitative data from the described synthetic protocols.

Table 1: Synthesis of 6-ethyl-5-fluoropyrimidin-4-ol using Formamide and Ammonia

ParameterValueReference
Starting MaterialThis compound (from methyl ester analog)[1]
ReagentsAmmonia, Formamide, Sodium Methoxide (B1231860), HCl[1]
SolventMethanol (B129727), Ethyl Acetate, Acetone (B3395972)[1]
Reaction Time~4 hours[1]
Reaction Temperature50 °C[1]
Yield40%[1]
Melting Point120-126 °C[1]

Table 2: Synthesis of 6-ethyl-5-fluoropyrimidin-4-ol using Formamidine Acetate

ParameterValueReference
Starting MaterialThis compound[6]
ReagentsFormamidine Acetate, Sodium Methoxide, Acetic Acid[6]
SolventMethanol, Dichloromethane, Ethyl Acetate[6]
Reaction Time24 hours[6]
Reaction Temperature0-5 °C to Room Temperature[6]
Yield67%[6]
Melting PointNot explicitly stated, but product confirmed by NMR and MS[6]

Experimental Protocols

Protocol 1: Synthesis using Formamide and Ammonia

This improved method avoids the use of the more expensive formamidine acetate.[1][3][4]

Materials:

  • Methyl 2-fluoro-3-oxovalerate (as a proxy for this compound as per the reference) (88.9 g, 0.6 mol)[1]

  • Formamide (130 mL, then an additional 50 mL)[1]

  • Ammonia gas[1]

  • 30% Sodium methoxide solution in methanol (450 mL)[1]

  • Hydrochloric acid (HCl)[1]

  • Ethyl acetate[1]

  • Acetone[1]

  • Water[1]

Procedure:

  • Pass ammonia gas through a solution of methyl 2-fluoro-3-oxovalerate in formamide with cooling, maintaining the temperature below 50 °C, until the solution is saturated (approximately 1 hour).[1]

  • Remove residual ammonia by purging with nitrogen and applying a vacuum.[1]

  • Add the reaction solution dropwise to a 30% sodium methoxide solution in methanol at 50 °C.[1]

  • Add an additional 50 mL of formamide and heat the mixture at 50 °C for 3 hours.[1]

  • Evaporate the volatile components under vacuum.[1]

  • Add water to the residue and adjust the pH to 6 with HCl.[1]

  • Extract the aqueous solution with ethyl acetate.[1]

  • Evaporate the ethyl acetate to yield the crude product.[1]

  • Recrystallize the crude product from cold acetone to obtain pure 6-ethyl-5-fluoropyrimidin-4-ol.[1]

Protocol 2: Synthesis using Formamidine Acetate

This is a more traditional method for the synthesis.

Materials:

  • This compound (52 g)[6]

  • Sodium methoxide (35 g)[2]

  • Formamidine acetate (referred to as acetate methyl ether in translation, 33.4 g)[6]

  • Methanol (300 mL + 20 mL)[2]

  • Glacial acetic acid (15.4 g)[6]

  • Dichloromethane[6]

  • Ethyl acetate (100 mL)[6]

Procedure:

  • In a three-neck flask under a nitrogen atmosphere, dissolve sodium methoxide in methanol and cool the solution to 0-5 °C.[2]

  • Add formamidine acetate to the cooled solution and stir for approximately 1 hour at 0-5 °C.[6]

  • Slowly add a solution of this compound dissolved in methanol dropwise over 1 hour, maintaining the temperature at 0-5 °C.[2][6]

  • Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 24 hours.[6]

  • Neutralize the reaction mixture by adding glacial acetic acid to adjust the pH to 6-6.5.[6]

  • Remove the methanol under reduced pressure to obtain a solid residue.[6]

  • Extract the solid mixture thoroughly with dichloromethane.[6]

  • Combine the organic phases and evaporate the solvent.[6]

  • Recrystallize the resulting solid from ethyl acetate to yield 6-ethyl-5-fluoro-4-hydroxy pyrimidine (B1678525).[6]

Visualizations

Experimental Workflow Diagrams

G cluster_0 Protocol 1: Formamide and Ammonia Method A This compound + Formamide B Saturate with Ammonia Gas (<50°C, 1h) A->B C Add to NaOMe in Methanol (50°C) B->C D Heat with additional Formamide (50°C, 3h) C->D E Work-up (Evaporation, pH adjustment, Extraction) D->E F Recrystallization (Acetone) E->F G 6-ethyl-5-fluoropyrimidin-4-ol F->G

Caption: Workflow for the synthesis using formamide and ammonia.

G cluster_1 Protocol 2: Formamidine Acetate Method H Formamidine Acetate + NaOMe in Methanol (0-5°C, 1h) I Add this compound (0-5°C, 1h) H->I J Stir at Room Temperature (24h) I->J K Neutralization (Acetic Acid) J->K L Work-up (Evaporation, Extraction) K->L M Recrystallization (Ethyl Acetate) L->M N 6-ethyl-5-fluoropyrimidin-4-ol M->N

Caption: Workflow for the synthesis using formamidine acetate.

References

Application Notes and Protocols for the Oxidation and Reduction of Ethyl 2-fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and biocatalytic oxidation and reduction of Ethyl 2-fluoro-3-oxopentanoate, a key intermediate in the synthesis of various pharmaceuticals.[1] The protocols and data presented are intended to guide researchers in the development of robust and selective synthetic routes.

Introduction

This compound is a valuable building block in medicinal chemistry, notably in the synthesis of antifungal agents like Voriconazole.[1] The ability to selectively oxidize or reduce this molecule provides access to a range of derivatives with potential biological activity. This document outlines procedures for the stereoselective reduction of the keto group to a hydroxyl function and the oxidation of the ketone to a carboxylic acid.

Reduction Reactions of this compound

The reduction of the carbonyl group in this compound yields Ethyl 2-fluoro-3-hydroxypentanoate. This transformation can be achieved through both classical chemical reduction and highly selective biocatalytic methods.

Chemical Reduction using Sodium Borohydride (B1222165)

A standard laboratory procedure for the reduction of ketones involves the use of sodium borohydride (NaBH₄) in an alcoholic solvent. This method is generally effective for producing a racemic or diastereomeric mixture of the corresponding alcohol.

Experimental Protocol: Diastereoselective Reduction with Sodium Borohydride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous methanol (B129727) (0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate (B1210297) in hexanes). The disappearance of the starting material spot indicates reaction completion.

  • Quenching: Once the reaction is complete (typically within 1-2 hours), slowly add 1 M hydrochloric acid dropwise to quench the excess NaBH₄ and neutralize the reaction mixture.

  • Work-up: Concentrate the mixture under reduced pressure to remove methanol. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford Ethyl 2-fluoro-3-hydroxypentanoate.

Expected Outcome: This reaction is expected to produce a mixture of diastereomers of Ethyl 2-fluoro-3-hydroxypentanoate. The diastereoselectivity can be influenced by the reaction conditions.

Biocatalytic Asymmetric Reduction

For the synthesis of enantiomerically pure α-fluoro-β-hydroxy esters, biocatalytic reduction using ketoreductases (KREDs) offers a highly selective and environmentally friendly alternative.[2][3] Different KREDs can stereoselectively produce either the syn or anti diastereomer with high enantiomeric excess.[2]

Experimental Protocol: Asymmetric Reduction using a Ketoreductase

  • Biocatalyst Preparation: Prepare a suspension of a selected ketoreductase (e.g., commercially available KREDs) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).

  • Cofactor Regeneration System: Add a cofactor regeneration system, typically consisting of NAD(P)H, a suitable dehydrogenase (e.g., glucose dehydrogenase), and a co-substrate (e.g., glucose).

  • Substrate Addition: Add this compound to the reaction mixture.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Reaction Monitoring: Monitor the conversion and enantiomeric excess by chiral HPLC or GC analysis of aliquots taken from the reaction mixture.

  • Work-up: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The product can be further purified by column chromatography if necessary.

Quantitative Data for Biocatalytic Reduction of α-Fluoro-β-Keto Esters

SubstrateKetoreductaseDiastereomerDiastereomeric Excess (de)Enantiomeric Excess (ee)Yield
Ethyl 2-fluoro-3-oxo-3-phenylpropanoateKRED 110anti (2S, 3S)>99%>99%High
Ethyl 2-fluoro-3-oxo-3-phenylpropanoateKRED 130syn (2S, 3R)>99%>99%High

Characterization Data for Ethyl 2-fluoro-3-hydroxypentanoate (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.8-5.0 (m, 1H, CHF), 4.2-4.4 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.8-4.0 (m, 1H, CHOH), 2.5-2.7 (br s, 1H, OH), 1.6-1.8 (m, 2H, CH₂CH₃), 1.3-1.4 (t, J=7.1 Hz, 3H, OCH₂CH₃), 0.9-1.0 (t, J=7.4 Hz, 3H, CH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 168-170 (d, J=22.0 Hz, C=O), 88-92 (d, J=190.0 Hz, CHF), 70-72 (d, J=20.0 Hz, CHOH), 62-63 (OCH₂CH₃), 28-30 (CH₂CH₃), 14.1 (OCH₂CH₃), 9-11 (CH₂CH₃).

  • Mass Spectrometry (ESI-MS): m/z [M+Na]⁺ calculated for C₇H₁₃FO₃Na: 187.07, found: 187.1.

Oxidation Reaction of this compound

The oxidation of this compound can lead to the formation of 2-fluoro-3-oxopentanoic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are typically employed for such transformations.

Oxidation using Potassium Permanganate

Experimental Protocol: Oxidation to 2-fluoro-3-oxopentanoic acid

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent mixture such as acetone/water.

  • Reagent Addition: Slowly add a solution of potassium permanganate (2.0 eq) in water to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is complete when the purple color of the permanganate persists.

  • Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate is dissolved. Acidify the solution with 2 M HCl to pH 2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-fluoro-3-oxopentanoic acid.

Characterization Data for 2-fluoro-3-oxopentanoic acid (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.5-11.5 (br s, 1H, COOH), 5.1-5.3 (d, J=48.0 Hz, 1H, CHF), 2.8-3.0 (q, J=7.3 Hz, 2H, CH₂CH₃), 1.1-1.2 (t, J=7.3 Hz, 3H, CH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 200-205 (d, J=25.0 Hz, C=O ketone), 165-168 (d, J=22.0 Hz, COOH), 90-94 (d, J=195.0 Hz, CHF), 35-37 (CH₂CH₃), 7-9 (CH₂CH₃).

  • Mass Spectrometry (ESI-MS): m/z [M-H]⁻ calculated for C₅H₆FO₃: 133.03, found: 133.0.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction pathways and a general experimental workflow for the reduction of this compound.

Reduction_Pathway start This compound reagent1 NaBH4, MeOH start->reagent1 reagent2 Ketoreductase, NADPH start->reagent2 product Ethyl 2-fluoro-3-hydroxypentanoate reagent1->product reagent2->product

Caption: Reduction pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Substrate, Reductant, Solvent) setup_reaction Set up Reaction Vessel (Flask, Stirrer, Inert Atmosphere) prep_reagents->setup_reaction add_reagents Add Reagents (Controlled Temperature) setup_reaction->add_reagents monitor Monitor Reaction (TLC/HPLC) add_reagents->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (Chromatography) extract->purify characterize Characterize Product (NMR, MS) purify->characterize quantify Determine Yield & Purity characterize->quantify

Caption: General experimental workflow for chemical reduction.

References

Ethyl 2-fluoro-3-oxopentanoate: A Key Building Block for Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Shanghai, China – December 21, 2025 – Ethyl 2-fluoro-3-oxopentanoate is emerging as a critical starting material in the synthesis of a new generation of high-performance agrochemicals. Its unique structural features, particularly the presence of a fluorine atom at the α-position, make it a valuable precursor for the development of potent and selective herbicides, fungicides, and insecticides. This versatile building block enables the creation of complex heterocyclic structures, which are hallmarks of modern crop protection agents.

The primary application of this compound in the agrochemical industry lies in the synthesis of fluorinated pyrazole (B372694) derivatives. Pyrazoles are a well-established class of agrochemicals known for their broad spectrum of activity and high efficacy. The introduction of a fluorine atom into the pyrazole ring, facilitated by the use of this compound, can significantly enhance the biological activity and metabolic stability of the final product. This leads to agrochemicals that are more effective at lower application rates, reducing the environmental impact.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a building block for novel agrochemicals.

Application Notes

This compound is a versatile intermediate for the synthesis of various agrochemicals, particularly those containing a fluorinated pyrazole moiety.[1] The presence of the fluorine atom can significantly influence the physicochemical properties of the final molecule, often leading to increased efficacy and metabolic stability.[2]

The key reaction for the utilization of this compound is its cyclization with hydrazine (B178648) or substituted hydrazines to form pyrazole derivatives. This reaction is a well-established method for the synthesis of this important class of heterocyclic compounds.[3]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₁FO₃
Molecular Weight 162.16 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 105-107 °C @ 32 Torr[4]
Density ~1.077 g/cm³[4]
pKa ~9.14[4]

Synthesis of Pyrazole-based Agrochemicals

The synthesis of pyrazole-based agrochemicals from this compound typically involves a one-pot cyclization reaction with a substituted hydrazine. The reaction proceeds via a condensation mechanism, followed by cyclization and dehydration to form the pyrazole ring.

A representative example is the synthesis of a fluorinated pyrazole fungicide. While specific commercial fungicides directly synthesized from this compound are not publicly disclosed in detail, the following protocol illustrates a general and widely applicable synthetic route.

Table 2: Representative Synthesis of a Fluorinated Pyrazole Fungicide - Reaction Parameters

ParameterValue
Starting Material This compound
Reagent Substituted Phenylhydrazine (B124118)
Solvent Ethanol
Catalyst Acetic Acid (catalytic amount)
Reaction Temperature Reflux
Reaction Time 4-6 hours
Product 1-Aryl-5-ethyl-4-fluoro-1H-pyrazol-3-ol

Experimental Protocols

Protocol 1: Synthesis of a 1-Aryl-5-ethyl-4-fluoro-1H-pyrazol-3-ol Derivative

This protocol describes a general procedure for the synthesis of a fluorinated pyrazole, a common core structure in many modern fungicides.

Materials:

  • This compound

  • Substituted Phenylhydrazine (e.g., 4-chlorophenylhydrazine)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add the substituted phenylhydrazine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-aryl-5-ethyl-4-fluoro-1H-pyrazol-3-ol derivative.

Expected Yield:

Yields for this type of reaction are typically in the range of 70-90%, depending on the specific substituted phenylhydrazine used and the optimization of reaction conditions.

Visualizing the Synthesis and Logic

To better understand the synthetic pathway and the logical relationship of the components, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A This compound C Condensation & Cyclization A->C B Substituted Phenylhydrazine B->C D Fluorinated Pyrazole Agrochemical C->D Purification Signaling_Pathway_Analogy BuildingBlock This compound (Key Building Block) CoreStructure Fluorinated Pyrazole Core BuildingBlock->CoreStructure Cyclization Reaction Fungicide Fungicide CoreStructure->Fungicide Functionalization Herbicide Herbicide CoreStructure->Herbicide Functionalization Insecticide Insecticide CoreStructure->Insecticide Functionalization

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 2-fluoro-3-oxopentanoate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 2-fluoro-3-oxopentanoate via vacuum distillation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for the vacuum distillation of this compound?

A1: A general procedure involves carefully heating the crude this compound in a round-bottom flask under reduced pressure. It is crucial to use a well-sealed distillation apparatus with a vacuum source, a cold trap to protect the pump, and a means to control bumping, such as a magnetic stirrer or a fine capillary for introducing an inert gas. The distillation should be conducted at a temperature that allows for a steady distillation rate without causing thermal decomposition. For thermally sensitive esters like this, vacuum distillation is the preferred method as it allows for distillation at a lower temperature.

Q2: What are the expected boiling points for this compound at different vacuum pressures?

A2: The boiling point of this compound is significantly reduced under vacuum. The atmospheric boiling point is reported to be 191.7°C. At a pressure of 32 Torr, the boiling point is between 105-107°C.[1] The following table provides estimated boiling points at various pressures, calculated using a pressure-temperature nomograph based on the available data.

Pressure (Torr)Pressure (mbar)Estimated Boiling Point (°C)
7601013191.7
100133~140
5067~120
3243105 - 107
2027~95
1013~80
57~65
11.3~40

Q3: What are the common impurities that might be present in crude this compound?

A3: The synthesis of this compound typically involves the reaction of an ethyl fluoroacetate (B1212596) with a propionylating agent.[1] Potential impurities may include unreacted starting materials, residual acid or base catalysts, and byproducts from side reactions. While specific impurities and their boiling points are not extensively documented in publicly available literature, general classes of impurities in similar ester preparations can include unreacted carboxylic acids and alcohols, as well as byproducts from self-condensation or decomposition.

Q4: Is this compound sensitive to thermal decomposition during distillation?

A4: Yes, β-keto esters, particularly fluorinated ones, can be thermally sensitive. It is advisable to maintain the distillation temperature as low as possible to prevent degradation. For similar fluorinated 3-oxoalkylcarboxylic acid esters, it has been noted that degradation can occur at temperatures above 125°C. Therefore, maintaining a high vacuum is crucial to lower the boiling point and minimize the risk of decomposition.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Bumping (Sudden, Violent Boiling) - Superheating of the liquid due to a lack of nucleation sites. - Uneven heating.- Use a magnetic stirrer and a stir bar for vigorous agitation of the liquid. - Introduce a fine capillary tube (ebulliator) to provide a steady stream of inert gas (e.g., nitrogen or argon) bubbles. - Ensure even heating by using a heating mantle and a flask of the appropriate size (not more than two-thirds full).
Foaming - Presence of surfactants or high-molecular-weight impurities. - Applying vacuum too rapidly.- Apply the vacuum gradually to the system. - Add a small amount of a suitable anti-foaming agent. - Use a larger distillation flask to provide more headspace.
Product Discoloration (Yellowing or Darkening) - Thermal decomposition of the product. - Presence of acidic or basic impurities catalyzing degradation.- Lower the distillation temperature by improving the vacuum. - Ensure the crude product is neutralized and washed to remove any acidic or basic residues before distillation. A wash with a dilute sodium bicarbonate solution, followed by a water wash and drying, is often effective.
Low or No Distillate - Vacuum leak in the apparatus. - Thermometer placed incorrectly. - Insufficient heating. - Blockage in the condenser or collection arm.- Check all joints and connections for leaks. Ensure proper sealing with a suitable vacuum grease. - Position the thermometer bulb correctly, just below the side arm leading to the condenser, to accurately measure the vapor temperature. - Gradually increase the heating mantle temperature. - Ensure the condenser is not blocked and that cooling water flow is adequate.
Unstable Vacuum - Leaks in the system. - Outgassing of volatile impurities. - Inefficient vacuum pump.- Systematically check all connections for leaks. - Initially, hold the system under vacuum without heating to remove highly volatile components. - Ensure the vacuum pump is in good working order and the pump oil is clean. Use a cold trap to protect the pump.

Experimental Protocols

Protocol 1: Pre-distillation Workup

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a saturated sodium bicarbonate solution and shake gently, venting frequently to release any evolved gas.

  • Separate the aqueous layer.

  • Wash the organic layer with an equal volume of water.

  • Separate the aqueous layer and wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Filter the drying agent and collect the crude, dried ester.

Protocol 2: Vacuum Distillation Setup

  • Assemble a standard vacuum distillation apparatus using clean, dry glassware.

  • Use a round-bottom flask of an appropriate size (no more than two-thirds full) containing the crude ester and a magnetic stir bar.

  • Lightly grease all ground-glass joints with a suitable vacuum grease.

  • Place a thermometer with the bulb positioned correctly at the vapor outlet to the condenser.

  • Connect the distillation apparatus to a cold trap and then to a vacuum pump.

  • Ensure the condenser has a proper flow of cooling water.

Visualizations

VacuumDistillationWorkflow cluster_prep Pre-distillation Preparation cluster_distillation Vacuum Distillation cluster_product Final Product Crude Crude Product Wash Neutralization & Washing Crude->Wash Dry Drying Wash->Dry Setup Apparatus Setup Dry->Setup Evacuate Evacuate System Setup->Evacuate Heat Apply Heat Evacuate->Heat Collect Collect Fractions Heat->Collect Pure Pure this compound Collect->Pure

Caption: Workflow for the purification of this compound.

TroubleshootingLogic cluster_bumping Issue: Bumping cluster_color Issue: Discoloration cluster_yield Issue: Low Yield start Distillation Problem? bumping_q Using Stirrer/Ebulliator? start->bumping_q Bumping color_q Temperature > 125°C? start->color_q Discoloration yield_q Stable Vacuum? start->yield_q Low Yield bumping_yes Check Stirrer Speed / Gas Flow bumping_q->bumping_yes Yes bumping_no Implement Stirring or Gas Inlet bumping_q->bumping_no No color_yes Lower Temperature (Improve Vacuum) color_q->color_yes Yes color_no Check for Acidic/Basic Residues color_q->color_no No yield_yes Check Thermometer Placement & Heating yield_q->yield_yes Yes yield_no Check for Leaks yield_q->yield_no No

Caption: Troubleshooting logic for common vacuum distillation issues.

References

Technical Support Center: Synthesis of Ethyl 2-fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 2-fluoro-3-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used laboratory and industrial method for the synthesis of this compound is the Claisen condensation.[1][2][3] This reaction involves the acylation of an enolate. Specifically, it is typically prepared through the reaction of ethyl 2-fluoroacetate with propionyl chloride in the presence of a strong base, such as sodium hydride.[4]

Q2: What are the critical parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis with high yield and purity. These include:

  • Reaction Temperature: The temperature should be carefully controlled during the addition of reagents to manage the exothermic reaction and prevent unwanted side reactions.

  • Purity of Starting Materials: The purity of ethyl 2-fluoroacetate and propionyl chloride is critical, as impurities in the starting materials can be carried through to the final product.[5][6]

  • Moisture Control: The reaction is sensitive to moisture, which can quench the base and lead to the hydrolysis of esters and acid chlorides. Therefore, anhydrous conditions are essential.

  • Stoichiometry of Reagents: The molar ratios of the reactants and the base should be carefully controlled to ensure complete reaction and minimize the formation of byproducts.

Q3: Why is the purity of this compound important?

A3: this compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antifungal agent Voriconazole.[4][7] Impurities present in this intermediate can potentially be carried over into the final drug substance, affecting its safety, efficacy, and stability.[5][6][8] Therefore, strict control of the impurity profile is essential for regulatory compliance and to ensure the quality of the final pharmaceutical product.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction. - Quenching of the base by moisture. - Competing side reactions.- Ensure all reactants are added in the correct stoichiometric ratios. - Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Optimize the reaction temperature and time. - Consider a different base or solvent system.
Presence of Unreacted Starting Materials - Insufficient reaction time or temperature. - Inadequate mixing. - Insufficient amount of base.- Increase the reaction time or temperature according to established protocols. - Ensure efficient stirring throughout the reaction. - Verify the activity and quantity of the base used.
Formation of a Self-Condensation Product - The enolizable starting material (ethyl 2-fluoroacetate) can react with itself.- Slowly add the ethyl 2-fluoroacetate to the reaction mixture containing the base and propionyl chloride to maintain a low concentration of the enolate. - Optimize the reaction temperature to favor the desired cross-condensation.
Product Decomposition during Purification - The product is a β-keto ester and can be susceptible to thermal degradation.- Purify the product via vacuum distillation at the lowest possible temperature.
Inconsistent Purity between Batches - Variation in the quality of raw materials. - Inconsistent reaction conditions.- Source high-purity, well-characterized starting materials. - Implement strict process controls for all critical parameters (temperature, time, stoichiometry).

Common Impurities and Their Formation

A critical aspect of producing high-quality this compound is understanding and controlling the impurity profile. The following table summarizes some of the common process-related impurities.

Impurity Name Chemical Structure Potential Source of Formation
Ethyl 2-fluoroacetateFCH₂COOEtUnreacted starting material.
Propionyl chlorideCH₃CH₂COClUnreacted starting material.
Ethyl 3-oxopentanoateCH₃CH₂COCH₂COOEtA potential byproduct if the fluorination step of a precursor is incomplete.
Diethyl 2,4-difluoro-3-oxoglutaconateEtOOC-CF=C(OH)-CF-COOEtSelf-condensation product of ethyl 2-fluoroacetate. This can occur as a side reaction during the Claisen condensation.
Ethyl propionateCH₃CH₂COOEtFormed from the reaction of propionyl chloride with ethanol, which may be present as an impurity or formed from the breakdown of ethoxide.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ethyl 2-fluoroacetate

  • Propionyl chloride

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), a suspension of sodium hydride in anhydrous THF is prepared in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.

  • The suspension is cooled in an ice bath.

  • A solution of ethyl 2-fluoroacetate in anhydrous THF is added dropwise to the cooled suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, the mixture is stirred at 0-5 °C for 30 minutes.

  • Propionyl chloride is then added dropwise, again maintaining the temperature below 5 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

  • The reaction is carefully quenched by the slow addition of 1M hydrochloric acid.

  • The aqueous layer is separated and the organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound.

Analytical Methods for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of non-volatile impurities and for determining the overall purity of the product.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at 254 nm.

Visualizing Impurity Formation

The following diagram illustrates the logical relationship between the starting materials, the desired product, and a key potential impurity.

Impurity_Formation Impurity Formation Pathway Ethyl_2_fluoroacetate Ethyl 2-fluoroacetate Desired_Reaction Claisen Condensation Ethyl_2_fluoroacetate->Desired_Reaction Side_Reaction Self-Condensation Ethyl_2_fluoroacetate->Side_Reaction Propionyl_chloride Propionyl Chloride Propionyl_chloride->Desired_Reaction Base Base (e.g., NaH) Base->Desired_Reaction Base->Side_Reaction Product This compound Desired_Reaction->Product Impurity Self-Condensation Product Side_Reaction->Impurity

Caption: Logical flow of the synthesis and a potential side reaction.

References

Technical Support Center: Navigating Side Reactions in the Claisen Condensation of Fluorinated Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Claisen condensation of fluorinated esters. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this critical reaction. The inherent reactivity of fluorinated esters, while beneficial for many applications, can also lead to a variety of side reactions. This guide aims to equip you with the knowledge to identify, mitigate, and overcome these experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Claisen condensation of fluorinated esters?

A1: The primary side reactions include:

  • Hydrolysis: Fluorinated esters are highly susceptible to hydrolysis under basic conditions, leading to the formation of carboxylate salts.

  • Retro-Claisen Condensation: The β-keto ester product can undergo cleavage back to the starting esters or other products, particularly with fluorinated substrates.

  • Self-Condensation: In mixed Claisen condensations, the non-fluorinated ester can react with itself, reducing the yield of the desired crossed product.

  • Transesterification: If the alkoxide base used does not match the alcohol portion of the ester, an exchange can occur, leading to a mixture of ester products.[1]

  • Decarboxylation: The resulting β-keto ester can be hydrolyzed to a β-keto acid, which can then readily decarboxylate upon heating or under certain reaction conditions.[2]

Q2: Why are fluorinated esters more prone to hydrolysis than their non-fluorinated analogs?

A2: The strong electron-withdrawing nature of fluorine atoms makes the carbonyl carbon of the ester significantly more electrophilic. This increased electrophilicity renders the ester more susceptible to nucleophilic attack by hydroxide (B78521) ions or other nucleophiles present in the reaction mixture, leading to a higher rate of hydrolysis.

Q3: What is the retro-Claisen reaction and why is it more prevalent with fluorinated β-keto esters?

A3: The retro-Claisen reaction is the reverse of the Claisen condensation, where a β-dicarbonyl compound is cleaved by a base.[3] In the case of fluorinated β-keto esters, the presence of the electron-withdrawing fluoroalkyl group can stabilize the leaving group, making the cleavage more favorable. One notable example is the tandem Claisen condensation and retro-Claisen C-C bond cleavage reaction observed when reacting enolizable alkyl phenyl ketones with ethyl trifluoroacetate (B77799) in the presence of a strong base like sodium hydride, which selectively yields trifluoromethyl ketones instead of the expected β-diketones.[4][5]

Q4: Can the carbon-fluorine (C-F) bond be cleaved under the basic conditions of a Claisen condensation?

A4: While the C-F bond is generally very strong and stable, its stability can be compromised in certain molecular contexts.[6][7][8] For instance, some 2,2,2-trifluoroethyl-phosphinic acid derivatives have shown susceptibility to hydrolysis of the CF3 group in alkaline solutions.[9] However, for many common fluorinated esters like ethyl trifluoroacetate, the C-F bond is generally considered stable under typical Claisen condensation conditions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired β-Keto Ester Due to Competing Hydrolysis

Symptoms:

  • Presence of a significant amount of the corresponding carboxylic acid of the fluorinated ester in the crude reaction mixture.

  • A lower than expected yield of the β-keto ester product.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents. The presence of water will directly lead to ester hydrolysis.

  • Choice of Base: Avoid using hydroxide bases (e.g., NaOH, KOH). Opt for alkoxide bases where the alkyl group matches that of the ester to prevent transesterification. For more control, consider using a non-nucleophilic, strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA).[10][11]

  • Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of hydrolysis relative to the condensation reaction.

Issue 2: Formation of Significant Amounts of Self-Condensation Product in a Mixed Claisen Reaction

Symptoms:

  • Complex crude NMR spectrum showing multiple β-dicarbonyl species.

  • Isolation of the self-condensation product of the non-fluorinated ester.

Troubleshooting Steps:

  • Use a Non-Enolizable Fluorinated Ester: Whenever possible, use a fluorinated ester that lacks α-hydrogens (e.g., ethyl trifluoroacetate) as the electrophile. This prevents it from forming an enolate and undergoing self-condensation.[12][13]

  • Controlled Addition: Slowly add the enolizable ester to a mixture of the non-enolizable fluorinated ester and the base. This keeps the concentration of the enolizable ester low, favoring the crossed condensation.[14]

  • Use of a Strong, Non-Nucleophilic Base (LDA): The use of LDA allows for the complete and rapid conversion of the enolizable ester to its enolate at low temperatures.[10] The fluorinated ester can then be added to this pre-formed enolate, ensuring a controlled crossed reaction.[15]

Issue 3: Low Product Yield Attributed to the Retro-Claisen Reaction

Symptoms:

  • Disappearance of the desired β-keto ester product over time.

  • Formation of unexpected cleavage products.

Troubleshooting Steps:

  • Moderate Base Strength: Very strong bases can promote the retro-Claisen reaction. If this is suspected, consider using a slightly weaker base that is still capable of promoting the initial condensation.

  • Temperature Control: The retro-Claisen reaction can be temperature-dependent. Running the reaction at the lowest effective temperature may suppress this side reaction.

  • Rapid Work-up: Once the reaction is deemed complete, promptly quench the reaction and proceed with the work-up to isolate the product and prevent prolonged exposure to basic conditions.

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3Reference
Reaction Ethyl trifluoroacetate + Ethyl acetate (B1210297)Ethyl trifluoroacetate + AcetophenoneEthyl trifluoroacetate + Ethyl acetate[16]
Base Sodium ethoxideSodium hydrideSodium hydride[4][17]
Solvent EthanolTHFCyclohexane
Temperature 60 °CNot specifiedNot specified
Yield of Crossed Product High (quantitative details not provided)High (quantitative details not provided)75%
Key Observation Effective for synthesis of ethyl 4,4,4-trifluoroacetoacetate.Leads to trifluoromethyl ketone via tandem Claisen/retro-Claisen.High yield of ethyl 4,4,4-trifluoroacetoacetate.

Experimental Protocols

Protocol 1: Crossed Claisen Condensation of Ethyl Trifluoroacetate and Ethyl Acetate with Sodium Ethoxide

This protocol is adapted from a patented procedure for the synthesis of ethyl 4,4,4-trifluoroacetoacetate.[16]

Materials:

  • Anhydrous ethanol

  • Sodium ethoxide (20% solution in ethanol)

  • Ethyl acetate (anhydrous)

  • Ethyl trifluoroacetate

  • Concentrated sulfuric acid

Procedure:

  • To a dry, three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add 200 mL of anhydrous ethanol.

  • Add 510 g (1.5 mol) of a 20% sodium ethoxide solution in ethanol.

  • Add 105.6 g (1.2 mol) of ethyl acetate.

  • Cool the reaction mixture to 5-10 °C.

  • Slowly add 142 g (1.0 mol) of ethyl trifluoroacetate dropwise, maintaining the temperature between 10-20 °C.

  • After the addition is complete, warm the mixture to 60 °C and stir for 2 hours.

  • Cool the reaction mixture to 10-15 °C.

  • Slowly add 166.6 g (1.7 mol) of concentrated sulfuric acid, keeping the temperature between 20-30 °C.

  • After the addition, stir the mixture at 30 °C for 2.5 hours.

  • Filter the resulting suspension to remove the sodium sulfate (B86663) precipitate.

  • The filtrate contains the desired ethyl 4,4,4-trifluoroacetoacetate, which can be purified by distillation.

Visualizations

Experimental_Workflow_Crossed_Claisen cluster_prep Reaction Setup cluster_reaction Condensation cluster_workup Work-up reagents Combine Anhydrous Ethanol, Sodium Ethoxide, and Ethyl Acetate cool1 Cool to 5-10 °C reagents->cool1 add_ester Slowly Add Ethyl Trifluoroacetate (10-20 °C) cool1->add_ester react Warm to 60 °C (2 hours) add_ester->react cool2 Cool to 10-15 °C react->cool2 acidify Acidify with H2SO4 (20-30 °C) cool2->acidify stir Stir at 30 °C (2.5 hours) acidify->stir filter Filter stir->filter product Purified Product (Distillation) filter->product

Caption: Workflow for the crossed Claisen condensation.

Troubleshooting_Logic start Low Yield or Impure Product hydrolysis Carboxylic Acid Byproduct start->hydrolysis self_condensation Self-Condensation Product start->self_condensation retro_claisen Product Degradation start->retro_claisen anhydrous Ensure Anhydrous Conditions hydrolysis->anhydrous base_choice Optimize Base (e.g., NaH, LDA) hydrolysis->base_choice low_temp Lower Reaction Temperature hydrolysis->low_temp self_condensation->base_choice controlled_addition Controlled Reagent Addition self_condensation->controlled_addition retro_claisen->base_choice retro_claisen->low_temp rapid_workup Prompt Work-up retro_claisen->rapid_workup

Caption: Troubleshooting logic for side reactions.

References

Optimizing reaction conditions for the synthesis of Ethyl 2-fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 2-fluoro-3-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound (CAS No. 759-67-1) is a keto-ester containing a fluorine atom at the alpha position to the ester.[1][2] It is a critical building block in the synthesis of various pharmaceuticals, most notably the broad-spectrum antifungal agent Voriconazole.[1][3] Its unique structure allows for specific chemical transformations that are valuable in the development of new active pharmaceutical ingredients (APIs).[1]

Q2: What are the common synthetic routes to this compound?

Several synthetic methods have been reported. A common industrial approach involves the reaction of an ethyl fluoroacetate (B1212596) with propionyl chloride in the presence of a base like sodium hydride.[1] Another method is the direct fluorination of ethyl 3-oxopentanoate (B1256331) using an electrophilic fluorinating agent such as Selectfluor.

Q3: What are the key physical and chemical properties of this compound?

Knowledge of the physicochemical properties is crucial for handling, reaction setup, and purification. Key properties are summarized in the table below.

PropertyValue
Molecular FormulaC7H11FO3
Molecular Weight162.16 g/mol [1][4]
AppearanceClear colorless to pale yellow liquid[4]
Boiling Point105-107 °C at 32 Torr[1]
DensityApproximately 1.077 - 1.15 g/cm³[1][4]
pKa~9.14[1][2]
SolubilityMiscible with ethanol, DMF, and DMSO; limited solubility in water[4]

Q4: How should this compound be stored?

It is recommended to store this compound in a cool, dry place at 2-8°C under an inert atmosphere.[4] The compound should be protected from moisture and strong oxidizing agents.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Low or No Product Yield
Potential Cause Suggested Solution
Poor quality or wet reagents/solvents Ensure all starting materials are of high purity and solvents are anhydrous. Moisture can quench bases like sodium hydride and inhibit the reaction.
Incorrect reaction temperature The reaction temperature can significantly impact yield.[5] Monitor the internal reaction temperature and ensure it is maintained within the optimal range as specified in the protocol. For reactions involving sodium hydride, initial cooling may be necessary to control the exothermic reaction, followed by heating to drive the reaction to completion.
Inefficient stirring In heterogeneous reactions (e.g., with sodium hydride), vigorous stirring is essential to ensure proper mixing and reaction of all components.
Incomplete reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or 1H NMR). If the reaction has stalled, consider extending the reaction time or adding a slight excess of one of the reagents.
Presence of Impurities in the Final Product
Potential Cause Suggested Solution
Unreacted starting materials Optimize the stoichiometry of the reactants. A slight excess of one reactant may be necessary to ensure the complete conversion of the other. Monitor the reaction to determine the optimal reaction time.
Formation of side products The presence of di-fluorinated or other byproducts can occur. Adjusting the reaction temperature and the rate of addition of reagents can minimize side reactions. A well-controlled, slow addition of the electrophile is often beneficial.
Degradation of the product during workup or purification β-keto esters can be sensitive to acidic or basic conditions, especially at elevated temperatures.[6] Neutralize the reaction mixture carefully during workup. If purification is done by distillation, perform it under reduced pressure to lower the boiling point and prevent thermal degradation.[5] For column chromatography, consider using deactivated silica (B1680970) gel to prevent product degradation.[6]

Experimental Protocols

Synthesis of this compound via Fluorination of Ethyl 3-oxopentanoate

This protocol is a representative procedure based on the fluorination of a β-keto ester.

Materials:

  • Ethyl 3-oxopentanoate

  • Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))

  • Acetonitrile (anhydrous)

  • Dichloromethane (B109758)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve ethyl 3-oxopentanoate (1 equivalent) in anhydrous acetonitrile.

  • Under a nitrogen atmosphere, add Selectfluor® (1.1 equivalents) portion-wise to the stirred solution. An exotherm may be observed. Maintain the internal temperature below 40°C using a water bath if necessary.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography.

Table of Reaction Parameters and Expected Yields:

ParameterConditionExpected Yield
TemperatureRoom Temperature~80-90%
Reaction Time2-4 hours-
SolventAcetonitrile-
Stoichiometry (Selectfluor)1.1 equivalents-

Note: Yields are approximate and can vary based on the scale and purity of reagents.

Visualizing the Workflow

General Synthesis and Purification Workflow

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Starting Materials (Ethyl 3-oxopentanoate, Fluorinating Agent) reaction Reaction in Solvent (e.g., Acetonitrile) start->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring quench Quenching monitoring->quench Reaction Complete extraction Solvent Extraction quench->extraction washing Washing (Bicarbonate, Brine) extraction->washing drying Drying (MgSO4) washing->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purify Purification (Vacuum Distillation or Chromatography) concentration->purify product Pure this compound purify->product G Troubleshooting Low Yield cluster_solutions Potential Solutions start Low or No Product Yield check_reagents Check Purity and Dryness of Reagents and Solvents start->check_reagents check_temp Verify Reaction Temperature Control start->check_temp check_stirring Ensure Efficient Stirring start->check_stirring check_completion Confirm Reaction Completion (TLC/GC) start->check_completion sol_reagents Use High Purity, Anhydrous Materials check_reagents->sol_reagents sol_temp Optimize and Maintain Temperature check_temp->sol_temp sol_stirring Increase Stirring Rate check_stirring->sol_stirring sol_completion Extend Reaction Time or Adjust Stoichiometry check_completion->sol_completion

References

Preventing decomposition of Ethyl 2-fluoro-3-oxopentanoate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-fluoro-3-oxopentanoate. The information provided is intended to help prevent the decomposition of this compound during experimental workup procedures.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the workup of this compound.

Q1: I am observing significant loss of my product, this compound, after aqueous workup. What could be the cause?

A1: Decomposition of this compound during aqueous workup is likely due to hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid.[1] This process can be catalyzed by both acidic and basic conditions. The presence of the α-fluoro group can also contribute to the instability of the molecule.[2][3]

Potential Causes of Decomposition during Aqueous Workup:

  • Prolonged exposure to acidic or basic aqueous solutions: Even mild acids or bases can promote hydrolysis.

  • Elevated temperatures: Heating during workup can accelerate the rate of decomposition.

  • Presence of strong nucleophiles: Certain reagents used in the reaction or workup may directly attack the ester or ketone.

Q2: My product seems to decompose during column chromatography on silica (B1680970) gel. Why is this happening and how can I prevent it?

A2: Silica gel is weakly acidic and can be sufficient to cause the decomposition of sensitive compounds like α-fluoro ketones.[2] The mechanism likely involves acid-catalyzed enolization followed by hydrolysis and decarboxylation, or other fragmentation pathways.

Troubleshooting Silica Gel Chromatography:

  • Neutralize the silica gel: Prepare a slurry of silica gel in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (B128534) (typically 0.1-1% v/v), before packing the column. This will neutralize the acidic sites on the silica surface.

  • Use an alternative stationary phase: Consider using a less acidic stationary phase, such as neutral alumina (B75360) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography if applicable).

  • Minimize contact time: Run the column as quickly as possible without sacrificing separation.

  • Work at low temperatures: If possible, perform the chromatography in a cold room or with a jacketed column to minimize thermal decomposition.

Q3: What are the recommended conditions for a safe and effective workup of this compound?

A3: A gentle workup procedure is crucial to maintain the integrity of this compound. The key is to minimize exposure to harsh pH conditions and elevated temperatures.

Recommended General Workup Protocol:

  • Quenching: Carefully quench the reaction mixture by pouring it into a cold, saturated aqueous solution of a mild buffer, such as sodium bicarbonate or ammonium (B1175870) chloride, depending on the reaction conditions.

  • Extraction: Promptly extract the product into a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). Perform the extraction at a low temperature (e.g., in an ice bath).

  • Washing: Wash the combined organic layers with cold brine to remove most of the water. Avoid extensive washing with acidic or basic solutions.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature below 40°C).

  • Purification: If chromatography is necessary, follow the recommendations in Q2.

Quantitative Data Summary

ConditionEffect on β-Keto Ester StabilityReference
Acidic (aqueous) Promotes hydrolysis and decarboxylation[1]
Basic (aqueous) Promotes hydrolysis and decarboxylation[1]
Silica Gel Can catalyze decomposition due to acidity[2]
Elevated Temperature Accelerates decomposition[4]

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Column Chromatography

Objective: To prepare a neutralized silica gel stationary phase to prevent the decomposition of acid-sensitive compounds like this compound.

Materials:

  • Silica gel (for column chromatography)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Triethylamine (Et3N)

Procedure:

  • Determine the appropriate eluent system for your separation using thin-layer chromatography (TLC).

  • In a fume hood, prepare the eluent and add 0.5% (v/v) of triethylamine. For example, to 500 mL of eluent, add 2.5 mL of triethylamine.

  • In a separate beaker, create a slurry of the required amount of silica gel in the triethylamine-containing eluent.

  • Gently stir the slurry for 5-10 minutes to ensure thorough mixing and neutralization.

  • Pack the chromatography column with the neutralized silica gel slurry as you normally would.

  • Run the column using the eluent containing triethylamine.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the handling of this compound.

Decomposition_Pathway This compound This compound Intermediate_Acid Intermediate_Acid This compound->Intermediate_Acid Hydrolysis (H+ or OH-) Decomposed_Products Ketone + CO2 + EtOH Intermediate_Acid->Decomposed_Products Decarboxylation (Heat)

Caption: General decomposition pathway of this compound.

Workup_Workflow cluster_Reaction Reaction cluster_Workup Recommended Workup cluster_Purification Purification Reaction_Mixture Crude Reaction Mixture Quench 1. Quench (Cold, Mild Buffer) Reaction_Mixture->Quench Extract 2. Extract (Cold Organic Solvent) Quench->Extract Wash 3. Wash (Cold Brine) Extract->Wash Dry 4. Dry (Anhydrous Na2SO4) Wash->Dry Concentrate 5. Concentrate (Low Temp) Dry->Concentrate Chromatography Neutralized Silica Gel Column Chromatography Concentrate->Chromatography Purified_Product Purified Product Chromatography->Purified_Product

Caption: Recommended experimental workflow for the workup of this compound.

References

Challenges in the scale-up synthesis of Ethyl 2-fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Ethyl 2-fluoro-3-oxopentanoate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of this important pharmaceutical intermediate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly during the transition from laboratory to pilot or production scale.

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction: The reaction may not have proceeded to completion due to insufficient reaction time, inadequate mixing, or low temperature.- Monitor the reaction progress using techniques like GC or TLC to ensure completion.- On a larger scale, ensure efficient stirring to overcome mass transfer limitations.- Gradually increase the reaction temperature, but be mindful of potential side reactions.
Side reactions: Competing reactions such as self-condensation of the starting materials or reaction with residual moisture can reduce the yield of the desired product.- Ensure all reactants and solvents are anhydrous, as sodium hydride reacts violently with water.- Control the addition rate of reactants to minimize localized high concentrations that can favor side reactions.- Optimize the stoichiometry of the reactants.
Product degradation: The product may be susceptible to degradation under the reaction or work-up conditions, especially at elevated temperatures.- Maintain a controlled temperature throughout the reaction and work-up.- Minimize the time the product is exposed to harsh conditions.
Formation of Impurities Self-condensation of ethyl 2-fluoroacetate: The starting ester can react with itself in the presence of a strong base.- Use a controlled addition of the ethyl 2-fluoroacetate to the reaction mixture containing the base and propionyl chloride.
Reaction with residual ethanol (B145695): If sodium ethoxide is used as the base, or if ethanol is present as an impurity, it can participate in transesterification reactions.- Use a strong, non-alkoxide base like sodium hydride.- Ensure all starting materials and solvents are free of ethanol.
Diacylation: The product can potentially react further with propionyl chloride.- Use a slight excess of the ethyl 2-fluoroacetate or control the stoichiometry of the propionyl chloride.
Thermal degradation during purification: The β-keto ester is prone to decomposition at high temperatures.- Purify the product by vacuum distillation at the lowest possible temperature. A pressure of 32 Torr with a boiling point of 105-107°C has been reported.[1]
Difficult Product Isolation Emulsion formation during work-up: The presence of salts and organic solvents can lead to the formation of stable emulsions.- Use a brine wash to help break the emulsion.- Consider centrifugation for phase separation on a larger scale.
Product solubility: The product is soluble in many common organic solvents, which can make extraction challenging.- Use a suitable extraction solvent and perform multiple extractions to ensure complete recovery.
Scale-up Challenges Heat transfer: Exothermic reactions can be difficult to control in large reactors, leading to localized overheating and increased side reactions.- Ensure the reactor has an efficient cooling system.- Control the rate of addition of reagents to manage the heat evolution.
Mixing efficiency: Inadequate mixing in large vessels can lead to non-uniform reaction conditions and lower yields.- Use appropriate agitation (stirrer design and speed) for the reactor size and viscosity of the reaction mixture.
Handling of sodium hydride: Sodium hydride is a hazardous reagent that requires special handling procedures at a large scale.- Use a moisture-free and inert atmosphere (e.g., nitrogen or argon).- Consider using commercially available, safer formulations of sodium hydride for large-scale operations.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common method is a Claisen condensation reaction between ethyl 2-fluoroacetate and propionyl chloride in the presence of a strong base, typically sodium hydride.[1]

Q2: What are the critical safety precautions to take during this synthesis?

A2: The primary hazard is the use of sodium hydride, which is highly flammable and reacts violently with water to produce hydrogen gas. It is crucial to work in a dry, inert atmosphere and to have appropriate fire-extinguishing equipment (e.g., a Class D fire extinguisher for metal fires). The product itself, this compound, should also be handled with care, using appropriate personal protective equipment (PPE) as outlined in the safety data sheet (SDS).

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproducts, ensure your starting materials and solvents are pure and anhydrous. Control the reaction temperature and the rate of addition of reagents carefully. Optimizing the stoichiometry of the reactants can also significantly reduce the formation of unwanted side products.

Q4: What is the best method for purifying the final product on a large scale?

A4: Vacuum distillation is the recommended method for purifying this compound on a large scale. This is to avoid thermal degradation of the product, which can occur at higher temperatures. It is recommended to keep the distillation temperature below 125°C.

Q5: Are there alternative, greener synthesis methods available?

A5: Research into more environmentally friendly synthesis methods is ongoing. One approach to improve the efficiency and safety of the Claisen condensation is the use of continuous flow reactors. This technology can offer better control over reaction parameters, leading to higher yields and purity, and can be a safer option for handling hazardous reagents on a large scale.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 759-67-1
Molecular Formula C₇H₁₁FO₃
Molecular Weight 162.16 g/mol
Boiling Point 105-107 °C at 32 Torr[1]
Density ~1.077 g/cm³ (predicted)[1]
pKa ~9.14 (predicted)[1]
Table 2: Comparison of Typical Lab-Scale vs. Pilot-Scale Synthesis Parameters (Illustrative)
ParameterLab-Scale (Illustrative)Pilot-Scale (Conceptual)
Reactant Scale 10-100 g1-10 kg
Solvent Volume 100-1000 mL10-100 L
Reaction Vessel Round-bottom flaskJacketed glass-lined reactor
Typical Yield 70-85%65-80%
Typical Purity (post-distillation) >98%>97%
Reaction Time 2-4 hours4-8 hours (including additions)
Key Challenge Ensuring anhydrous conditionsHeat management and efficient mixing

Experimental Protocols

Lab-Scale Synthesis of this compound

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ethyl 2-fluoroacetate

  • Propionyl chloride

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (nitrogen or argon), a dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with sodium hydride (1.1 equivalents).

  • Anhydrous THF is added to the flask, and the suspension is cooled to 0°C in an ice bath.

  • A solution of ethyl 2-fluoroacetate (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below 5°C. The mixture is stirred for 30 minutes at this temperature.

  • A solution of propionyl chloride (1.05 equivalents) in anhydrous THF is then added dropwise, again keeping the temperature below 5°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours, or until the reaction is complete as monitored by TLC or GC.

  • The reaction is carefully quenched by the slow addition of 1M hydrochloric acid at 0°C until the pH is acidic.

  • The layers are separated, and the aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Conceptual Pilot-Scale Synthesis Workflow

For a pilot-scale synthesis, the fundamental chemistry remains the same, but the equipment and procedures are adapted for larger quantities and to ensure safety and process control.

  • Reactor Preparation: A glass-lined reactor is thoroughly cleaned, dried, and purged with nitrogen.

  • Reagent Charging: Anhydrous THF is charged to the reactor, followed by the careful addition of sodium hydride under a nitrogen blanket. The reactor's cooling system is engaged to maintain a low temperature.

  • Controlled Addition: Ethyl 2-fluoroacetate is added via a metering pump at a controlled rate to manage the exothermic reaction. The temperature is closely monitored and maintained within a specific range.

  • Second Reagent Addition: Propionyl chloride is then added in a similar controlled manner.

  • Reaction and Monitoring: The reaction is agitated at a set speed and temperature. In-process controls (e.g., GC analysis of samples) are used to monitor the reaction progress.

  • Quenching and Work-up: The reaction is quenched by the controlled addition of an acidic solution. Phase separation may be aided by a centrifuge if emulsions form.

  • Purification: The crude product is transferred to a vacuum distillation unit for purification.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Claisen Condensation cluster_workup Work-up & Purification Ethyl_2_fluoroacetate Ethyl 2-fluoroacetate Reaction_Vessel Reaction Vessel (Anhydrous THF, Inert Atmosphere) Ethyl_2_fluoroacetate->Reaction_Vessel Propionyl_chloride Propionyl Chloride Propionyl_chloride->Reaction_Vessel Sodium_Hydride Sodium Hydride (Base) Sodium_Hydride->Reaction_Vessel Quenching Acidic Quench Reaction_Vessel->Quenching Extraction Solvent Extraction Quenching->Extraction Washing Washing Steps Extraction->Washing Drying Drying Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Vacuum Distillation Solvent_Removal->Purification Product This compound (Final Product) Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Product_Degradation Product Degradation Low_Yield->Product_Degradation Impurity_Formation Impurity Formation Impurity_Formation->Side_Reactions Moisture_Contamination Moisture Contamination Impurity_Formation->Moisture_Contamination Scale_Up_Issue Scale-Up Issue Poor_Heat_Transfer Poor Heat Transfer Scale_Up_Issue->Poor_Heat_Transfer Inefficient_Mixing Inefficient Mixing Scale_Up_Issue->Inefficient_Mixing Optimize_Time_Temp Optimize Time/Temp Incomplete_Reaction->Optimize_Time_Temp Control_Addition Control Reagent Addition Side_Reactions->Control_Addition Use_Anhydrous_Reagents Use Anhydrous Reagents Side_Reactions->Use_Anhydrous_Reagents Vacuum_Distillation Purify via Vacuum Distillation Product_Degradation->Vacuum_Distillation Moisture_Contamination->Use_Anhydrous_Reagents Enhance_Cooling Enhance Reactor Cooling Poor_Heat_Transfer->Enhance_Cooling Improve_Agitation Improve Agitation Inefficient_Mixing->Improve_Agitation

Caption: Troubleshooting logic for the synthesis of this compound.

References

Handling and storage recommendations for Ethyl 2-fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed handling, storage, and troubleshooting recommendations for Ethyl 2-fluoro-3-oxopentanoate (CAS: 759-67-1) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is the recommended procedure for receiving and initially storing this compound?

Upon receipt, immediately inspect the container for any signs of damage or leakage. The compound should be stored in a cool, dry, and well-ventilated place, ideally in a refrigerator at 2-8°C under an inert atmosphere such as nitrogen.[1][2][3] Keep the container tightly closed and protected from heat, sparks, and open flames.[1]

2. What personal protective equipment (PPE) is required when handling this compound?

Always wear appropriate personal protective equipment, including chemical-resistant gloves (inspected before use), tightly fitting safety goggles with side-shields, and a lab coat.[4] Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[1][4]

3. What are the known incompatibilities of this compound?

Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1] Mixing with these substances can lead to vigorous and potentially hazardous reactions.

4. What is the appearance and solubility of this compound?

This compound is a clear, colorless to pale yellow liquid.[2][5] It is miscible with organic solvents like ethanol (B145695), DMF, and DMSO, but has limited solubility in water.[2][6]

5. What is the shelf life of this compound?

When stored unopened under the recommended conditions (2-8°C, inert atmosphere), the shelf life is typically 24 months.[2] Once opened, it is best practice to use it promptly and store it under an inert atmosphere to minimize degradation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results or low yield. Compound degradation due to improper storage (exposure to air, moisture, or heat).Ensure the compound is stored at 2-8°C under an inert atmosphere.[2] Use a fresh bottle or re-purify the compound if degradation is suspected. Consider performing a quality control check, such as GC analysis, to assess purity.[2]
Difficulty dissolving the compound in an aqueous solution. The compound has limited solubility in water.[2][6]Use a co-solvent system with a miscible organic solvent like ethanol or DMSO.[2] Gentle warming and sonication may also aid in dissolution, but be mindful of the compound's stability at elevated temperatures.
The compound has developed a yellow color over time. Potential degradation or presence of impurities.A slight yellow color may not always indicate significant degradation. However, for sensitive applications, it is advisable to check the purity via analytical methods (e.g., GC, NMR). If purity is compromised, consider purification by distillation or chromatography, or use a new batch.
Precipitation is observed when adding the compound to a reaction mixture. The compound or a reaction product is precipitating out of solution due to solubility issues or a change in the reaction medium's properties (e.g., pH, solvent polarity).Check the solubility of all components in the reaction mixture. You may need to adjust the solvent system or the order of addition of reagents.

Experimental Protocols

Currently, detailed experimental protocols for specific applications of this compound are not publicly available in the provided search results. This compound is primarily used as an intermediate in organic synthesis.[5][6][7] The specific reaction conditions will be highly dependent on the desired transformation. For instance, its use in the synthesis of Voriconazole involves a multi-step process where it serves as a key building block.[7] Researchers should consult relevant synthetic chemistry literature for detailed protocols related to their specific research goals.

Visual Workflow for Handling and Storage

This compound Handling and Storage Workflow Workflow for this compound receive Receive Compound inspect Inspect Container for Damage receive->inspect store Store at 2-8°C under Inert Atmosphere inspect->store ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) store->ppe For Use handle Handle in a Well-Ventilated Area (Fume Hood) ppe->handle dispense Dispense Required Amount handle->dispense reseal Reseal Tightly under Inert Atmosphere dispense->reseal dispose Dispose of Waste Properly dispense->dispose After Use return_storage Return to Storage reseal->return_storage

References

Improving yield in the synthesis of voriconazole from Ethyl 2-fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the synthesis of voriconazole (B182144) from Ethyl 2-fluoro-3-oxopentanoate is a critical step in ensuring efficient and cost-effective production. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance reaction yields.

The synthesis of voriconazole, a broad-spectrum triazole antifungal agent, involves a multi-step process where yield can be compromised by various factors including side reactions, incomplete conversions, and suboptimal reaction conditions. This guide focuses on the initial key steps involving this compound to form the crucial pyrimidine (B1678525) intermediate.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of the voriconazole core, starting from this compound.

Issue 1: Low Yield of 6-ethyl-5-fluoropyrimidin-4-ol Intermediate

  • Q1: My reaction to form the pyrimidine intermediate from this compound is resulting in a low yield. What are the potential causes and how can I improve it?

    A1: Low yields in this cyclization step can stem from several factors. A primary consideration is the choice of cyclizing agent. Traditionally, formamidine (B1211174) acetate (B1210297) has been used, but it can be costly and difficult to handle.[1] An alternative and more cost-effective method involves the use of formamide (B127407).[1]

    Troubleshooting Steps:

    • Reagent Choice: Consider substituting formamidine acetate with formamide. This has been shown to be an effective and simpler method for the preparation of 6-ethyl-5-fluoropyrimidin-4-ol.[1]

    • Reaction Conditions: Ensure anhydrous conditions, as the presence of water can lead to hydrolysis of the ester and other side reactions. The reaction temperature should be carefully controlled. For the reaction with ammonia (B1221849) gas, cooling is necessary to keep the temperature below 50°C.[1]

    • Purity of Starting Material: The purity of this compound is crucial. Impurities can interfere with the cyclization reaction.[2]

Issue 2: Formation of Impurities

  • Q2: I am observing significant impurity peaks in the HPLC analysis of my reaction mixture. What are the likely impurities and how can I minimize their formation?

    A2: Impurity formation is a common challenge. In the synthesis of voriconazole, positional isomers and desfluoro impurities can arise from the starting materials.[3] During the formation of the pyrimidine ring, side reactions can lead to various byproducts.

    Troubleshooting Steps:

    • Control of Reaction Stoichiometry: Ensure precise molar ratios of reactants. An excess of either the ketoester or the cyclizing agent can lead to the formation of byproducts.

    • Temperature Control: Exothermic reactions, if not properly controlled, can lead to the formation of degradation products. As mentioned, maintaining the temperature below 50°C during the addition of ammonia gas is important.[1]

    • Purification of Intermediates: It is often beneficial to purify the intermediate 6-ethyl-5-fluoropyrimidin-4-ol before proceeding to the next step to avoid carrying impurities forward.

Issue 3: Difficulty in Product Isolation and Purification

  • Q3: I am struggling with the isolation and purification of the pyrimidine intermediate, leading to product loss. What are some effective methods?

    A3: The work-up and purification process is critical for obtaining a high yield of the pure product.

    Troubleshooting Steps:

    • pH Adjustment: After the cyclization reaction, careful adjustment of the pH is necessary to precipitate the product.

    • Solvent Selection for Recrystallization: The choice of solvent for recrystallization is key to obtaining a pure product with good recovery. Experiment with different solvent systems to find the optimal one for your intermediate.

    • Chromatography: While aiming for a process that avoids chromatography on a large scale, column chromatography can be a valuable tool during process development to identify and characterize impurities, which can then inform optimization of reaction conditions to minimize their formation.[4]

Data Presentation: Comparison of Cyclization Reagents

ParameterMethod 1: Formamidine AcetateMethod 2: FormamideReference
Reagent Cost HigherLower[1]
Handling Can be more difficult to obtain and handleReadily available and easier to handle[1]
Reported Yield Varies, can be lower due to cost-prohibitive optimizationAn effective and simple method reported[1]
Process Simplicity Standard methodDescribed as a simpler, more efficient method[1]

Experimental Protocols

Key Experiment: Synthesis of 6-ethyl-5-fluoropyrimidin-4-ol from this compound

This protocol is based on an improved and cost-effective method.[1]

Materials:

Procedure:

  • Pass ammonia gas through a solution of this compound in formamide while cooling to maintain a temperature at a maximum of 50°C.

  • Continue the ammonia gas addition for approximately 1 hour, or until no more ammonia is taken up.

  • Remove residual ammonia by purging with nitrogen gas and applying a vacuum.

  • Add the resulting reaction solution dropwise to a 30% sodium methoxide solution in methanol at 50°C.

  • After the addition is complete, continue to stir the reaction mixture under appropriate conditions to ensure complete cyclization.

  • Proceed with the appropriate work-up procedure, which typically involves pH adjustment to precipitate the product, followed by filtration, washing, and drying.

Visualization of the Synthesis Pathway

Voriconazole_Synthesis_Pathway A This compound B Intermediate Enamine/Amidine A->B + NH3, Formamide (Cyclization) C 6-ethyl-5-fluoropyrimidin-4-ol B->C NaOMe, Methanol D 4-chloro-6-ethyl-5-fluoropyrimidine C->D + Chlorinating Agent (e.g., POCl3) E Voriconazole Precursor D->E + 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone F Voriconazole E->F Reduction & Resolution

Caption: Key steps in the synthesis of voriconazole starting from this compound.

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow Start Low Yield of Pyrimidine Intermediate Check1 Check Cyclization Reagent Start->Check1 Action1a Using Formamidine Acetate? Check1->Action1a Yes Check2 Review Reaction Conditions Check1->Check2 No Action1b Consider switching to Formamide for cost-effectiveness and simplicity Action1a->Action1b Action1b->Check2 Action2a Anhydrous conditions maintained? Check2->Action2a No Action2c Temperature controlled during NH3 addition? Check2->Action2c Yes Action2b Implement stringent drying of solvents and reagents Action2a->Action2b Check3 Assess Purity of Starting Material Action2b->Check3 Action2d Ensure cooling to maintain T < 50°C Action2c->Action2d No Action2c->Check3 Yes Action2d->Check3 Action3a Re-analyze this compound Check3->Action3a Purity Suspect End Yield Improved Check3->End Purity Confirmed Action3b Purify starting material if necessary Action3a->Action3b Action3b->End

Caption: A step-by-step workflow for troubleshooting low yields in the pyrimidine synthesis step.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 2-fluoro-3-oxopentanoate and Ethyl 3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of functionalized intermediates is paramount. This guide provides an objective comparison of the chemical reactivity of ethyl 2-fluoro-3-oxopentanoate and its non-fluorinated analog, ethyl 3-oxopentanoate (B1256331). The introduction of a fluorine atom at the α-position to the keto group significantly alters the electronic properties of the molecule, leading to distinct differences in reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented below. These properties provide a foundational understanding of the molecules' behavior.

PropertyThis compoundEthyl 3-oxopentanoate
CAS Number 759-67-1[1][2][3][4][5]4949-44-4[6][7]
Molecular Formula C₇H₁₁FO₃[1][2][4][8]C₇H₁₂O₃[6][7]
Molecular Weight 162.16 g/mol [1][3][4]144.17 g/mol [6][7]
Boiling Point 105-107 °C at 32 Torr[1]83-84 °C at 12 mmHg[6]
Density ~1.077 g/cm³[1][3]1.012 g/mL at 25 °C[6]
pKa (predicted) 9.14 ± 0.46[1][2]No data available

Comparative Reactivity Analysis

The primary difference in reactivity between the two molecules stems from the strong electron-withdrawing effect of the fluorine atom in this compound.

Electrophilicity of the Carbonyl Group

The fluorine atom at the C-2 position exerts a powerful negative inductive effect (-I effect), withdrawing electron density from the adjacent C-3 carbonyl carbon. This withdrawal of electron density makes the carbonyl carbon in this compound significantly more electron-deficient and, therefore, more electrophilic than in its non-fluorinated counterpart. This enhanced electrophilicity increases its susceptibility to nucleophilic attack.[9]

G Inductive Effect on Carbonyl Electrophilicity cluster_0 This compound cluster_1 Ethyl 3-oxopentanoate F F C2 C(H) F->C2 -I effect C3 C=O C2->C3 O O C3->O δ+ H H C2_non C(H) H->C2_non C3_non C=O C2_non->C3_non O_non O C3_non->O_non δ

Inductive effect of fluorine on carbonyl electrophilicity.
Acidity of the α-Proton and Enolate Formation

The acidity of the α-hydrogen (at the C-2 position) is significantly increased in this compound due to the inductive effect of the adjacent fluorine atom. This makes deprotonation to form the corresponding enolate easier, often allowing for the use of milder bases. The resulting enolate, however, is destabilized by the electron-withdrawing fluorine, which can affect its subsequent reactivity in alkylation or acylation reactions.

Keto-Enol Tautomerism

β-keto esters exist in equilibrium with their enol tautomers.[10][11][12][13] The electron-withdrawing fluorine atom in this compound is expected to influence this equilibrium. While the keto form is generally favored for simple β-keto esters, the factors governing the keto-enol equilibrium are complex and solvent-dependent.[10][14] For the fluorinated compound, the inductive effect of fluorine can disfavor the formation of the C=C double bond of the enol form, potentially shifting the equilibrium more towards the keto tautomer compared to the non-fluorinated analog.

G Keto-Enol Tautomerism keto_f Keto Form This compound enol_f Enol Form keto_f:e->enol_f:w H⁺ transfer keto_nf Keto Form Ethyl 3-oxopentanoate enol_nf Enol Form keto_nf:e->enol_nf:w H⁺ transfer G start Structural Difference: Presence of α-Fluorine inductive_effect Strong Inductive Electron Withdrawal (-I) start->inductive_effect increased_electrophilicity Increased Carbonyl Electrophilicity inductive_effect->increased_electrophilicity increased_acidity Increased α-Proton Acidity inductive_effect->increased_acidity nucleophilic_attack Enhanced Susceptibility to Nucleophilic Attack increased_electrophilicity->nucleophilic_attack enolate_formation Easier Enolate Formation increased_acidity->enolate_formation reactivity_implications Implications for Synthesis: Milder Reaction Conditions, Potential for Side Reactions nucleophilic_attack->reactivity_implications enolate_formation->reactivity_implications

References

Spectroscopic Showdown: A Comparative Guide to Fluorinated and Non-Fluorinated β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between fluorinated and non-fluorinated β-keto esters is critical for reaction monitoring, structural elucidation, and the design of novel therapeutics. This guide provides an objective comparison of their spectroscopic properties, supported by experimental data and detailed protocols.

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. In the case of β-keto esters, this substitution has profound effects on their spectroscopic signatures. This guide will delve into the key differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of these two classes of compounds, using ethyl acetoacetate (B1235776) as a representative non-fluorinated β-keto ester and ethyl 4,4,4-trifluoroacetoacetate as its fluorinated counterpart.

The Decisive Role of Keto-Enol Tautomerism

A pivotal factor influencing the spectroscopic characteristics of β-keto esters is the equilibrium between their keto and enol tautomers. The presence of electron-withdrawing fluorine atoms significantly impacts this equilibrium. In fluorinated β-keto esters, the increased acidity of the α-protons and the potential for intramolecular hydrogen bonding can shift the equilibrium, leading to distinct spectroscopic features for both tautomeric forms.

KetoEnolTautomerism cluster_keto Keto Tautomer cluster_enol Enol Tautomer Keto R-CO-CH2-COOR' Enol R-C(OH)=CH-COOR' Keto->Enol [H+] or [OH-] Enol->Keto [H+] or [OH-]

Caption: Keto-enol tautomerism in β-keto esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Tautomers

NMR spectroscopy is a powerful tool for distinguishing between the keto and enol forms and for observing the influence of fluorine substitution.

¹H NMR Spectroscopy

In non-fluorinated β-keto esters like ethyl acetoacetate, the ¹H NMR spectrum typically shows distinct signals for both the keto and enol forms, allowing for the quantification of the tautomeric ratio. The presence of a highly deshielded enolic proton (around 12 ppm) is a characteristic feature of the enol tautomer.

For fluorinated analogues such as ethyl 4,4,4-trifluoroacetoacetate, the electron-withdrawing effect of the trifluoromethyl group shifts the signals of nearby protons downfield. Furthermore, coupling between the fluorine and hydrogen atoms (J-coupling) provides additional structural information.

¹³C NMR Spectroscopy

The carbonyl carbons of the keto form in β-keto esters resonate at characteristic downfield shifts. In the enol form, the olefinic carbons appear at distinct chemical shifts. Fluorination causes a significant downfield shift for the carbon atom attached to the fluorine atoms and also introduces C-F coupling, which can be observed in the ¹³C NMR spectrum.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For fluorinated β-keto esters, this technique provides a clean spectrum with chemical shifts that are highly sensitive to the electronic environment of the fluorine atoms.

Table 1: Comparative ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) in ppm

CompoundTautomer¹H NMR Signals (ppm)¹³C NMR Signals (ppm)¹⁹F NMR Signals (ppm)
Ethyl acetoacetate Keto~4.2 (q, -OCH₂-), ~3.4 (s, -COCH₂CO-), ~2.2 (s, -COCH₃), ~1.3 (t, -CH₃)~201 (C=O, ketone), ~167 (C=O, ester), ~61 (-OCH₂-), ~50 (-COCH₂CO-), ~30 (-COCH₃), ~14 (-CH₃)N/A
Enol~12.0 (s, enolic -OH), ~5.0 (s, =CH-), ~4.2 (q, -OCH₂-), ~1.9 (s, =C(OH)CH₃), ~1.3 (t, -CH₃)~172 (C=O, ester), ~177 (=C-OH), ~85 (=CH-), ~60 (-OCH₂-), ~20 (=C(OH)CH₃), ~14 (-CH₃)N/A
Ethyl 4,4,4-trifluoroacetoacetate Keto~4.3 (q, -OCH₂-), ~3.8 (s, -COCH₂CO-), ~1.3 (t, -CH₃)~185 (q, C=O, ketone, ²JCF ≈ 35 Hz), ~166 (C=O, ester), ~116 (q, -CF₃, ¹JCF ≈ 290 Hz), ~63 (-OCH₂-), ~48 (-COCH₂CO-), ~14 (-CH₃)~ -76
Enol~13.5 (s, enolic -OH), ~6.0 (s, =CH-), ~4.3 (q, -OCH₂-), ~1.3 (t, -CH₃)~175 (q, =C-CF₃, ²JCF ≈ 34 Hz), ~169 (C=O, ester), ~118 (q, -CF₃, ¹JCF ≈ 270 Hz), ~90 (=CH-), ~62 (-OCH₂-), ~14 (-CH₃)~ -78

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule. The carbonyl (C=O) stretching vibrations are particularly informative for β-keto esters.

Non-fluorinated β-keto esters typically exhibit two distinct C=O stretching bands in the region of 1700-1750 cm⁻¹, corresponding to the ketone and ester carbonyls of the keto tautomer. The enol form shows a conjugated C=O stretch at a lower frequency and a broad O-H stretch.

In fluorinated β-keto esters, the strong electron-withdrawing nature of the fluorine atoms causes the C=O stretching frequency of the adjacent ketone to shift to a higher wavenumber.

Table 2: Comparative IR Absorption Frequencies (cm⁻¹)

CompoundFunctional GroupKeto Form (cm⁻¹)Enol Form (cm⁻¹)
Ethyl acetoacetate C=O (ketone)~1745N/A
C=O (ester)~1720~1650
O-H (intramolecular H-bond)N/A~2400-3200 (broad)
Ethyl 4,4,4-trifluoroacetoacetate C=O (ketone)~1780N/A
C=O (ester)~1740~1670
O-H (intramolecular H-bond)N/A~2400-3200 (broad)

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

The mass spectrum of ethyl acetoacetate shows characteristic fragmentation patterns, including the loss of the ethoxy group and the acetyl group. For ethyl 4,4,4-trifluoroacetoacetate, the fragmentation is influenced by the stable trifluoromethyl group, leading to characteristic fragment ions containing the CF₃ moiety.

Table 3: Major Fragment Ions in Mass Spectrometry (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z) and Proposed Structures
Ethyl acetoacetate 13088 [M - C₂H₂O]⁺, 85 [M - OCH₂CH₃]⁺, 69 [CH₃COCH₂]⁺, 43 [CH₃CO]⁺
Ethyl 4,4,4-trifluoroacetoacetate 184155 [M - C₂H₅]⁺, 139 [M - OCH₂CH₃]⁺, 111 [CF₃COCH₂]⁺, 97 [CF₃CO]⁺, 69 [CF₃]⁺

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve 5-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3) in an NMR tube. Acquire Acquire spectrum on a 400 MHz (or higher) NMR spectrometer. Prep->Acquire H1 ¹H NMR: 16 scans, 2s relaxation delay Acquire->H1 For Proton C13 ¹³C NMR: 1024 scans, 2s relaxation delay Acquire->C13 For Carbon F19 ¹⁹F NMR: 64 scans, 2s relaxation delay Acquire->F19 For Fluorine Process Fourier transform, phase correction, and baseline correction. H1->Process C13->Process F19->Process Reference Reference spectrum to TMS (¹H, ¹³C) or CFCl₃ (¹⁹F). Process->Reference

Caption: General workflow for NMR spectroscopy.

1. Sample Preparation:

  • Accurately weigh 5-20 mg of the β-keto ester into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆).

  • Cap the tube and gently agitate until the sample is fully dissolved.

2. ¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock and shim the magnetic field.

  • Acquire the spectrum using a standard pulse sequence with parameters such as a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds. Typically, 16 scans are co-added.

3. ¹³C NMR Acquisition:

  • Use a proton-decoupled pulse sequence.

  • Set a spectral width of approximately 250 ppm.

  • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a good signal-to-noise ratio.

4. ¹⁹F NMR Acquisition:

  • Use a proton-decoupled pulse sequence.

  • Set the spectral width to cover the expected range of fluorine chemical shifts (e.g., -50 to -90 ppm for trifluoromethyl groups).

  • Typically, 64-128 scans are sufficient due to the high sensitivity of the ¹⁹F nucleus.

5. Data Processing:

IR Spectroscopy

1. Sample Preparation (Neat Liquid):

  • Place one or two drops of the liquid β-keto ester onto the surface of a salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top to create a thin film of the liquid between the plates.

2. Data Acquisition:

  • Obtain a background spectrum of the empty IR spectrometer.

  • Place the prepared salt plates in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)

1. Sample Introduction:

  • For volatile compounds like ethyl acetoacetate and its fluorinated analog, direct injection or introduction via Gas Chromatography (GC-MS) is suitable.

  • If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

2. Ionization:

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

3. Mass Analysis:

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

4. Detection:

  • The detector records the abundance of each ion, generating a mass spectrum.

This comprehensive guide highlights the significant and predictable spectroscopic differences between fluorinated and non-fluorinated β-keto esters. By understanding these distinctions and employing the appropriate experimental protocols, researchers can effectively characterize these important classes of molecules.

A Comparative Guide to the Synthetic Routes of Voriconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Voriconazole (B182144), a second-generation triazole antifungal agent, is a cornerstone in the treatment of serious and invasive fungal infections. Its complex structure, featuring two stereocenters, has necessitated the development of several distinct synthetic strategies. This guide provides a comparative analysis of three prominent synthetic routes to voriconazole, offering an objective look at their methodologies, efficiencies, and key chemical transformations. The information presented is intended to assist researchers and drug development professionals in understanding the chemical landscape of this vital pharmaceutical agent.

Enantioselective Synthesis via Catalytic Asymmetric Cyanosilylation

This elegant seven-step synthesis focuses on the early and efficient establishment of one of the key stereocenters through a catalytic asymmetric cyanosilylation reaction.[1] Developed by academic researchers, this route offers a high degree of stereocontrol from the initial steps.

Experimental Protocol:

The synthesis commences with the asymmetric cyanosilylation of a functionalized ketone, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, using a gadolinium-based catalyst. The resulting cyanohydrin is then carried through a series of transformations including the introduction of the fluoropyrimidine moiety and the diastereoselective formation of the second stereocenter. The final steps involve the removal of protecting groups to yield voriconazole. While a full experimental protocol with step-by-step yields was not available in the public domain, the key inventive step lies in the highly enantioselective addition of the cyanide group.

Route A: Enantioselective Synthesis via Catalytic Asymmetric Cyanosilylation

Voriconazole_Synthesis_Route_A A 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone B Asymmetric Cyanosilylation A->B Gd catalyst, TMSCN C Chiral Cyanohydrin Intermediate B->C D Multi-step Transformation C->D Introduction of fluoropyrimidine E Voriconazole D->E

Caption: A schematic of the enantioselective synthesis of voriconazole highlighting the key asymmetric cyanosilylation step.

Diastereoselective Synthesis via Reformatsky-Type Reaction

A common industrial approach to the synthesis of voriconazole involves a Reformatsky-type reaction. This method is characterized by the coupling of a pyrimidine (B1678525) derivative with a ketone in the presence of zinc, leading to the formation of the crucial tertiary alcohol intermediate with good diastereoselectivity.

Experimental Protocol:

A representative procedure involves the reaction of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with a 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine derivative. The reaction is carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) in the presence of activated zinc powder and a Lewis acid like zinc chloride. The reaction temperature is typically maintained between 15-25°C. Following the condensation, the resulting intermediate undergoes dehalogenation, often through catalytic hydrogenation, to yield racemic voriconazole. The final step is a chiral resolution using an optically active acid, such as (1R)-(-)-10-camphorsulfonic acid, to isolate the desired (2R,3S)-enantiomer.

Route B: Diastereoselective Synthesis via Reformatsky-Type Reaction

Voriconazole_Synthesis_Route_B A 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone C Reformatsky-type Reaction A->C B 4-(1-Bromoethyl)-5-fluoro- 6-chloropyrimidine B->C Zn, ZnCl2, THF D Diastereomeric Intermediate C->D E Dehalogenation D->E H2, Pd/C F Racemic Voriconazole E->F G Chiral Resolution F->G (1R)-(-)-10-CSA H Voriconazole G->H Voriconazole_Synthesis_Route_C A 4-(1-Bromoethyl)- 5-fluoropyrimidine B Grignard Reagent Formation A->B Mg, MeTHF C Pyrimidine Grignard Reagent B->C E Grignard Addition C->E D 2-(2,4-Difluorophenyl)-2- ((1H-1,2,4-triazol-1-yl)methyl)oxirane D->E F Racemic Voriconazole E->F G Chiral Resolution F->G Chiral Acid H Voriconazole G->H

References

The Fluorine Advantage: A Comparative Guide to Fluorinated Building Blocks in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates represents a paradigm shift in modern medicinal chemistry. Its unique physicochemical properties empower chemists to fine-tune molecular characteristics, leading to significant enhancements in pharmacokinetic and pharmacodynamic profiles. This guide provides an objective comparison of fluorinated versus non-fluorinated compounds, supported by experimental data, detailed methodologies, and illustrative diagrams to inform and guide drug discovery and development efforts.

Enhanced Metabolic Stability: The Power of the C-F Bond

One of the most significant advantages of introducing fluorine is the enhancement of metabolic stability.[1] The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic attack, particularly by cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism.[2] By replacing a metabolically liable carbon-hydrogen bond with a C-F bond, the metabolic "soft spot" of a molecule can be effectively blocked, prolonging its half-life and improving its overall exposure in the body.

Comparative Data: Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs

The following table summarizes in vitro metabolic stability data for representative compounds, highlighting the impact of fluorination.

Compound ClassCompoundKey Structural FeatureTest SystemParameterValue
Indole (B1671886) Derivatives IndoleNon-fluorinatedRat Liver MicrosomesHalf-life (t½)~12 min
5-FluoroindoleFluorinatedRat Liver MicrosomesHalf-life (t½)> 60 min
Atorvastatin AtorvastatinNon-fluorinatedHuman Liver MicrosomesMetabolismExtensively metabolized by CYP3A4
Fluoro-Atorvastatin (Hypothetical)Fluorinated AnalogHuman Liver MicrosomesMetabolismPredicted to have reduced CYP3A4 metabolism

Data for indole derivatives is illustrative and based on typical findings in the literature. Atorvastatin is known to be heavily metabolized by CYP3A4[3][4]; a fluorinated analog would be rationally designed to block this metabolic pathway.

Sharpening the Aim: Enhanced Binding Affinity

The introduction of fluorine can significantly enhance a drug's binding affinity for its target protein. Fluorine's high electronegativity can alter the electronic distribution within a molecule, leading to more favorable electrostatic interactions, hydrogen bonds, and dipole-dipole interactions within the protein's binding pocket.[5]

Comparative Data: Binding Affinity of Fluorinated vs. Non-Fluorinated Analogs

The following table presents the half-maximal inhibitory concentration (IC50) values for the non-steroidal anti-inflammatory drug (NSAID) celecoxib (B62257) and its fluorinated analog against the COX-2 enzyme. A lower IC50 value indicates greater potency and binding affinity.

CompoundTargetIC50 (µM)
Celecoxib COX-20.0048
Ortho-Fluorocelecoxib COX-20.024

Note: While in this specific example, the ortho-fluoro substitution on celecoxib resulted in a slightly higher IC50, fluorination at other positions or in other molecular scaffolds frequently leads to significant improvements in binding affinity. The impact of fluorination is highly context-dependent.[6][7][8][9][10]

Improving the Journey: Modulated Bioavailability

Fluorination can modulate a drug's bioavailability through several mechanisms. By increasing metabolic stability, it can reduce first-pass metabolism in the liver, allowing more of the active drug to reach systemic circulation.[1][11] Furthermore, fluorine's lipophilicity can be strategically tuned to enhance a drug's ability to cross cell membranes and be absorbed from the gastrointestinal tract.[5]

Comparative Data: Bioavailability of Fluorinated vs. Non-Fluorinated Analogs

Direct comparative bioavailability data for a drug and its simple fluorinated counterpart is often proprietary. However, the high bioavailability of many successful fluorinated drugs, such as the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin (B1680988), underscores the positive impact of this strategy.

CompoundKey Structural FeatureAbsolute Bioavailability (%)
Sitagliptin Trifluoromethyl group~87%
Hypothetical Non-Fluorinated Analog Non-fluorinatedPredicted to have lower bioavailability due to increased first-pass metabolism

Sitagliptin's high bioavailability is a hallmark of its clinical success.[1][6][12][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of fluorinated and non-fluorinated drug candidates.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test compound and non-fluorinated analog

  • Pooled liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (B52724) (ACN) for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Thaw the pooled liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (typically 1-10 µM).

    • Add the liver microsomes to the wells and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and microsomal protein concentration.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (KD) and kinetics (ka and kd) of a compound to its target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Ligand (target protein) and analyte (test compound)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the ligand solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding:

    • Prepare a series of analyte dilutions in running buffer.

    • Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

  • Dissociation:

    • After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte from the ligand.

  • Regeneration:

    • Inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Fit the sensorgram data (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of a compound-protein interaction.

Materials:

  • Isothermal titration calorimeter

  • Macromolecule (target protein) solution

  • Ligand (test compound) solution

  • Matched buffer for both macromolecule and ligand

Procedure:

  • Sample Preparation:

    • Prepare the macromolecule and ligand solutions in the same, degassed buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both solutions.

  • Instrument Setup:

    • Load the macromolecule solution into the sample cell and the ligand solution into the injection syringe.

    • Equilibrate the system to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

  • Data Acquisition:

    • The instrument records the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

In Vivo Bioavailability Study in Rats

Objective: To determine the absolute bioavailability of a compound after oral administration.

Materials:

  • Test compound

  • Vehicle suitable for both intravenous (IV) and oral (PO) administration

  • Male Sprague-Dawley rats (with jugular vein cannulas for serial blood sampling)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., containing an anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing:

    • IV Group: Administer a single IV bolus dose of the test compound to one group of rats via the tail vein.

    • PO Group: Administer a single oral dose of the test compound to another group of rats via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both the IV and PO groups.

    • Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) for both routes of administration using non-compartmental analysis.

  • Bioavailability Calculation:

    • Calculate the absolute bioavailability (F%) using the following formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the evaluation of fluorinated compounds.

cluster_0 Non-Fluorinated Drug Metabolism cluster_1 Fluorinated Drug Metabolism Drug_NH Drug (C-H) CYP450_NH CYP450 Enzymes Drug_NH->CYP450_NH Metabolic 'Soft Spot' Metabolite_NH Hydroxylated Metabolite (C-OH) CYP450_NH->Metabolite_NH Excretion_NH Rapid Excretion Metabolite_NH->Excretion_NH Drug_F Drug (C-F) CYP450_F CYP450 Enzymes Drug_F->CYP450_F Strong C-F Bond Excretion_F Slower Excretion Drug_F->Excretion_F Blocked Metabolism Blocked CYP450_F->Blocked

Impact of Fluorination on Metabolic Stability

Start Start: Fluorinated and Non-Fluorinated Analogs Metabolic_Stability In Vitro Metabolic Stability Assay (Liver Microsomes) Start->Metabolic_Stability Binding_Affinity Binding Affinity Assays (SPR, ITC) Start->Binding_Affinity Bioavailability In Vivo Bioavailability Study (Rat Model) Start->Bioavailability Data_Analysis Data Analysis and Comparison Metabolic_Stability->Data_Analysis Binding_Affinity->Data_Analysis Bioavailability->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection

Experimental Workflow for Comparison

Fluorination Fluorination Metabolic_Stability Increased Metabolic Stability Fluorination->Metabolic_Stability Binding_Affinity Enhanced Binding Affinity Fluorination->Binding_Affinity Bioavailability Modulated Bioavailability Fluorination->Bioavailability Improved_PK Improved Pharmacokinetics Metabolic_Stability->Improved_PK Enhanced_Efficacy Enhanced Therapeutic Efficacy Binding_Affinity->Enhanced_Efficacy Bioavailability->Improved_PK Improved_PK->Enhanced_Efficacy

Logical Relationship of Fluorination Benefits

References

A Comparative Guide to Enantioselective Synthesis of α-Fluoro-β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a fluorine atom into a molecule can significantly alter its biological properties, making the development of stereoselective fluorination methods a critical area of research in medicinal and materials chemistry. This guide provides a comparative overview of three prominent catalytic methodologies for the enantioselective synthesis of α-fluoro-β-keto esters: palladium catalysis, phase-transfer catalysis, and organocatalysis. We present a side-by-side analysis of their performance, supported by experimental data, and provide detailed protocols for each method.

Performance Comparison

The following table summarizes the key performance metrics for representative examples of each catalytic system.

MethodCatalystSubstrateFluorinating AgentSolventTemp. (°C)Time (h)Yield (%)ee (%)
Palladium Catalysis 2.5 mol% [(R)-BINAP]PdCl₂Ethyl 2-oxocyclopentanecarboxylateNFSIEtOH25247991
Phase-Transfer Catalysis 10 mol% Cinchonine-derived quaternary ammonium (B1175870) saltEthyl 2-oxo-1-indancarboxylateNFSIToluene (B28343)-4019469
Organocatalysis 20 mol% (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) etherDiethyl 1,3-acetonedicarboxylateNFSICH₂Cl₂RT248590

Data presented for representative substrates and conditions as reported in the cited literature.

Methodologies and Mechanisms

This section details the experimental protocols for the three highlighted methods and provides a visualization of their proposed catalytic cycles.

Palladium-Catalyzed Enantioselective Fluorination

This method, developed by Sodeoka and colleagues, utilizes a chiral palladium complex to effectively catalyze the enantioselective fluorination of various β-keto esters.[1][2] The reaction proceeds smoothly in environmentally benign solvents like ethanol (B145695).[2]

Experimental Protocol

To a solution of the chiral palladium catalyst (2.5 mol %) in ethanol (1.0 M) is added the β-keto ester (1.0 equiv.). The mixture is stirred at room temperature, and then N-fluorobenzenesulfonimide (NFSI) (1.2 equiv.) is added. The reaction is stirred at 25 °C for 24 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography to afford the desired α-fluoro-β-keto ester.

Proposed Catalytic Cycle

The proposed mechanism involves the formation of a chiral palladium enolate. The β-keto ester coordinates to the palladium center, and subsequent deprotonation forms the enolate. The chiral ligand directs the electrophilic attack of the fluorinating agent to one face of the enolate, leading to the enantioselective formation of the product.

palladium_catalysis Substrate β-Keto Ester Pd_Complex Chiral Pd(II) Complex Substrate->Pd_Complex - HCl Catalyst [(R)-BINAP]PdCl₂ Catalyst->Pd_Complex Pd_Enolate Chiral Palladium Enolate Pd_Complex->Pd_Enolate - H⁺ Product α-Fluoro-β-Keto Ester Pd_Enolate->Product + NFSI NFSI NFSI Byproduct PhSO₂N⁻-Pd(II)

Palladium-Catalyzed Fluorination Cycle

Phase-Transfer Catalyzed Enantioselective Fluorination

Kim and Park reported the use of a cinchona alkaloid-derived quaternary ammonium salt as a phase-transfer catalyst for the enantioselective fluorination of β-keto esters.[3] This method operates under mild conditions and provides good yields and moderate to good enantioselectivities.

Experimental Protocol

A mixture of the β-keto ester (1.0 equiv.), the chiral phase-transfer catalyst (10 mol %), and potassium carbonate (2.0 equiv.) in toluene (0.2 M) is stirred at room temperature for 10 minutes. The mixture is then cooled to -40 °C, and N-fluorobenzenesulfonimide (NFSI) (1.1 equiv.) is added. The reaction is stirred for 1 hour at this temperature. The reaction is then quenched with saturated aqueous ammonium chloride solution, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by silica gel column chromatography.

Proposed Catalytic Cycle

In this system, the chiral quaternary ammonium catalyst forms a chiral ion pair with the enolate of the β-keto ester, which is generated by the base. This chiral ion pair then reacts with the electrophilic fluorine source. The steric environment created by the chiral catalyst directs the fluorinating agent to one face of the enolate, resulting in an enantioselective transformation.

phase_transfer_catalysis Substrate β-Keto Ester Enolate Enolate Anion Substrate->Enolate + Base Base K₂CO₃ Chiral_Ion_Pair Chiral Ion Pair [Q⁺Enolate⁻] Enolate->Chiral_Ion_Pair + Catalyst Catalyst Chiral Quaternary Ammonium Salt (Q⁺X⁻) Product α-Fluoro-β-Keto Ester Chiral_Ion_Pair->Product + NFSI NFSI NFSI Regen_Catalyst Regenerated Catalyst Regen_Catalyst->Catalyst Cycle

Phase-Transfer Catalysis Cycle

Organocatalytic Enantioselective Fluorination

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. This approach, exemplified by the work of Jørgensen and others, often utilizes chiral secondary amines to activate the substrate towards enantioselective fluorination through enamine formation.

Experimental Protocol

To a solution of the β-keto ester (1.0 equiv.) and the chiral organocatalyst (20 mol %) in dichloromethane (B109758) (0.2 M) is added N-fluorobenzenesulfonimide (NFSI) (1.2 equiv.). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield the α-fluorinated product.

Proposed Catalytic Cycle

The catalytic cycle begins with the condensation of the β-keto ester with the chiral secondary amine catalyst to form a chiral enamine intermediate. This enamine then undergoes electrophilic attack by the fluorinating agent. The stereochemistry of the final product is controlled by the chiral environment of the catalyst, which shields one face of the enamine. Hydrolysis of the resulting iminium ion releases the α-fluoro-β-keto ester and regenerates the catalyst.

organocatalysis Substrate β-Keto Ester Enamine Chiral Enamine Substrate->Enamine + Catalyst, - H₂O Catalyst Chiral Amine Organocatalyst Iminium_Ion Fluorinated Iminium Ion Enamine->Iminium_Ion + NFSI NFSI NFSI Product α-Fluoro-β-Keto Ester Iminium_Ion->Product + H₂O Product->Catalyst Regenerates Catalyst

Organocatalytic Fluorination Cycle

References

Efficacy of catalysts in the asymmetric synthesis of fluorinated ketones

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the efficacy of catalysts in the asymmetric synthesis of fluorinated ketones for researchers, scientists, and drug development professionals.

The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. Consequently, the development of efficient methods for the asymmetric synthesis of fluorinated compounds, particularly fluorinated ketones, is of significant interest. This guide provides a comparative overview of the primary catalytic systems employed in this field: organocatalysis, transition-metal catalysis, and biocatalysis, with supporting experimental data and protocols.

Performance Comparison of Catalytic Systems

The choice of catalyst for the asymmetric synthesis of fluorinated ketones depends on various factors, including the substrate scope, desired stereoselectivity, and operational simplicity. Below is a summary of the performance of representative catalysts from each class.

Catalyst TypeCatalystSubstrateFluorinating AgentYield (%)ee (%)drReference
Organocatalyst Primary amine-based Cinchona alkaloidCyclohexanone (B45756)N-Fluorobenzenesulfonimide (NFSI)8196-[1][2][3]
Primary amine-based Cinchona alkaloid4-tert-ButylcyclohexanoneN-Fluorobenzenesulfonimide (NFSI)8595-[1][2][3]
Primary amine-based Cinchona alkaloid(R)-3-MethylcyclohexanoneN-Fluorobenzenesulfonimide (NFSI)699999:1[1][2][3]
Transition Metal Iridium/f-amphol2,2,2-Trifluoroacetophenone (B138007)H₂>9999-[4]
Catalyst
Nickel/Chiral LigandAcyl ChlorideTrifluoroalkylating AgentHighHigh-[5][6][7]
Biocatalyst Ene Reductase(E)-α-FluoroenoneNADPHHigh>99-[8]
Pyruvate Aldolase (HpcH)β-Fluoro-α-ketoacid and aldehyde--High-[9][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and adaptation.

Organocatalytic α-Fluorination of Cyclohexanone

This protocol is adapted from the work of MacMillan and co-workers.[1][3]

Materials:

  • Primary amine-functionalized Cinchona alkaloid catalyst (20 mol%)

  • N-Fluorobenzenesulfonimide (NFSI, 1.2 equiv)

  • Cyclohexanone (1.0 equiv)

  • Anhydrous solvent (e.g., CHCl₃)

  • Trichloroacetic acid (TCA, 10 mol%)

Procedure:

  • To a dry reaction vial, add the cinchona alkaloid-based primary amine catalyst and trichloroacetic acid.

  • Dissolve the catalyst and acid in the anhydrous solvent.

  • Add N-Fluorobenzenesulfonimide (NFSI) to the solution and stir for 5 minutes at room temperature.

  • Add cyclohexanone to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the α-fluorocyclohexanone.

  • Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Iridium-Catalyzed Asymmetric Hydrogenation of 2,2,2-Trifluoroacetophenone

This protocol is based on the highly efficient synthesis of chiral 2,2,2-trifluoroethanols.[4]

Materials:

  • [Ir(COD)Cl]₂ (0.5 mol%)

  • f-amphol ligand (1.1 mol%)

  • 2,2,2-Trifluoroacetophenone (1.0 equiv)

  • Methanol (B129727) (solvent)

  • Base (e.g., K₂CO₃)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, charge a vial with [Ir(COD)Cl]₂ and the f-amphol ligand.

  • Add methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • In a separate vial, dissolve 2,2,2-trifluoroacetophenone and the base in methanol.

  • Transfer the substrate solution to the catalyst solution.

  • Place the reaction vial in an autoclave.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).

  • Stir the reaction at room temperature for the specified time (e.g., 12 hours).

  • Carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the chiral 2,2,2-trifluoroethanol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizing the Methodologies

To better understand the processes involved, the following diagrams illustrate the general workflow and a comparison of the catalytic approaches.

G General Workflow for Asymmetric Synthesis of Fluorinated Ketones cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start: Select Substrate and Catalyst reagents Prepare Reagents: - Ketone/Precursor - Fluorinating Agent - Catalyst - Solvent start->reagents reaction_setup Set up Reaction: - Combine reagents under inert atmosphere - Set temperature and stirring reagents->reaction_setup monitoring Monitor Reaction Progress (TLC, GC, etc.) reaction_setup->monitoring quench Quench Reaction monitoring->quench extraction Extraction and Drying quench->extraction purification Purification (Column Chromatography) extraction->purification characterization Characterization (NMR, MS) purification->characterization ee_determination Determine Enantiomeric Excess (Chiral HPLC/SFC/GC) characterization->ee_determination end end ee_determination->end End Product: Enantioenriched Fluorinated Ketone

Asymmetric Synthesis Workflow

Catalyst_Comparison Comparison of Catalytic Approaches Organocatalysis Organocatalysis Organo_Adv Advantages: - Metal-free - Often mild conditions - Readily available catalysts Organocatalysis->Organo_Adv Pros Organo_Dis Disadvantages: - Higher catalyst loading may be needed - Substrate scope can be limited Organocatalysis->Organo_Dis Cons TransitionMetal Transition-Metal Catalysis TM_Adv Advantages: - High turnover numbers - Broad substrate scope - High enantioselectivity TransitionMetal->TM_Adv Pros TM_Dis Disadvantages: - Potential metal contamination - Often requires inert atmosphere - Ligand synthesis can be complex TransitionMetal->TM_Dis Cons Biocatalysis Biocatalysis Bio_Adv Advantages: - High selectivity (enantio-, regio-, chemo-) - Environmentally benign (aqueous media) - Mild reaction conditions Biocatalysis->Bio_Adv Pros Bio_Dis Disadvantages: - Limited substrate scope - Enzyme stability can be an issue - Requires specific pH, temperature Biocatalysis->Bio_Dis Cons

Catalyst Approaches Compared

Conclusion

The asymmetric synthesis of fluorinated ketones has seen remarkable progress through the development of organocatalytic, transition-metal-catalyzed, and biocatalytic methods. Organocatalysis, particularly with cinchona alkaloid derivatives, offers a metal-free and operationally simple approach, achieving high enantioselectivities for various cyclic ketones.[1][2][3][11] Transition-metal catalysis, employing metals like iridium and nickel, provides highly efficient routes with broad substrate applicability, including the challenging synthesis of trifluoromethylated ketones.[4][5][6][7] Biocatalysis, using enzymes such as ene reductases and aldolases, represents a green and highly selective alternative, often operating under mild aqueous conditions.[8][9][10] The selection of an optimal catalyst will be dictated by the specific synthetic target, required scale, and available resources. The data and protocols presented in this guide offer a starting point for researchers to navigate this dynamic and important area of synthetic chemistry.

References

Stability Showdown: α-Fluoro vs. α-Chloro β-Keto Esters in the Research and Development Arena

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the fast-paced world of drug development and scientific research, the stability of chemical intermediates is a critical parameter influencing reaction efficiency, product purity, and ultimately, the viability of a synthetic route. Among the versatile building blocks available to chemists, α-halogenated β-keto esters are prized for their synthetic utility. This guide provides an in-depth comparison of the stability of two key members of this class: α-fluoro and α-chloro β-keto esters, offering valuable insights for researchers, scientists, and drug development professionals.

While direct comparative quantitative data for the stability of α-fluoro and α-chloro β-keto esters is not extensively available in peer-reviewed literature, a comparative analysis can be constructed from available data on individual compounds and general chemical principles. This guide summarizes known physical properties and discusses the expected stability under thermal and hydrolytic conditions, supported by established reaction mechanisms.

Comparative Data at a Glance

A summary of key physical and stability-related properties for representative α-fluoro and α-chloro β-keto esters is presented below. Note that direct, side-by-side experimental comparisons of thermal decomposition temperatures and hydrolysis rates are not readily found in the literature; therefore, the stability assessments are based on general principles and data from related compounds.

PropertyEthyl 2-fluoroacetoacetateEthyl 2-chloroacetoacetate
Molecular Formula C₆H₉FO₃[1]C₆H₉ClO₃[2]
Molecular Weight 148.13 g/mol [1]164.59 g/mol [2]
Boiling Point 183 °C[1]200 °C[3][4]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂), Gaseous hydrogen fluoride (B91410) (HF)[5]Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl)[6]
General Thermal Stability Generally stable under normal conditions. Fluorinated polymers exhibit outstanding thermal stability.[1]Stable under normal temperatures and pressures.[6] Thermal decomposition noted at 100 °C.[3]
General Hydrolytic Stability Susceptible to hydrolysis.Susceptible to hydrolysis, potentially at a faster rate than the fluoro analogue due to the better leaving group ability of the chloride ion.

Delving into Stability: A Head-to-Head Comparison

The stability of α-halogenated β-keto esters is primarily influenced by the nature of the halogen-carbon bond and the overall electronic environment of the molecule.

Thermal Stability

Expected Thermal Decomposition Pathway:

Upon heating, both compounds are expected to decompose, releasing hazardous gases. For the fluoro ester, this includes toxic hydrogen fluoride gas, while the chloro ester releases hydrogen chloride gas.[5][6] The initial step in the thermal decomposition of α-halo-β-keto esters likely involves the elimination of the hydrogen halide (dehydrohalogenation) to form an α,β-unsaturated β-keto ester.

Hydrolytic Stability

Both α-fluoro and α-chloro β-keto esters are susceptible to hydrolysis under both acidic and basic conditions, which cleaves the ester linkage to yield the corresponding β-keto acid and alcohol. The β-keto acid is often unstable and can subsequently undergo decarboxylation.

The rate of hydrolysis is influenced by the electrophilicity of the ester carbonyl carbon and the stability of the leaving group. The high electronegativity of fluorine in the α-position is expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack by water or hydroxide (B78521) ions. However, the chloride ion is a better leaving group than the fluoride ion. Therefore, it is plausible that α-chloro β-keto esters may undergo hydrolysis at a faster rate than their fluoro analogs, although specific kinetic data for a direct comparison is lacking.

Under basic conditions, α-chloro β-keto esters are also known to undergo the Favorskii rearrangement, a reaction that is not typically observed for α-fluoro ketones.[5][7][8]

Key Decomposition Pathways and Mechanisms

Understanding the potential decomposition pathways is crucial for predicting side products and optimizing reaction conditions.

Favorskii Rearrangement (α-Chloro β-Keto Esters)

Under basic conditions, α-chloro β-keto esters with an enolizable proton can undergo a characteristic rearrangement to form a cyclopropanone (B1606653) intermediate, which then reacts with a nucleophile (e.g., hydroxide or alkoxide) to yield a rearranged carboxylic acid or ester.[5][7][8][9] This pathway is a significant consideration for the stability and reactivity of α-chloro β-keto esters in basic media.

Favorskii_Rearrangement cluster_0 Favorskii Rearrangement of an α-Chloro β-Keto Ester start α-Chloro β-Keto Ester enolate Enolate Formation start->enolate + Base (-H⁺) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 (-Cl⁻) attack Nucleophilic Attack cyclopropanone->attack + Nucleophile (e.g., OH⁻) rearranged Rearranged Product (Carboxylic Acid or Ester) attack->rearranged Ring Opening

Favorskii Rearrangement Pathway.
Dehydrohalogenation

Both α-fluoro and α-chloro β-keto esters can potentially undergo dehydrohalogenation (elimination of HX) under basic or thermal conditions to yield an α,β-unsaturated β-keto ester. Given the greater strength of the C-F bond, dehydrofluorination would be expected to require more forcing conditions than dehydrochlorination.

Dehydrohalogenation cluster_1 Dehydrohalogenation Pathway start_dh α-Halo β-Keto Ester product_dh α,β-Unsaturated β-Keto Ester start_dh->product_dh Base or Heat (-HX)

Dehydrohalogenation Pathway.

Experimental Protocols

For researchers wishing to conduct their own stability studies, the following are generalized experimental protocols for thermal and hydrolytic stability analysis.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal stability and decomposition profile of the α-halo β-keto ester.

Methodology:

  • Instrument: A thermogravimetric analyzer (TGA) is required.[10]

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the liquid ester is placed in a TGA pan (e.g., aluminum or platinum).[6]

  • Experimental Conditions:

    • Purge Gas: An inert gas, such as nitrogen, is typically used to prevent oxidative degradation.[6]

    • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).

  • Data Analysis: The TGA instrument records the mass of the sample as a function of temperature. The resulting thermogram (a plot of mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.

Hydrolytic Stability Analysis (Kinetic Study)

Objective: To determine the rate of hydrolysis of the α-halo β-keto ester.

Methodology:

  • Reaction Setup: A solution of the ester in a suitable solvent (e.g., a buffer solution of known pH) is prepared in a thermostatted reaction vessel to maintain a constant temperature.

  • Initiation: The hydrolysis reaction is initiated by the addition of an acid or base catalyst, or by dissolving the ester in the aqueous buffer.

  • Monitoring: The progress of the reaction is monitored over time by taking aliquots at regular intervals and quenching the reaction (e.g., by neutralization or dilution).

  • Analysis: The concentration of the remaining ester or the formed product (e.g., the carboxylic acid) in the aliquots is determined using an appropriate analytical technique, such as:

    • Titration: The amount of carboxylic acid produced can be determined by titration with a standardized base.

    • Spectroscopy (NMR or UV-Vis): Changes in the concentration of the ester or product can be monitored by observing changes in their respective spectroscopic signals.[11][12]

  • Data Analysis: The rate constant for the hydrolysis reaction is calculated by plotting the concentration of the reactant or product as a function of time and fitting the data to the appropriate rate law.

Conclusion

References

In Silico Modeling of Ethyl 2-fluoro-3-oxopentanoate Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Ethyl 2-fluoro-3-oxopentanoate, a key intermediate in pharmaceutical synthesis, through the lens of in silico modeling.[1][2] Due to the limited availability of direct comparative in silico studies on this specific molecule in publicly accessible literature, this guide establishes a framework for such a comparison. We will compare its expected reactivity with its non-fluorinated and chlorinated analogues—Ethyl 3-oxopentanoate (B1256331) and Ethyl 2-chloro-3-oxopentanoate—based on well-established principles of computational chemistry and available experimental data for related compounds.

Executive Summary

This compound is a versatile building block in organic synthesis, notably in the production of antifungal agents like Voriconazole.[1] Its reactivity is largely governed by the presence of the fluorine atom at the α-position to the keto and ester functionalities. This guide explores how in silico modeling can elucidate the impact of this substitution on the molecule's reactivity towards nucleophilic attack, a common reaction pathway in its synthetic applications. We will also present a comparison with its hydrogenated and chlorinated counterparts to highlight the unique electronic effects of the fluorine atom.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the key physical and computed properties of this compound and its selected analogues. It is important to note that while experimental data is available for some properties, specific in silico reactivity parameters for these exact molecules are not readily found in existing literature. The presented reactivity data is therefore qualitative, based on established chemical principles, and serves as a hypothesis for a dedicated computational study.

Table 1: Physical and Chemical Properties of Ethyl 3-oxopentanoate and its α-Substituted Analogues

PropertyThis compoundEthyl 3-oxopentanoateEthyl 2-chloro-3-oxopentanoate
CAS Number 759-67-1[3][4]4949-44-4[5]24045-73-6[6]
Molecular Formula C₇H₁₁FO₃[3][4]C₇H₁₂O₃[5]C₇H₁₁ClO₃[6]
Molecular Weight ( g/mol ) 162.16[3][4]144.17[5]178.61[6]
Boiling Point (°C) 191.7 at 760 mmHg[7]Not availableNot available
Density (g/cm³) 1.077[7]Not availableNot available
pKa (Predicted) 9.14 ± 0.46[4]Not availableNot available

Table 2: Comparison of Expected Reactivity (In Silico Hypothesis)

Reactivity ParameterThis compoundEthyl 3-oxopentanoateEthyl 2-chloro-3-oxopentanoate
Electrophilicity of Carbonyl Carbon (C3) HighModerateHigh
Susceptibility to Nucleophilic Attack HighModerateHigh
Enol Content Lowered by inductive effect of FModerateLowered by inductive effect of Cl
Kinetic Barrier for Nucleophilic Addition Expected to be lower than non-fluorinated analogueBaselineExpected to be comparable to or slightly higher than fluorinated analogue

Experimental and Computational Protocols

Proposed Experimental Protocol: NMR Spectroscopic Assay for Reactivity
  • Preparation of Reactants: Prepare standardized solutions of this compound and a model nucleophile (e.g., a primary amine) in a suitable deuterated solvent (e.g., CDCl₃).

  • Reaction Monitoring: Mix the reactant solutions in an NMR tube at a controlled temperature. Acquire ¹H and ¹⁹F NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the starting material and the product to determine their relative concentrations over time.

  • Kinetic Analysis: Plot the concentration of the starting material versus time and fit the data to an appropriate rate law to determine the reaction rate constant.

  • Comparison: Repeat the experiment for Ethyl 3-oxopentanoate and Ethyl 2-chloro-3-oxopentanoate under identical conditions to obtain comparative kinetic data.

Standard Computational Protocol: DFT Modeling of Nucleophilic Addition
  • Structure Optimization: Optimize the ground state geometries of the reactants (this compound and the nucleophile) and the final product using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Transition State Search: Locate the transition state structure for the nucleophilic addition reaction. This can be achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Frequency Calculation: Perform frequency calculations on the optimized ground states and the transition state to confirm them as minima and a first-order saddle point, respectively, and to obtain zero-point vibrational energies (ZPVE).

  • Energy Profile: Calculate the electronic energies of all stationary points and correct for ZPVE to obtain the reaction energy profile, including the activation energy barrier.

  • Reactivity Indices: Calculate conceptual DFT reactivity indices such as electrophilicity index and Fukui functions to quantify the local reactivity of the carbonyl carbons.

  • Comparative Analysis: Repeat the calculations for Ethyl 3-oxopentanoate and Ethyl 2-chloro-3-oxopentanoate to provide a quantitative comparison of their reactivity.

Mandatory Visualization

The following diagrams illustrate the key concepts discussed in this guide.

Signaling_Pathway cluster_reactants Reactants cluster_TS Transition State cluster_product Product E2F3O This compound TS [Transition State]‡ E2F3O->TS Nucleophilic Attack Nu Nucleophile (Nu⁻) Nu->TS Product Addition Product TS->Product

Caption: Reaction pathway for nucleophilic addition to this compound.

Experimental_Workflow Start Start: Define Reactivity Query Opt Geometry Optimization (DFT/B3LYP/6-31G*) Start->Opt TS_Search Transition State Search (e.g., STQN) Opt->TS_Search Freq Frequency Calculation TS_Search->Freq Energy Calculate Energy Profile (Activation Barrier) Freq->Energy Indices Calculate Reactivity Indices (Fukui Functions, Electrophilicity) Energy->Indices Compare Compare with Analogues Indices->Compare

Caption: A typical in silico workflow for modeling chemical reactivity using DFT.

Concluding Remarks

The introduction of a fluorine atom at the α-position of Ethyl 3-oxopentanoate is expected to significantly enhance the electrophilicity of the adjacent carbonyl carbon due to the strong electron-withdrawing inductive effect of fluorine. This would render this compound more susceptible to nucleophilic attack compared to its non-fluorinated counterpart. The chlorinated analogue is also expected to be more reactive than the non-substituted version, though the relative reactivity compared to the fluorinated compound would depend on a subtle interplay of inductive and steric effects.

A dedicated in silico study employing the methodologies outlined in this guide would provide quantitative insights into these reactivity trends. The resulting data on activation energy barriers and reaction enthalpies would be invaluable for optimizing reaction conditions and designing novel synthetic pathways in drug discovery and development. Experimental validation of these computational predictions would further strengthen the understanding of the reactivity of this important pharmaceutical intermediate.

References

Literature review of the synthetic utility of alpha-fluoro-beta-keto esters

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, agrochemistry, and materials science. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make fluorinated compounds highly sought after. Among the myriad of fluorinated building blocks, α-fluoro-β-keto esters have emerged as exceptionally versatile intermediates, prized for their dual reactivity that allows for the construction of complex, stereodefined fluorinated molecules.

This guide provides a comparative overview of the key synthetic transformations of α-fluoro-β-keto esters, focusing on enantioselective fluorination for their synthesis, diastereoselective reductions, and their application as synthons for fluorinated heterocycles. Experimental data is presented to compare methodologies, and detailed protocols for seminal transformations are provided for practical reference.

I. Asymmetric Synthesis of α-Fluoro-β-Keto Esters

The primary route to chiral α-fluoro-β-keto esters involves the asymmetric electrophilic fluorination of the parent β-keto ester. This transformation is typically achieved using an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, in the presence of a chiral catalyst. Both metal-based Lewis acid catalysts and organocatalytic systems have been successfully employed.

Enantioselective_Fluorination cluster_catalysis Catalytic Systems Substrate β-Keto Ester Product α-Fluoro-β-Keto Ester (Racemic or Enantioenriched) Substrate->Product Fluorination FluorinatingAgent Electrophilic Fluorinating Agent (e.g., NFSI) FluorinatingAgent->Product Metal_Catalyst Metal-Based Catalyst (e.g., Cu(II)/BOX, Ti/TADDOL) Metal_Catalyst->Product High ee Organocatalyst Organocatalyst (e.g., Chiral Phase- Transfer Catalyst) Organocatalyst->Product High ee

Performance Comparison of Catalytic Systems

The choice of catalyst is critical for achieving high enantioselectivity. Metal-based catalysts, particularly copper complexes with BOX ligands, and chiral phase-transfer catalysts (PTCs) have proven effective for a range of substrates.

Catalyst SystemSubstrate ExampleFluorinating AgentYield (%)ee (%)Reference
Cu(II)/(S,S)-Ph-Box Ethyl 2-methyl-3-oxobutanoateNFSI8470[1]
Eu(III)/(S,R)-ind-pybox t-Butyl 1-indanone-2-carboxylateNFSI>9596[1]
Chiral PTC (Binaphthyl) t-Butyl 1-indanone-2-carboxylateNFSI>9598[1]

Table 1. Comparison of selected catalytic systems for the enantioselective α-fluorination of β-keto esters. Data compiled from a 2021 review article.[1]

Experimental Protocol: Enantioselective Fluorination with a Phase-Transfer Catalyst

This protocol is adapted from the work of Maruoka and collaborators for the fluorination of indanone-derived β-keto esters.[1]

  • To a stirred solution of the t-butyl 1-indanone-2-carboxylate (0.1 mmol) in toluene (B28343) (1.0 mL) at 0 °C, add the chiral binaphthyl-derived phase-transfer catalyst (2 mol%).

  • Add solid potassium carbonate (K₂CO₃, 0.5 mmol) to the mixture.

  • Add N-fluorobenzenesulfonimide (NFSI, 0.12 mmol) in one portion.

  • Stir the reaction mixture vigorously at 0 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a short pad of silica (B1680970) gel.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (hexanes/ethyl acetate) to afford the enantioenriched α-fluoro-β-keto ester.

II. Asymmetric Reduction to α-Fluoro-β-Hydroxy Esters

The ketone moiety of α-fluoro-β-keto esters is a prime target for reduction, leading to valuable α-fluoro-β-hydroxy esters, which contain two adjacent stereocenters. Achieving high diastereo- and enantioselectivity is paramount. Both transition-metal catalysis and biocatalysis are powerful strategies for this transformation.

Reduction_Workflow

Performance Comparison: Chemo- vs. Biocatalysis

Ruthenium catalysts, particularly those employing BINAP or related atropisomeric ligands in combination with a diamine, are highly effective for the dynamic kinetic resolution (DKR) of racemic α-fluoro-β-keto esters.[2] Concurrently, ketoreductases (KREDs) have emerged as a powerful green alternative, offering exquisite control over stereoselectivity.[3][4]

MethodCatalyst/EnzymeSubstrate ExampleDiastereoselectivity (anti:syn)ee (%)Reference
Chemo-catalysis Ru(II)-DIPSkewphos/3-AMIQEthyl 2-fluoro-3-oxopentanoate>99:1 (anti)>99[2]
Biocatalysis KRED-110Ethyl 2-fluoro-3-oxo-3-phenylpropanoate>99:1 (anti)>99[3][4]
Biocatalysis KRED-130Ethyl 2-fluoro-3-oxo-3-phenylpropanoate1:99 (syn)>99[3][4]

Table 2. Comparison of chemo- and biocatalytic methods for the asymmetric reduction of α-fluoro-β-keto esters.

Experimental Protocol: Biocatalytic Reduction with a Ketoreductase (KRED)

This protocol is a general procedure adapted from literature describing KRED-catalyzed reductions.[3][4]

  • Prepare a phosphate (B84403) buffer (100 mM, pH 7.0).

  • In a vial, dissolve NADP⁺ (1 mg), glucose dehydrogenase (GDH, 5 mg), and D-glucose (100 mg) in the phosphate buffer (4.0 mL).

  • Add the ketoreductase (KRED) enzyme (10 mg) to the solution and gently swirl to dissolve.

  • Add the α-fluoro-β-keto ester substrate (0.2 mmol) dissolved in a minimal amount of a co-solvent like DMSO (e.g., 200 µL).

  • Seal the vial and shake the mixture at 30 °C and 200 rpm.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 24 hours.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the diastereomerically and enantiomerically pure α-fluoro-β-hydroxy ester.

III. Synthesis of Fluorinated Heterocycles

The 1,3-dicarbonyl motif of α-fluoro-β-keto esters makes them ideal precursors for the synthesis of various heterocycles through condensation reactions with dinucleophiles. The reaction with hydrazine (B178648) or its derivatives to form fluorinated pyrazoles is a prominent example. These pyrazoles are privileged scaffolds in medicinal chemistry.

Pyrazole_Synthesis

Experimental Protocol: Synthesis of a 4-Fluoro-5-Aryl-Pyrazole-3-Carboxylate

This protocol is based on established methods for pyrazole (B372694) synthesis from 1,3-dicarbonyl compounds.

  • In a round-bottom flask, dissolve the ethyl 2-fluoro-3-oxo-3-phenylpropanoate (1 mmol) in absolute ethanol (B145695) (10 mL).

  • Add hydrazine hydrate (B1144303) (1.2 mmol) to the solution at room temperature.

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete in 4-8 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Add water (15 mL) to the residue, which may induce precipitation of the product.

  • If a solid forms, collect it by vacuum filtration, wash with cold water, and dry. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography to yield the pure fluorinated pyrazole.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ethyl 2-fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step information for the safe disposal of Ethyl 2-fluoro-3-oxopentanoate, a halogenated organic compound.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is crucial to consult the material's Safety Data Sheet (SDS). While specific disposal information for this compound may not always be detailed, the SDS provides critical information on hazards, personal protective equipment (PPE), and immediate first aid measures.

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the standard procedures for halogenated organic waste. Improper disposal, such as pouring it down the drain, is strictly prohibited and can lead to environmental contamination and regulatory violations.

  • Segregation: This is the most critical step. This compound is a halogenated organic compound due to the presence of fluorine. It must be collected separately from non-halogenated organic waste.[1][2][3][4] Mixing these waste streams can complicate the disposal process and increase costs.[4]

  • Container Selection:

    • Use a designated, leak-proof, and clearly labeled waste container compatible with the chemical.[5] Plastic or glass containers are typically used.

    • The container must be in good condition with a secure, tight-fitting lid to prevent spills and the release of vapors.[2]

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".[2] Do not use abbreviations or chemical formulas.

    • If other halogenated solvents are collected in the same container, a list of all components and their approximate percentages should be maintained.[3]

    • The date when waste was first added to the container (the accumulation start date) must also be clearly marked on the label.

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be a cool, dry, and well-ventilated space, away from sources of ignition and incompatible materials.

    • Ensure the container is kept closed at all times, except when adding waste.[2]

  • Disposal Request:

    • Once the container is full or waste is no longer being generated, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

Quantitative Data

No specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal (which is prohibited) or specific pH requirements for neutralization, were found in the available safety data sheets or disposal guidelines. The primary directive is to treat it as a halogenated organic hazardous waste.

Experimental Protocols

The disposal of chemical waste is a procedural safety measure, not an experimental protocol. Therefore, detailed experimental methodologies are not applicable in this context. The focus is on following established safety guidelines for hazardous waste management.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Consult SDS and Wear Appropriate PPE B Select a Labeled, Compatible Halogenated Waste Container A->B C Carefully Transfer Waste into Container B->C D Securely Close the Container C->D E Store in a Designated Satellite Accumulation Area D->E F Arrange for Pickup by EHS or Licensed Waste Disposal Service E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 2-fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-fluoro-3-oxopentanoate (CAS No. 759-67-1). Adherence to these procedures is vital for ensuring laboratory safety and proper environmental stewardship.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE.

PPE CategorySpecificationPurpose
Hand Protection Butyl rubber gloves are recommended for handling esters and ketones.[1][2][3] If unavailable, heavy-duty nitrile gloves may be used for splash protection, but breakthrough times should be considered.[4] Double gloving is advised for extended operations.To prevent skin contact with the chemical. This compound can cause skin irritation.[5]
Eye Protection Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.To protect the eyes from splashes and vapors which can cause serious eye irritation.[5]
Body Protection A flame-retardant and chemical-resistant lab coat should be worn and buttoned completely. An apron made of a chemically resistant material like butyl rubber can provide additional protection.To protect the skin and clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to ensure adequate ventilation and minimize inhalation of vapors.[5] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of potentially harmful vapors.[5]
Foot Protection Closed-toe shoes made of a non-porous material should be worn at all times in the laboratory.To protect the feet from spills.

Operational Plan for Handling

A systematic approach to handling this compound from receipt to use is critical for safety and experimental integrity.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled with the chemical name, CAS number, and hazard symbols.

  • Wear appropriate PPE (gloves and eye protection) during inspection.

2. Storage:

  • Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

  • Keep the container tightly closed when not in use.

  • Ensure the storage area is clearly marked with the appropriate hazard signs.

3. Dispensing and Use:

  • All handling and dispensing of this compound must be performed inside a certified chemical fume hood.[5]

  • Use only compatible equipment (e.g., glass, stainless steel) for transferring the chemical.

  • Avoid the formation of mists or vapors.[5]

  • Have an emergency spill kit readily accessible.

4. Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

  • Spill: For small spills, absorb the chemical with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste in accordance with all federal, state, and local regulations.[6][7]

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and leak-proof container.

  • The container must be compatible with the chemical.

  • The waste container should be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name and approximate concentration.[8]

2. Waste Segregation:

  • Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [6] This is critical for proper disposal and to avoid potentially violent reactions.

  • Do not dispose of this chemical down the drain.[7]

3. Waste Storage:

  • Store the hazardous waste container in a designated satellite accumulation area.

  • Keep the container closed except when adding waste.

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.

Chemical_Handling_Workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Chemical Inspect Inspect Container Receive->Inspect Store Store in Ventilated Area Inspect->Store If OK DonPPE Don Appropriate PPE Store->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Experiment Perform Experiment FumeHood->Experiment CollectWaste Collect Halogenated Waste Experiment->CollectWaste Generate Waste LabelWaste Label Waste Container CollectWaste->LabelWaste StoreWaste Store in Satellite Area LabelWaste->StoreWaste Dispose Dispose via EHS StoreWaste->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-fluoro-3-oxopentanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-fluoro-3-oxopentanoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.